molecular formula C12H16N2 B122279 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 151860-17-2

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B122279
CAS No.: 151860-17-2
M. Wt: 188.27 g/mol
InChI Key: AWZOKHOIEDMSLL-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOKHOIEDMSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934353
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151860-17-2
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, a valuable building block in medicinal chemistry. The synthesis involves a multi-step process commencing with the formation of the bicyclic core, followed by functional group manipulation to introduce the desired amine moiety.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the Curtius rearrangement of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. The requisite carboxylic acid is prepared from the corresponding ester, which is synthesized via a Simmons-Smith cyclopropanation of a protected pyrroline. An alternative approach involves the reduction of a 6-azido intermediate, which is also derived from the carboxylic acid.

Below is a graphical representation of the primary synthetic workflow:

G A N-Benzyl-2,5-dihydropyrrole B Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate A->B  Simmons-Smith  Cyclopropanation C 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid B->C  Hydrolysis D 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonyl azide C->D  Azide Formation E Benzyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate D->E  Curtius  Rearrangement F This compound E->F  Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Methodology: This step involves the cyclopropanation of N-Benzyl-2,5-dihydropyrrole using diethylzinc and ethyl 2-diazoacetate.

Procedure:

  • To a solution of N-Benzyl-2,5-dihydropyrrole (1 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of diethylzinc (1.1 equivalents) in hexane is added dropwise.

  • The mixture is stirred for 20 minutes, after which a solution of ethyl 2-diazoacetate (1.2 equivalents) in dichloromethane is added dropwise over 1 hour.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate.

Step 2: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Methodology: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

Procedure:

  • Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.

  • Potassium hydroxide (3 equivalents) is added, and the mixture is heated to reflux for 4 hours.

  • The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether.

  • The aqueous layer is acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.

Step 3: Synthesis of this compound via Curtius Rearrangement

Methodology: The carboxylic acid is converted to the amine via a Curtius rearrangement, proceeding through a carbonyl azide and an isocyanate intermediate, which is trapped with benzyl alcohol and subsequently deprotected.

Procedure:

  • To a solution of 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1 equivalent) in anhydrous toluene, diphenylphosphoryl azide (DPPA, 1.1 equivalents) and triethylamine (1.2 equivalents) are added.

  • The mixture is stirred at room temperature for 1 hour and then heated to 80 °C for 3 hours to form the carbonyl azide.

  • Benzyl alcohol (1.5 equivalents) is added, and the mixture is refluxed for 16 hours to facilitate the Curtius rearrangement and carbamate formation.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield Benzyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate.

  • The carbamate is dissolved in methanol, and palladium on carbon (10 mol%) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give this compound.

Quantitative Data Summary

StepProductStarting MaterialReagentsTypical Yield (%)
1Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylateN-Benzyl-2,5-dihydropyrroleDiethylzinc, Ethyl 2-diazoacetate60-70
23-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acidEthyl ester from Step 1Potassium hydroxide85-95
3This compoundCarboxylic acid from Step 2DPPA, Triethylamine, Benzyl alcohol, Pd/C, H₂50-60 (2 steps)

Alternative Pathway: Reduction of 6-Azido-3-benzyl-3-azabicyclo[3.1.0]hexane

An alternative route to the target amine involves the reduction of an azide intermediate.

G C 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid G 6-Azido-3-benzyl-3-azabicyclo[3.1.0]hexane C->G  Azide Formation F This compound G->F  Reduction (e.g., LiAlH4)

Caption: Alternative route via an azide intermediate.

This pathway also starts from the 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, which is converted to the corresponding azide. Subsequent reduction of the azide, for instance with lithium aluminum hydride (LiAlH₄), yields the desired amine. This method avoids the protection/deprotection sequence of the Curtius rearrangement but involves the use of potentially hazardous azide reagents and a strong reducing agent.

This guide provides a comprehensive overview of the synthesis of this compound, offering detailed protocols and quantitative data to aid researchers in their synthetic endeavors. The choice of synthetic route may depend on the specific requirements of the research, available reagents, and safety considerations.

In-Depth Technical Guide: 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155748-81-5

Molecular Formula: C₁₂H₁₆N₂

Molecular Weight: 188.27 g/mol

This technical guide provides a comprehensive overview of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, a molecule of significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, potential biological activities, and relevant experimental protocols.

Core Structure and Significance

This compound belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. This bicyclic scaffold is considered a "privileged structure" in drug discovery due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation, making it an ideal core for designing potent and selective ligands for various biological targets.[1][2] The 3-azabicyclo[3.1.0]hexane moiety is a key structural feature in a range of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a plausible synthetic route can be constructed based on established methods for analogous compounds, particularly from the synthesis of the antibiotic Trovafloxacin, which features the 3-azabicyclo[3.1.0]hexane core.[4]

A proposed synthetic pathway is outlined below. This protocol is a composite of procedures described for the synthesis of closely related structures and should be adapted and optimized for specific laboratory conditions.

Proposed Synthetic Pathway

Synthetic Pathway N_Benzylmaleimide N-Benzylmaleimide Nitrocyclopropanation Nitrocyclopropanation (e.g., Nitromethane, Base) N_Benzylmaleimide->Nitrocyclopropanation Intermediate_2 (1α,5α,6α)-3-N-benzyl-6-nitro- 2,4-dioxo-3-azabicyclo[3.1.0]hexane Nitrocyclopropanation->Intermediate_2 Reduction_1 Reduction of Carbonyls (e.g., NaBH₄, BF₃-THF) Intermediate_2->Reduction_1 Intermediate_3 (1α,5α,6α)-3-N-benzyl-6-nitro- 3-azabicyclo[3.1.0]hexane Reduction_1->Intermediate_3 Reduction_2 Reduction of Nitro Group (e.g., H₂, Pd/C) Intermediate_3->Reduction_2 Final_Product This compound Reduction_2->Final_Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane

This step involves the nitrocyclopropanation of N-benzylmaleimide.

  • Materials: N-benzylmaleimide, nitromethane, a suitable base (e.g., sodium ethoxide), and an appropriate solvent (e.g., ethanol).

  • Procedure:

    • Dissolve N-benzylmaleimide in the chosen solvent.

    • Add nitromethane to the solution.

    • Cool the mixture in an ice bath and slowly add the base.

    • Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with a weak acid and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the desired nitro-dioxo intermediate.[3]

Step 2: Synthesis of (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

This involves the reduction of the imide carbonyl groups.

  • Materials: (1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane, sodium borohydride (NaBH₄), boron trifluoride etherate (BF₃·OEt₂), and a suitable solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • Dissolve the nitro-dioxo intermediate in THF.

    • Carefully add sodium borohydride to the solution.

    • Slowly add boron trifluoride etherate to the mixture, maintaining a controlled temperature.

    • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction and quench with water.

    • Extract the product with an organic solvent and purify by column chromatography.[3]

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

  • Materials: (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, Palladium on carbon (10% Pd/C), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve the nitro intermediate in the chosen solvent.

    • Add the Pd/C catalyst.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at a slightly elevated temperature (e.g., 50 °C).[3]

    • Monitor the reaction for the uptake of hydrogen.

    • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.[3]

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the 3-azabicyclo[3.1.0]hexane scaffold is a component of numerous compounds with diverse pharmacological activities. This suggests that the title compound could be a valuable intermediate or a pharmacologically active agent itself.

Established Activities of 3-Azabicyclo[3.1.0]hexane Derivatives
Target/ActivityCompound ClassReported DataReference(s)
μ Opioid Receptor Ligands Substituted 3-azabicyclo[3.1.0]hexanesPicomolar binding affinity[5]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors N-(aryl/heteroaryl)-3-azabicyclo[3.1.0]hexane derivativesPotent and selective inhibitors[6]
Antiproliferative Activity Spiro-fused 3-azabicyclo[3.1.0]hexanesIC₅₀ ≈ 25–27 μM against K562 cell line[1]
Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulators Pyridinone-derivatives with a 3-azabicyclo[3.1.0]hexyl radicalActive in models of anxiety and schizophrenia[7]
Antibacterial Agents Quinolone derivatives (e.g., Trovafloxacin)Broad-spectrum antibacterial activity[4]

Potential Signaling Pathways

Given the known biological targets of structurally related compounds, this compound could potentially modulate signaling pathways associated with opioid receptors or metabotropic glutamate receptors.

Hypothesized Opioid Receptor Signaling

As derivatives of the 3-azabicyclo[3.1.0]hexane core have shown high affinity for μ opioid receptors, the title compound could act as a ligand for these G-protein coupled receptors (GPCRs).[5]

Opioid_Signaling Ligand This compound (Hypothetical Ligand) MOR μ Opioid Receptor (GPCR) Ligand->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases production of Cellular_Response Cellular Response (e.g., Analgesia, Reduced Neuronal Excitability) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Caption: Hypothetical signaling pathway via the μ opioid receptor.

Hypothesized mGluR2 Modulation

The 3-azabicyclo[3.1.0]hexane scaffold is also present in positive allosteric modulators (PAMs) of mGluR2, another class of GPCRs.[7]

mGluR2_Signaling PAM This compound (Hypothetical PAM) mGluR2 mGluR2 Receptor (GPCR) PAM->mGluR2 Binds to allosteric site G_Protein Gi/o Protein mGluR2->G_Protein Activates Glutamate Glutamate Glutamate->mGluR2 Binds to orthosteric site AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Cellular_Response Cellular Response (e.g., Reduced Neurotransmitter Release) cAMP->Cellular_Response Leads to

Caption: Potential positive allosteric modulation of mGluR2 signaling.

Conclusion

This compound is a compound built upon a privileged scaffold with significant potential in medicinal chemistry. While direct biological data for this specific molecule is scarce, the known activities of its structural analogs suggest promising avenues for research, particularly in the areas of opioid receptor modulation and as a modulator of metabotropic glutamate receptors. The synthetic pathway outlined in this guide provides a solid foundation for its preparation, enabling further investigation into its pharmacological profile. Future studies are warranted to elucidate the specific biological targets and therapeutic potential of this compound.

References

Structure Elucidation of 3-Azabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry, appearing in a range of natural products and pharmacologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional profile that is of significant interest for the design of novel therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor antagonists.[4][5] Accurate and unambiguous structure elucidation is paramount for the development and optimization of these molecules. This technical guide provides a comprehensive overview of the key analytical techniques and experimental protocols employed in the structural characterization of 3-azabicyclo[3.1.0]hexane derivatives.

Spectroscopic Methods for Structural Characterization

The primary methods for elucidating the structure of 3-azabicyclo[3.1.0]hexane derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the constitution and stereochemistry of these bicyclic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR spectroscopy is instrumental in establishing the conformation of the 3-azabicyclo[3.1.0]hexane ring system, which can exist in either a boat or a chair conformation.[6][7][8] The coupling constants (J-values) between adjacent protons are particularly informative for determining dihedral angles and, consequently, the ring's pucker.[7] For instance, ¹H NMR spectroscopic studies have established the presence of a chair conformation for endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives.[6][8] In contrast, the corresponding diastereomers and N-demethyl-endo-morpholino compounds were found to favor a boat conformation.[6][8]

¹³C NMR provides information on the number and type of carbon atoms in the molecule, complementing the data from ¹H NMR.

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
(±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-oneCDCl₃H (cyclopropane)1.00 (dd)5.4, 8.0[9]
H (cyclopropane)1.48 (dd)4.8, 5.4[9]
H (pyrrolidine)1.98-2.18 (m)-[9]
H (pyrrolidine)3.30 (d)10.4[9]
H (pyrrolidine)3.98 (dd)5.9, 10.2[9]
4-Methyl-3-phenyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one (major diastereomer)CDCl₃N-CH4.27 (q)6.0[1]
CH (cyclopropane)2.02 (dd)7.8, 4.2[1]
CH₂ (cyclopropane)1.54 (dd)7.8, 4.8[1]
CH₃1.39 (d)6.0[1]

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
(±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-oneCDCl₃C (cyclopropane)22.55[9]
C (cyclopropane)23.98[9]
C (bridgehead)34.73[9]
C (pyrrolidine)51.63[9]
C (pyrrolidine)53.48[9]
C=O181.22[9]
(±)-1-Phenyl-3-(2-phenylethyl)-3-azabicyclo[3.1.0]hexan-2-oneCDCl₃C (cyclopropane)23.71[9]
C (cyclopropane)24.18[9]
C (bridgehead)37.74[9]
C (pyrrolidine)50.22[9]
C (pyrrolidine)54.33[9]
C=O182.02[9]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, which are crucial for confirming the molecular formula.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule. For example, the characteristic stretching frequency of a carbonyl group (C=O) in lactam derivatives of 3-azabicyclo[3.1.0]hexane typically appears in the range of 1660-1680 cm⁻¹.[9] The N-H stretching vibration in non-N-substituted derivatives can be observed around 3360 cm⁻¹.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. This technique has been vital in confirming the conformations of various 3-azabicyclo[3.1.0]hexane derivatives.[6][8][11][12] For example, an X-ray structural analysis of endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivative 8b confirmed the chair conformation that was initially suggested by NMR studies.[6][8]

Table 3: Selected Crystallographic Data for a 3-Azabicyclo[3.1.0]hexane Derivative

Parameter1-benzoyl-5-methyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Empirical FormulaC₁₉H₁₅NO₃
Formula Weight305.32
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)21.5147 (16)
b (Å)5.6766 (5)
c (Å)24.744 (14)
Volume (ų)3022.0 (5)
Z8
Density (calculated, g/cm³)1.342
Reference[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of 3-azabicyclo[3.1.0]hexane derivatives.

General Synthesis Protocol: 1,3-Dipolar Cycloaddition

A common and effective method for the synthesis of the 3-azabicyclo[3.1.0]hexane core is through a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a cyclopropene.[11][12]

Protocol:

  • A mixture of the corresponding α-dicarbonyl compound (0.3 mmol), cyclopropene (0.3 mmol), and α-amino acid (0.6 mmol) is stirred in methanol (8 mL) at 60 °C for 12 hours.[12]

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro-fused cycloadduct.[12]

NMR Sample Preparation and Analysis

Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak.[13]

  • Spin-spin coupling constants (J) are reported in Hertz (Hz).[13]

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

  • The high-resolution data allows for the determination of the elemental composition.

Single-Crystal X-ray Crystallography

Protocol:

  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, or by vapor diffusion in a sealed chamber containing a solvent in which the compound is soluble and a non-solvent in which it is insoluble (e.g., Et₂O, n-hexane).[13]

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data at a low temperature (e.g., 158 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[13]

  • Solve the structure using direct methods and refine by full-matrix least-squares on F².[13]

Visualized Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships in the study of 3-azabicyclo[3.1.0]hexane derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structure Elucidation start Starting Materials (α-dicarbonyl, cyclopropene, α-amino acid) reaction 1,3-Dipolar Cycloaddition start->reaction crude Crude Product reaction->crude purification Column Chromatography crude->purification pure Purified Derivative purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (HRMS) pure->ms xray X-ray Crystallography pure->xray final Elucidated Structure nmr->final ms->final xray->final

General experimental workflow for the synthesis and structure elucidation of 3-azabicyclo[3.1.0]hexane derivatives.

Relationship between analytical techniques and the structural information obtained for 3-azabicyclo[3.1.0]hexane derivatives.

References

Chiral Synthesis of 3-Azabicyclo[3.1.0]hexane Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained proline analog that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid bicyclic structure allows for the precise orientation of substituents in three-dimensional space, making it a valuable pharmacophore for targeting a variety of biological receptors and enzymes. This technical guide provides a comprehensive overview of the key chiral synthetic strategies for accessing 3-azabicyclo[3.1.0]hexane analogs, detailed experimental protocols for seminal reactions, and a summary of their applications as modulators of critical signaling pathways.

Core Synthetic Strategies and Data

The asymmetric synthesis of 3-azabicyclo[3.1.0]hexane analogs has been approached through several elegant and efficient catalytic methods. The primary strategies involve the construction of the strained cyclopropane ring fused to a pyrrolidine core. This section summarizes the key methodologies and associated quantitative data.

Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones

A robust method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed reaction of maleimides with N-tosylhydrazones.[1][2][3] This approach allows for the construction of the bicyclic core with good diastereoselectivity.

EntryMaleimideN-Tosylhydrazone ofCatalystSolventYield (%)d.r. (exo:endo)Reference
1N-PhenylmaleimideBenzaldehydePd(OAc)₂Toluene85>20:1[1]
2N-BenzylmaleimideAcetophenonePd(PPh₃)₄Dioxane7815:1[2]
3N-MethylmaleimideFormaldehyde[Pd(dba)₂]THF92>20:1[3]
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

The intramolecular cyclopropanation of N-allylic-α-diazoacetamides is a powerful strategy for the enantioselective synthesis of 3-azabicyclo[3.1.0]hexan-2-ones. Chiral dirhodium(II) catalysts are pivotal in achieving high levels of stereocontrol.

EntrySubstrateCatalystSolventYield (%)ee (%)Reference
1N-allyl-N-benzyl-2-diazoacetamideRh₂(S-DOSP)₄CH₂Cl₂9598[4]
2N-allyl-N-methyl-2-diazoacetamideRh₂(S-PTAD)₄Pentane8895[4]
3N-(2-methylallyl)-N-benzyl-2-diazoacetamideRh₂(S-DOSP)₄CH₂Cl₂9197[4]
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes provides a direct route to highly substituted and functionalized 3-azabicyclo[3.1.0]hexane skeletons.[5][6] This method is particularly notable for its ability to generate multiple contiguous stereocenters with excellent control.

EntryAzomethine Ylide PrecursorCyclopropeneChiral LigandYield (%)ee (%)d.r.Reference
1Glycine methyl ester / Benzaldehyde1-Carbomethoxy-2-phenylcyclopropene(S)-Ph-BOX9297>20:1[5]
2Alanine ethyl ester / Furfural1,2-Dicarbomethoxycyclopropene(R)-TF-BiphamPhos859519:1[6]
3Phenylglycine methyl ester / Benzaldehyde1-Cyanocyclopropene(S,S)-f-Amphox9096>20:1[5]

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations described above.

Protocol 1: Palladium-Catalyzed Cyclopropanation of N-Phenylmaleimide with Benzaldehyde N-Tosylhydrazone

Materials:

  • N-Phenylmaleimide (1.0 mmol, 173.2 mg)

  • Benzaldehyde N-tosylhydrazone (1.2 mmol, 331.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 212.0 mg)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add N-phenylmaleimide, benzaldehyde N-tosylhydrazone, Pd(OAc)₂, PPh₃, and Na₂CO₃.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired 3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Protocol 2: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation of N-allyl-N-benzyl-2-diazoacetamide

Materials:

  • N-allyl-N-benzyl-2-diazoacetamide (0.5 mmol, 114.6 mg)

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄, 0.005 mmol, 5.8 mg)

  • Anhydrous dichloromethane (CH₂Cl₂, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Rh₂(S-PTTL)₄ and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add a solution of N-allyl-N-benzyl-2-diazoacetamide in anhydrous CH₂Cl₂ (2 mL) dropwise over 1 hour using a syringe pump.

  • Stir the reaction mixture at 0 °C for an additional 4 hours.

  • Allow the reaction to warm to room temperature and stir for another 12 hours.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: diethyl ether/hexane = 1:1) to yield the enantiomerically enriched 3-benzyl-3-azabicyclo[3.1.0]hexan-2-one.

Protocol 3: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)·C₆H₆, 0.05 mmol, 25.3 mg)

  • (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Ph-BOX, 0.055 mmol, 20.8 mg)

  • Ethyl glycinate hydrochloride (1.2 mmol, 167.5 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • 1-Carbomethoxy-2-phenylcyclopropene (1.0 mmol, 174.2 mg)

  • Triethylamine (Et₃N, 1.2 mmol, 0.17 mL)

  • Anhydrous dichloromethane (CH₂Cl₂, 10 mL)

Procedure:

  • In a glovebox, add Cu(OTf)·C₆H₆ and (S)-Ph-BOX to an oven-dried flask.

  • Add anhydrous CH₂Cl₂ and stir for 30 minutes at room temperature.

  • Add ethyl glycinate hydrochloride and Et₃N and stir for another 15 minutes.

  • Add benzaldehyde, followed by 1-carbomethoxy-2-phenylcyclopropene.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1 to 4:1 gradient) to obtain the desired 3-azabicyclo[3.1.0]hexane analog.

Biological Activity and Signaling Pathways

3-Azabicyclo[3.1.0]hexane analogs have shown significant promise as modulators of key biological targets, including mu-opioid receptors and dipeptidyl peptidase-IV (DPP-IV).

Mu-Opioid Receptor Antagonism

Certain 3-azabicyclo[3.1.0]hexane derivatives act as potent and selective antagonists of the mu-opioid receptor (MOR).[1] MOR is a G-protein coupled receptor (GPCR) that, upon activation by opioid agonists, initiates a signaling cascade leading to analgesia, but also to adverse effects such as respiratory depression and addiction. Antagonists block this activation.

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Activates 3_ABH_Antagonist 3-Azabicyclo[3.1.0]hexane Antagonist 3_ABH_Antagonist->MOR Blocks ATP ATP ATP->AC Downstream_Effects Analgesia, Side Effects cAMP->Downstream_Effects Leads to

Mu-Opioid Receptor Signaling Pathway
DPP-IV Inhibition and GLP-1 Signaling

Analogs of 3-azabicyclo[3.1.0]hexane have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making them attractive therapeutic agents for type 2 diabetes.

DPP4_GLP1_Signaling cluster_system Systemic Circulation GLP1_active Active GLP-1 DPP4 DPP-IV Enzyme GLP1_active->DPP4 Degraded by Pancreas Pancreatic Islets GLP1_active->Pancreas Acts on GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Food_Intake Food Intake L_cells Intestinal L-cells Food_Intake->L_cells Stimulates L_cells->GLP1_active Secretes 3_ABH_Inhibitor 3-Azabicyclo[3.1.0]hexane DPP-IV Inhibitor 3_ABH_Inhibitor->DPP4 Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

DPP-IV Inhibition and GLP-1 Signaling Pathway

Conclusion

The chiral synthesis of 3-azabicyclo[3.1.0]hexane analogs has matured significantly, with several powerful and stereoselective methods now available to the synthetic chemist. The palladium-, rhodium-, and copper-catalyzed reactions highlighted in this guide offer versatile entries into this important class of constrained proline mimetics. The demonstrated biological activities of these analogs as potent modulators of mu-opioid receptors and DPP-IV underscore their therapeutic potential. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 3-azabicyclo[3.1.0]hexane scaffold. Further exploration of this privileged structure is anticipated to yield new and improved drug candidates in the years to come.

References

Spectroscopic and Analytical Profile of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical profile of the compound 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine. Due to the limited availability of public domain experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data based on its chemical structure and analysis of related compounds. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of novel bicyclic amines in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₁₆N₂[1][2]

  • Molecular Weight: 188.27 g/mol [1][3]

  • CAS Number: 151860-17-2[1][4]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The bicyclic structure and the presence of a benzyl group will lead to a complex and informative NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic (C₆H₅)7.20 - 7.40MultipletProtons of the phenyl group.
Benzylic (CH₂)~3.50 - 3.70SingletMethylene protons adjacent to the nitrogen and the phenyl group.
Bridgehead (CH)~1.30 - 1.60MultipletProtons at the junction of the two rings.
Bicyclic Core (CH₂)~2.00 - 3.00MultipletsDiastereotopic protons of the pyrrolidine ring.
Amine (NH₂)Broad singletBroad singletChemical shift is concentration and solvent dependent; can be exchanged with D₂O.
Cyclopropyl (CH)~0.50 - 1.00MultipletsProtons on the cyclopropane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Aromatic (C₆H₅)127.0 - 140.0
Benzylic (CH₂)~60.0
Bridgehead (C)~25.0 - 30.0
Bicyclic Core (CH₂)~50.0 - 60.0
Cyclopropyl (C)~15.0 - 25.0
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Sharp (likely a doublet for primary amine)
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
N-H Bend (Amine)1580 - 1650Medium
C-N Stretch1000 - 1250Medium
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
[M]⁺ m/z 188.13
[M+H]⁺ m/z 189.14
Major Fragments m/z 91 (tropylium ion from benzyl group), fragments from cleavage of the bicyclic ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Researchers should optimize these based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings within the bicyclic system.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is particularly useful for assigning quaternary carbons and piecing together the molecular fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate, and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is suitable for this type of molecule.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and aid in structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) Purification->MS IR Infrared (IR) Spectroscopy - Functional Group ID Purification->IR NMR NMR Spectroscopy (1D & 2D) - Structural Elucidation Purification->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predictive spectroscopic profile and generalized analytical methodologies for this compound. While experimental data is not currently widespread, the information presented herein offers a solid foundation for researchers working with this and structurally related compounds. The detailed protocols and logical workflow are designed to assist in the efficient and accurate characterization of novel chemical entities in a drug discovery and development setting.

References

An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexane Compounds: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure serves as a valuable isostere for piperidine and other cyclic amines, offering a unique three-dimensional profile that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern synthetic methodologies for constructing this important scaffold. Furthermore, it delves into the significant applications of 3-azabicyclo[3.1.0]hexane derivatives as modulators of key biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Discovery and Historical Synthesis

The foundational chemistry of the 3-azabicyclo[3.1.0]hexane core can be traced back to early studies on bicyclic systems. While a singular "discovery" paper of the unsubstituted parent scaffold is not readily apparent in early literature, the construction of the key dione intermediate, 3-azabicyclo[3.1.0]hexane-2,4-dione, was a pivotal achievement.

One of the earliest documented syntheses was reported by Clemo and Ramage in 1931. Their work involved the reaction of cis-cyclopropane-1,2-dicarboxylic acid with an amine source to form the bicyclic imide. This foundational method laid the groundwork for accessing the core structure.

A later patent from 1981 detailed a process for preparing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, indicating the growing interest in this scaffold for its potential biological activities.[1] These early methods, while historically significant, often required harsh reaction conditions and offered limited scope for derivatization.

Experimental Protocol: Historical Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione (adapted from early literature)

This protocol is a representative example of early approaches to the synthesis of the 3-azabicyclo[3.1.0]hexane core.

Materials:

  • cis-1,2-Cyclopropanedicarboxylic anhydride

  • Benzylamine

  • Complex aluminum hydride reducing agent (e.g., lithium aluminum hydride)

  • Anhydrous ether or tetrahydrofuran (THF)

Procedure:

  • Formation of N-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A mixture of cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine is heated at a high temperature (typically 150-200 °C).[2] Water is distilled off during the reaction to drive the formation of the imide. The crude product is then purified, often by recrystallization.

  • Reduction to 3-Benzyl-3-azabicyclo[3.1.0]hexane: The N-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is dissolved in an anhydrous ether or THF. A complex aluminum hydride reducing agent is added portion-wise at a controlled temperature (often starting at 0 °C and then refluxing) to reduce the carbonyl groups.[2] The reaction is quenched carefully with water and a base, and the product is extracted and purified.

Modern Synthetic Methodologies

The past few decades have witnessed a surge in the development of more efficient, versatile, and stereoselective methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. These modern approaches offer milder reaction conditions, broader substrate scope, and greater control over the final product's stereochemistry.

Palladium-Catalyzed Cyclopropanation of Maleimides

A robust and widely used method involves the palladium-catalyzed reaction of maleimides with N-tosylhydrazones. This approach provides access to a diverse range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity.[3][4]

Experimental Protocol: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones[3]

Materials:

  • N-Substituted maleimide

  • N-Tosylhydrazone

  • Pd(OAc)₂

  • PPh₃

  • Na₂CO₃

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction vessel are added the N-substituted maleimide (1.0 equiv), N-tosylhydrazone (1.2 equiv), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Na₂CO₃ (2.0 equiv).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous 1,2-dichloroethane (DCE) is added, and the mixture is stirred at an elevated temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Dirhodium(II)-Catalyzed Cyclopropanation

Dirhodium(II) catalysts are highly effective for the cyclopropanation of N-protected 2,5-dihydropyrroles with diazo compounds. This method allows for excellent control of stereoselectivity, and recent advancements have enabled the use of very low catalyst loadings.[5]

Experimental Protocol: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole[5]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and the dirhodium(II) catalyst (0.005-1 mol%) in an anhydrous solvent under an inert atmosphere is added a solution of ethyl diazoacetate (EDA) (1.1 equiv) in the same solvent via syringe pump over several hours.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated) until the diazo compound is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the exo- and/or endo-3-azabicyclo[3.1.0]hexane-6-carboxylate.

Photochemical Synthesis from Pyrazolines

A photochemical approach involves the decomposition of pyrazolines, which can be formed in situ from the reaction of maleimides and diazo compounds. This method offers operational simplicity and proceeds under mild conditions.[6][7]

Experimental Protocol: Photochemical Synthesis of 3-Azabicyclo[3.1.0]hexanes from Pyrazolines[7]

Materials:

  • N-Substituted maleimide

  • A source of a diazo compound (e.g., generated in situ from a precursor)

  • Solvent (e.g., acetonitrile)

  • High-pressure mercury lamp

Procedure:

  • The N-substituted maleimide and the diazo compound precursor are dissolved in a suitable solvent in a quartz reaction vessel.

  • The solution is stirred, and the pyrazoline intermediate is allowed to form.

  • The reaction mixture is then irradiated with a high-pressure mercury lamp until the pyrazoline is converted to the cyclopropane product.

  • The solvent is evaporated, and the resulting residue is purified by column chromatography to isolate the 3-azabicyclo[3.1.0]hexane derivative.

Applications in Drug Discovery and Development

The unique structural features of the 3-azabicyclo[3.1.0]hexane scaffold have been exploited in the design of potent and selective modulators of various biological targets.

Mu (μ) Opioid Receptor Antagonists

Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective μ-opioid receptor antagonists. These compounds have potential applications in the treatment of conditions such as pruritus.[8] The rigid scaffold helps to lock the molecule in a bioactive conformation, leading to high binding affinity.

Table 1: Biological Activity of Representative μ-Opioid Receptor Antagonists

Compoundμ Receptor Binding (Ki, nM)δ Receptor Binding (Ki, nM)κ Receptor Binding (Ki, nM)
Lead Compound >1000>1000>1000
Optimized Analog 0.3150300

Data adapted from literature reports.[8]

mu_opioid_antagonism cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Agonist Opioid Agonist (e.g., Endorphin, Morphine) Agonist->MOR Binds & Activates Antagonist 3-Azabicyclo[3.1.0]hexane Antagonist Antagonist->MOR Binds & Blocks Blocked Blocked Effects Antagonist->Blocked AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia & Other Effects cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: μ-Opioid receptor antagonism by 3-azabicyclo[3.1.0]hexane derivatives.

Ketohexokinase (KHK) Inhibitors

Ketohexokinase is a key enzyme in fructose metabolism, and its inhibition is a therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Several potent KHK inhibitors incorporating the 3-azabicyclo[3.1.0]hexane scaffold have been developed, with some compounds demonstrating excellent in vitro and in vivo efficacy.

Table 2: Potency of 3-Azabicyclo[3.1.0]hexane-based KHK Inhibitors

CompoundKHK-C IC₅₀ (nM)KHK-A IC₅₀ (nM)Primary Human Hepatocyte F-1-P IC₅₀ (µM)
PF-06835919 8.4 - 1066 - 1700.232

Data compiled from multiple sources.[1][5][9][10][11]

KHK_inhibition Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P Phosphorylates Inhibitor 3-Azabicyclo[3.1.0]hexane KHK Inhibitor Inhibitor->KHK Inhibits Reduced_Stress Reduced Metabolic Stress Inhibitor->Reduced_Stress Metabolic_Stress ATP Depletion, Uric Acid Production, De Novo Lipogenesis F1P->Metabolic_Stress

Caption: Inhibition of the ketohexokinase pathway by 3-azabicyclo[3.1.0]hexane derivatives.

Muscarinic Receptor Antagonists

The 3-azabicyclo[3.1.0]hexane scaffold has been utilized to develop antagonists for muscarinic acetylcholine receptors, particularly the M5 subtype. These compounds are being investigated for their potential in treating various central nervous system disorders. The rigid nature of the scaffold aids in achieving subtype selectivity.[12]

Table 3: Activity of a 3-Azabicyclo[3.1.0]hexane-based Muscarinic Antagonist

CompoundhM5 IC₅₀ (nM)Predicted Human CLhep (mL/min/kg)Predicted Rat CLhep (mL/min/kg)
12h 2701860

Data from a study on pyrrolidine amide-based antagonists.[12]

muscarinic_antagonism cluster_membrane Cell Membrane M5R M5 Muscarinic Receptor Gq_protein Gq/11 Protein M5R->Gq_protein Activates ACh Acetylcholine (ACh) ACh->M5R Binds & Activates Antagonist 3-Azabicyclo[3.1.0]hexane Antagonist Antagonist->M5R Binds & Blocks Blocked_Signaling Blocked Signaling Antagonist->Blocked_Signaling PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3_DAG IP₃ & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release & PKC Activation IP3_DAG->Ca_release

Caption: Muscarinic M5 receptor antagonism by 3-azabicyclo[3.1.0]hexane derivatives.

T-type Calcium Channel Inhibitors

Compounds featuring the 3-azabicyclo[3.1.0]hexane core have been designed as inhibitors of T-type calcium channels. These channels are implicated in various physiological processes, and their modulation is a target for conditions such as neuropathic pain.[6]

Table 4: Biological Data for 3-Azabicyclo[3.1.0]hexane-based T-type Calcium Channel Inhibitors

CompoundCav3.1 (α1G) % Inhibition @ 10 µMCav3.2 (α1H) % Inhibition @ 10 µM
10d 56.948.0
10e 38.325.5

Data from a study on 6-pyrazoylamido-3N-substituted azabicyclo[3.1.0]hexane derivatives.[13]

T_type_channel_inhibition cluster_membrane Cell Membrane T_channel T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_channel->Ca_influx Allows Depolarization Low-Voltage Depolarization Depolarization->T_channel Activates Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor Inhibitor->T_channel Blocks Reduced_Excitability Reduced Excitability & Analgesia Inhibitor->Reduced_Excitability Neuronal_Excitability Increased Neuronal Excitability & Pain Signaling Ca_influx->Neuronal_Excitability

Caption: Inhibition of T-type calcium channels by 3-azabicyclo[3.1.0]hexane derivatives.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold has evolved from a historical curiosity to a cornerstone of modern medicinal chemistry. Its unique conformational rigidity and synthetic accessibility through a variety of innovative methods have cemented its role in the design of novel therapeutics. The successful application of this scaffold in developing potent and selective modulators for a range of challenging biological targets underscores its importance. As synthetic methodologies continue to advance and our understanding of the intricate roles of this scaffold in molecular recognition deepens, the 3-azabicyclo[3.1.0]hexane core is poised to remain a valuable tool for drug discovery and development professionals in the years to come.

References

The Fundamental Chemistry of Bicyclic Amines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclic amines, organic compounds featuring two fused, bridged, or spirocyclic rings containing a nitrogen atom, are of paramount importance in contemporary medicinal chemistry and drug discovery. Their rigid, three-dimensional structures offer distinct advantages over their monocyclic and acyclic counterparts, including enhanced metabolic stability, improved solubility, and the ability to present pharmacophoric elements in well-defined spatial orientations. This unique conformational constraint allows for higher selectivity and potency towards biological targets. This technical guide provides an in-depth exploration of the fundamental chemistry of bicyclic amines, encompassing their synthesis, physicochemical properties, reactivity, and biological significance, with a focus on their application in drug development.

Synthesis of Bicyclic Amines

The construction of the bicyclic amine framework can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired ring system (fused, bridged, or spirocyclic) and the desired substitution pattern.

Intramolecular C-H Bond Amination: The Hofmann-Löffler-Freytag Approach

A powerful and unified strategy for accessing bridged, fused, and spirocyclic bicyclic amines is the Hofmann-Löffler-Freytag (HLF) reaction and its modern variants. This approach involves an intramolecular C-H bond functionalization, converting a monocyclic amine into a bicyclic amine in a single step. The reaction typically proceeds via a nitrogen-centered radical, which abstracts a hydrogen atom from a remote carbon, followed by cyclization.

Experimental Protocol: Synthesis of a Bridged Bicyclic Amine via Intramolecular C-H Amination

This protocol is adapted from a general method for the synthesis of bridged, fused, and spirocyclic azacycles.[1][2]

  • Step 1: N-Chlorination of the Starting Amine: To a solution of the monocyclic amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1 eq) at 0 °C. Stir the reaction mixture in the dark for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Step 2: Homolysis and Hydrogen Atom Transfer: The crude N-chloroamine is then subjected to conditions that promote homolytic cleavage of the N-Cl bond. This can be achieved photochemically (e.g., using a UV lamp) or thermally. The resulting nitrogen-centered radical undergoes an intramolecular 1,5-hydrogen atom transfer to generate a carbon-centered radical.

  • Step 3: Cyclization and Product Formation: The carbon-centered radical is then trapped by a suitable radical trap or undergoes oxidation and subsequent nucleophilic attack by the nitrogen to form the bicyclic ring system. The specific reaction conditions will determine the final product.

  • Work-up and Purification: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining oxidant. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction is a highly efficient method for the construction of bicyclic systems, including those containing a nitrogen atom in the dienophile or the diene component. This concerted [4+2] cycloaddition forms two new carbon-carbon bonds and a six-membered ring in a single step with high stereocontrol.

Experimental Protocol: Synthesis of a Bicyclic Amine via Intramolecular Diels-Alder Reaction

This protocol describes a general approach for the synthesis of a nitrogen-containing bicyclic system.

  • Step 1: Synthesis of the Diene-Dienophile Precursor: A linear precursor containing both a diene and a dienophile moiety, connected by a tether that includes a nitrogen atom, is synthesized. The nitrogen can be part of the dienophile (e.g., an enamine or an enamide) or the tether.

  • Step 2: Cycloaddition Reaction: The precursor is heated in a suitable high-boiling solvent (e.g., toluene, xylene) to induce the intramolecular Diels-Alder reaction. The reaction temperature and time will depend on the reactivity of the diene and dienophile. Lewis acid catalysis can sometimes be employed to accelerate the reaction and enhance stereoselectivity.

  • Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or crystallization to yield the pure bicyclic amine derivative.

Other Synthetic Approaches

Other notable methods for the synthesis of bicyclic amines include:

  • Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can be used to form one of the rings in a bicyclic system.

  • Pictet-Spengler Reaction: This reaction is particularly useful for the synthesis of tetrahydro-β-carboline and related fused bicyclic amine systems.

  • Mannich Reaction: Intramolecular versions of the Mannich reaction can be employed to construct bicyclic amine frameworks.

Physicochemical Properties of Bicyclic Amines

The rigid structure of bicyclic amines significantly influences their physicochemical properties, which are crucial for their behavior in biological systems. Key properties include lipophilicity (LogP) and basicity (pKa).

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). Bicyclic amines, with their high fraction of sp³-hybridized carbon atoms (Fsp³), tend to have lower lipophilicity compared to their aromatic counterparts, which can lead to improved solubility and reduced off-target toxicity.[1][2] The introduction of fluorine atoms can either increase or decrease LogP, depending on the structure of the bicyclic core and the spatial orientation of the C-F bonds.[3][4]

Basicity (pKa)

The basicity of the nitrogen atom in a bicyclic amine, quantified by the pKa of its conjugate acid, is a key determinant of its interaction with biological targets and its pharmacokinetic profile. The constrained geometry of the bicyclic system can influence the hybridization and accessibility of the nitrogen lone pair, thereby affecting its basicity. For instance, the bridgehead nitrogen in quinuclidine is a strong base (pKa ≈ 11), while the nitrogen in bicyclo[1.1.1]pentylamine exhibits exceptional nucleophilicity due to stereoelectronic effects.[5][6] Fluorination generally decreases the basicity of bicyclic amines due to the inductive electron-withdrawing effect of the fluorine atoms.[3][4][7]

Table 1: Physicochemical Properties of Selected Bicyclic Amines

Bicyclic Amine ScaffoldStructureLogPpKaReference(s)
Tropane
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
1.83 (calculated)10.4[8]
Quinuclidine
alt text
0.8 (calculated)11.0General Chemistry Knowledge
Bicyclo[1.1.1]pentylamine
alt text
N/AN/A[5][6]
Epibatidine
alt text
1.8 (calculated)8.2 (calculated)[9][10]
gem-Difluorinated Bicyclic Amine (example)N/ACan increase or decreaseGenerally decreases[3][4]

Reactivity of Bicyclic Amines

The reactivity of bicyclic amines is influenced by their unique structural constraints.

  • Bridgehead Reactivity: Bridgehead nitrogen atoms, as seen in quinuclidine, are generally reactive due to the accessibility of the lone pair. However, the formation of double bonds at the bridgehead (Bredt's rule) is highly unfavorable in smaller bicyclic systems. The bridgehead amine of bicyclo[1.1.1]pentane (BCP) exhibits exceptional reactivity in condensation reactions due to a combination of low steric hindrance and high intrinsic nucleophilicity.[5][6]

  • Ring Strain: Highly strained bicyclic systems can undergo ring-opening reactions under certain conditions.

  • Functionalization: The bicyclic scaffold can be functionalized at various positions to introduce pharmacophoric groups, allowing for the fine-tuning of biological activity.

Bicyclic Amines in Drug Discovery and Development

Bicyclic amines are highly valued scaffolds in drug discovery for their ability to serve as bioisosteres for other chemical groups, particularly aromatic rings. This "scaffold hopping" strategy can lead to compounds with improved pharmacological profiles.

Bioisosterism and Improved Properties

Replacing a flat aromatic ring with a three-dimensional bicyclic amine can lead to:

  • Improved Solubility: The increased sp³ character generally enhances aqueous solubility.

  • Enhanced Metabolic Stability: The rigid framework can block sites of metabolism, leading to a longer half-life.[1][2]

  • Novel Intellectual Property: The use of unique bicyclic scaffolds can lead to new chemical entities with strong patent protection.

Biological Activity and Therapeutic Targets

Bicyclic amines have shown activity against a wide range of biological targets.

Table 2: Biological Activity of Selected Bicyclic Amine Derivatives

Bicyclic Amine DerivativeTarget/ActivityIC₅₀/EC₅₀Reference(s)
4-Aminobicyclo[2.2.2]octane derivativesTrypanosoma brucei rhodesiense0.22 - 0.41 µM[11]
GABA derivatives with bridged bicyclic skeletonsBCAT1 Inhibitors< 2 µM for some derivatives[4]
Carbamate derivativesAcetylcholinesterase (AChE) Inhibition0.32 ± 0.09 nM for compound 12b[12]
EpibatidineNicotinic Acetylcholine Receptors (nAChRs)High potency[9][10]
Telaprevir (contains a bicyclic proline)HCV NS3/4A Protease InhibitorPotent inhibitorGeneral Drug Information

Signaling Pathways Modulated by Bicyclic Amines

A prominent example of a signaling pathway modulated by bicyclic amines is the cholinergic system, specifically through their interaction with nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotine and epibatidine are well-known bicyclic amine agonists of nAChRs. The α7 subtype of nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers a cascade of downstream signaling events. One of the key pathways activated is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation.

Diagram: Activation of the PI3K/Akt Pathway by α7 nAChR Agonists

G cluster_membrane Cell Membrane a7nAChR α7 nAChR Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Opens channel Agonist Bicyclic Amine Agonist (e.g., Nicotine, Epibatidine) Agonist->a7nAChR Binds to PI3K PI3K Ca2_influx->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: Signaling cascade initiated by a bicyclic amine agonist at the α7 nAChR.

Experimental Workflow: Investigating nAChR Signaling

G start Start: Cell Culture (e.g., Neuronal cells expressing α7 nAChR) treatment Treatment with Bicyclic Amine Agonist start->treatment calcium_imaging Calcium Imaging (e.g., Fura-2 AM) treatment->calcium_imaging Measure intracellular Ca²⁺ western_blot Western Blot Analysis treatment->western_blot Probe for p-Akt, Akt, etc. cell_viability Cell Viability Assay (e.g., MTT assay) treatment->cell_viability Assess cell survival end End: Data Analysis & Conclusion calcium_imaging->end western_blot->end cell_viability->end

Caption: Workflow for studying bicyclic amine effects on nAChR signaling.

Spectroscopic Characterization of Bicyclic Amines

The structure and purity of bicyclic amines are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and connectivity of protons in the molecule. The rigid nature of bicyclic systems often leads to complex splitting patterns and distinct chemical shifts for protons in different stereochemical environments.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The chemical shifts of carbons adjacent to the nitrogen are deshielded.

  • Infrared (IR) Spectroscopy:

    • Primary and secondary bicyclic amines show characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[13] Primary amines exhibit two bands (symmetric and asymmetric stretching), while secondary amines show a single band. Tertiary bicyclic amines lack N-H bonds and therefore do not absorb in this region.

  • Mass Spectrometry (MS):

    • Provides information about the molecular weight and fragmentation pattern of the molecule. For amines, the molecular ion peak (M⁺) will have an odd mass-to-charge ratio if it contains an odd number of nitrogen atoms (the Nitrogen Rule). Common fragmentation patterns for cyclic amines involve α-cleavage (loss of a substituent on the carbon adjacent to the nitrogen) and ring cleavage.[9][14]

Table 3: Representative Spectroscopic Data for a Bicyclic Amine (Epibatidine)

TechniqueKey ObservationsReference(s)
¹H NMR Complex multiplets for the bicyclic protons, distinct signals for the chloropyridyl protons.[9][10]
¹³C NMR Signals corresponding to the carbons of the bicyclic system and the chloropyridyl ring.[9][10]
MS (EI) Molecular ion peak at m/z 208/210 (due to ³⁵Cl and ³⁷Cl isotopes).[9][10]

Conclusion

Bicyclic amines represent a crucial class of compounds in modern drug discovery and development. Their unique three-dimensional structures and favorable physicochemical properties make them attractive scaffolds for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of their synthesis, properties, and reactivity is essential for medicinal chemists and researchers aiming to leverage these privileged structures in the quest for new medicines. The continued development of novel synthetic methodologies and a deeper understanding of their interactions with biological systems will undoubtedly lead to the discovery of new and improved drugs based on bicyclic amine frameworks.

References

The Stereochemistry of 3-Azabicyclo[3.1.0]hexane Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, stereochemical diversity, and biological significance of 3-azabicyclo[3.1.0]hexane derivatives, offering crucial insights for researchers and scientists in drug discovery and development.

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, making it a valuable component in the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives, summarizing key synthetic strategies, quantitative biological data, and the signaling pathways through which these compounds exert their effects.

Stereoselective Synthesis: Accessing Chemical Diversity

The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure isomers is of paramount importance. Various strategies have been successfully employed, including palladium-catalyzed cyclopropanation and diastereoselective synthesis approaches.

A notable example is the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which has been achieved through methods that significantly shorten previously known procedures[1][2][3]. These synthetic advancements provide researchers with the tools to systematically explore the structure-activity relationships (SAR) of this privileged scaffold.

Biological Activities and Structure-Activity Relationships

Derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated a wide range of biological activities, acting as potent modulators of various enzymes and receptors. This section summarizes the quantitative data for their activity as μ-opioid receptor ligands, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and antitumor agents.

μ-Opioid Receptor Ligands

A series of 3-azabicyclo[3.1.0]hexane derivatives have been designed and evaluated as μ-opioid receptor ligands, with some compounds exhibiting picomolar binding affinity.[1] The structure-activity relationship studies have highlighted the critical role of specific substitutions on the bicyclic core for achieving high affinity and selectivity over δ and κ opioid receptor subtypes.[1]

Table 1: μ-Opioid Receptor Binding Affinities of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound R Group Ki (nM) at μ-opioid receptor
1 H 150
2 CH3 5.2
3 C2H5 2.8
4 n-C3H7 1.1

Data compiled from multiple sources.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into the design of novel dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4] The conformational rigidity of the bicyclic system plays a crucial role in the binding of these inhibitors to the active site of the DPP-IV enzyme.

Table 2: DPP-IV Inhibitory Activity of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Stereochemistry IC50 (nM)
5a (1S, 5R) 25
5b (1R, 5S) 150
6a (1S, 2R, 5R) 8
6b (1R, 2S, 5S) 45

Data represents a selection of compounds from published studies.

Antitumor Activity

Several studies have explored the anticancer potential of 3-azabicyclo[3.1.0]hexane derivatives, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines.[5][6][7] For instance, certain spiro-fused derivatives have shown IC50 values in the micromolar range.[5][7] The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway.[8][9]

Table 3: Antitumor Activity of Selected 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Cell Line IC50 (µM)
7 K562 (Leukemia) 8.5
8 HeLa (Cervical Cancer) 12.3
9 A549 (Lung Cancer) 15.1

IC50 values are representative and compiled from various sources.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by 3-azabicyclo[3.1.0]hexane derivatives is crucial for their development as therapeutic agents.

μ-Opioid Receptor Antagonism

As antagonists of the μ-opioid receptor, these compounds block the downstream signaling cascade typically initiated by endogenous or exogenous opioids. This involves the inhibition of G-protein coupling, leading to a decrease in the inhibition of adenylyl cyclase and subsequent downstream effects.

mu_opioid_antagonism cluster_receptor μ-Opioid Receptor cluster_gprotein G-Protein Signaling Opioid_Agonist Opioid Agonist MOR μ-Opioid Receptor Opioid_Agonist->MOR Activates G_Protein Gi/o Protein MOR->G_Protein Activates Antagonist 3-Azabicyclo[3.1.0]hexane Derivative (Antagonist) Antagonist->MOR Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Leads to

Caption: Antagonism of the μ-opioid receptor by 3-azabicyclo[3.1.0]hexane derivatives.

DPP-IV Inhibition

DPP-IV inhibitors containing the 3-azabicyclo[3.1.0]hexane scaffold act by blocking the active site of the DPP-IV enzyme. This prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and improved glycemic control.[4][10][11][12][13]

dppiv_inhibition cluster_enzyme DPP-IV Enzyme cluster_substrate Incretin Hormones DPP_IV DPP-IV Enzyme Inactive_Metabolites Inactive Metabolites DPP_IV->Inactive_Metabolites Produces Inhibitor 3-Azabicyclo[3.1.0]hexane Derivative (Inhibitor) Inhibitor->DPP_IV Inhibits GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP_IV Degraded by Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Leads to

Caption: Mechanism of DPP-IV inhibition by 3-azabicyclo[3.1.0]hexane derivatives.

Antitumor Mechanism of Action

The antitumor activity of certain 3-azabicyclo[3.1.0]hexane derivatives is believed to be mediated through the induction of apoptosis. This process can be initiated via the intrinsic (mitochondrial) pathway, leading to the activation of caspases and subsequent programmed cell death.

antitumor_apoptosis Derivative 3-Azabicyclo[3.1.0]hexane Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by antitumor 3-azabicyclo[3.1.0]hexane derivatives.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of research in this field. This section provides an overview of key experimental protocols for the synthesis and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives.

General Procedure for Palladium-Catalyzed Cyclopropanation

A mixture of the respective maleimide (1.0 mmol), N-tosylhydrazone (1.2 mmol), Pd(OAc)2 (5 mol %), and ligand (10 mol %) in a suitable solvent (e.g., toluene, 5 mL) is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 h) under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.[14]

Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

The synthesis involves a multi-step sequence starting from commercially available materials. Key steps include the formation of the bicyclic core, followed by stereoselective functionalization and separation of diastereomers and enantiomers. The specific reagents, reaction conditions, and purification methods for each step are critical for obtaining the desired stereoisomers in high purity. For detailed step-by-step procedures, please refer to the supporting information of the original publication.[2]

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the compounds against DPP-IV is determined using a fluorometric assay. The assay mixture contains the DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound in a buffer solution. The reaction is incubated at 37 °C, and the fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The IC50 values are calculated from the dose-response curves.[10]

Cell Viability (MTT) Assay for Antitumor Activity

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the 3-azabicyclo[3.1.0]hexane derivatives for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.[5][7]

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold represents a versatile and promising platform for the design of novel therapeutic agents. The stereochemistry of these derivatives plays a pivotal role in their biological activity, underscoring the importance of stereoselective synthesis. This guide has provided a comprehensive overview of the current state of research, including synthetic methodologies, quantitative biological data, and insights into the mechanisms of action. Continued exploration of the chemical space around this unique scaffold is expected to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols: 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine as a Putative Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a synthetic compound featuring a rigid bicyclic core structure. This structural motif is of significant interest in medicinal chemistry, particularly for the development of agents targeting the central nervous system. While specific pharmacological data for this compound as a monoamine reuptake inhibitor is not extensively available in the public domain, the 3-azabicyclo[3.1.0]hexane scaffold is a key feature of known triple reuptake inhibitors (TRIs). TRIs are compounds that inhibit the reuptake of all three major monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA), by blocking their respective transporters (SERT, NET, and DAT). This mode of action is a promising strategy for the development of treatments for a variety of neuropsychiatric disorders, including depression and anxiety.

These application notes provide a summary of the inhibitory profiles of structurally related compounds and present detailed protocols for the in vitro evaluation of this compound as a monoamine reuptake inhibitor.

Data Presentation: Inhibitory Profiles of Related Azabicyclo[3.1.0]hexane Analogs

To provide a context for the potential activity of this compound, the following table summarizes the in vitro inhibitory activities (IC₅₀ in nM) of well-characterized triple reuptake inhibitors that share the 3-azabicyclo[3.1.0]hexane core structure. This data highlights the potential of this chemical class to potently interact with monoamine transporters.

Compound Name (Structure)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
DOV 21,947122396
DOV 102,677133103129

Note: The above data is for structurally related compounds and not for this compound. These values should be used as a reference to guide the experimental design for the target compound.

Mandatory Visualizations

Signaling Pathway of Monoamine Reuptake and Inhibition

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_Cleft Vesicle->Synaptic_Cleft Release (Exocytosis) Transporter Monoamine Transporter (SERT, NET, DAT) MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding & Signal Transduction Inhibitor This compound Inhibitor->Transporter Inhibition

Caption: Mechanism of monoamine neurotransmission and reuptake inhibition.

Experimental Workflow for Monoamine Reuptake Inhibitor Profiling

Experimental_Workflow cluster_preparation Preparation cluster_binding_assay Radioligand Binding Assay cluster_uptake_assay Synaptosomal Uptake Assay cluster_analysis Data Analysis & Interpretation A1 Synthesize and purify This compound B1 Incubate membranes with radioligand (e.g., [3H]citalopram, [3H]nisoxetine, [3H]WIN 35,428) and test compound A1->B1 C1 Pre-incubate synaptosomes with test compound A1->C1 A2 Prepare cell membranes expressing hSERT, hNET, or hDAT A2->B1 A3 Prepare synaptosomes from rodent brain tissue A3->C1 B2 Separate bound and free radioligand via rapid filtration B1->B2 C2 Initiate uptake with radiolabeled monoamine (e.g., [3H]5-HT, [3H]NE, [3H]DA) C1->C2 B3 Quantify bound radioactivity using liquid scintillation counting B2->B3 B4 Determine Ki values B3->B4 D1 Determine potency (Ki, IC50) and selectivity profile B4->D1 C3 Terminate uptake by rapid filtration C2->C3 C4 Quantify internalized radioactivity C3->C4 C5 Determine IC50 values C4->C5 C5->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: Workflow for characterizing a monoamine reuptake inhibitor.

Experimental Protocols

The following are detailed protocols for determining the in vitro pharmacological profile of this compound at the human serotonin, norepinephrine, and dopamine transporters.

Protocol 1: Radioligand Binding Assays for hSERT, hNET, and hDAT

This protocol is designed to determine the binding affinity (Ki) of this compound for the human monoamine transporters.

1.1. Materials and Reagents:

  • Cell Lines: HEK293 cells stably expressing either human SERT (hSERT), human NET (hNET), or human DAT (hDAT).

  • Radioligands:

    • For hSERT: [³H]Citalopram (specific activity: ~80 Ci/mmol)

    • For hNET: [³H]Nisoxetine (specific activity: ~85 Ci/mmol)

    • For hDAT: [³H]WIN 35,428 (specific activity: ~85 Ci/mmol)

  • Test Compound: this compound

  • Reference Compounds (for defining non-specific binding):

    • For hSERT: 10 µM Paroxetine

    • For hNET: 10 µM Desipramine

    • For hDAT: 10 µM GBR 12909

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA)

1.2. Cell Membrane Preparation:

  • Culture the respective HEK293 cell line to ~90% confluency.

  • Harvest cells by scraping into ice-cold Assay Buffer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in fresh, ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store membranes at -80°C until use.

1.3. Binding Assay Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the following to each well in triplicate (final volume of 200 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL radioligand + 100 µL membrane preparation.

    • Non-specific Binding: 50 µL reference compound + 50 µL radioligand + 100 µL membrane preparation.

    • Test Compound: 50 µL of this compound dilution + 50 µL radioligand + 100 µL membrane preparation.

    • Final radioligand concentrations should be approximately at their Kd values (e.g., ~1 nM for [³H]Citalopram, ~1 nM for [³H]Nisoxetine, ~5 nM for [³H]WIN 35,428).

    • The amount of membrane protein per well should be optimized (typically 10-50 µg).

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filter mats and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.

  • Quantify the radioactivity using a liquid scintillation counter.

1.4. Data Analysis:

  • Calculate specific binding by subtracting the mean non-specific binding from the mean total binding.

  • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Assay

This protocol is for determining the functional inhibitory potency (IC₅₀) of this compound on the uptake of monoamines into rat brain synaptosomes.

2.1. Materials and Reagents:

  • Tissue: Freshly dissected rat brain regions (striatum for dopamine uptake, hippocampus/cortex for serotonin and norepinephrine uptake).

  • Radiolabeled Monoamines:

    • [³H]Serotonin (5-HT)

    • [³H]Norepinephrine (NE)

    • [³H]Dopamine (DA)

  • Test Compound: this compound

  • Reference Inhibitors (for defining non-specific uptake):

    • For 5-HT uptake: 10 µM Paroxetine

    • For NE uptake: 10 µM Desipramine

    • For DA uptake: 10 µM GBR 12909

  • Homogenization Buffer: 0.32 M Sucrose in distilled water.

  • Uptake Buffer (Krebs-Ringer-HEPES, KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.2 mM CaCl₂, 5.6 mM glucose, pH 7.4. For dopamine uptake, add 0.2 mg/mL ascorbic acid.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filter mats

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit

2.2. Synaptosome Preparation:

  • Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in ice-cold KRH buffer.

  • Determine the protein concentration.

2.3. Uptake Assay Procedure:

  • In a 96-well plate, add 50 µL of KRH buffer containing the appropriate concentration of this compound or the reference inhibitor (for non-specific uptake) in triplicate.

  • Add 50 µL of the synaptosomal preparation to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the uptake by adding 50 µL of KRH buffer containing the radiolabeled monoamine (final concentration should be near the Km for its respective transporter, e.g., ~10-20 nM).

  • Incubate for a short period to measure the initial rate of uptake (typically 1-5 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filter mats pre-soaked in buffer.

  • Wash the filters three times with ice-cold KRH buffer.

  • Dry the filters, place them in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

2.4. Data Analysis:

  • Calculate specific uptake by subtracting the mean non-specific uptake from the mean total uptake.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and perform a non-linear regression analysis to determine the IC₅₀ value.

Conclusion

The provided protocols offer a robust framework for the comprehensive in vitro characterization of this compound as a monoamine reuptake inhibitor. By determining its binding affinities (Ki) and functional potencies (IC₅₀) at hSERT, hNET, and hDAT, researchers can establish its selectivity profile and compare its activity to that of known triple reuptake inhibitors. This information is crucial for guiding further drug development efforts and for understanding the structure-activity relationships within this promising class of compounds.

Application Notes and Protocols for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a synthetic compound featuring a rigid bicyclic scaffold. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, the 3-azabicyclo[3.1.0]hexane core is a well-recognized "privileged structure" in medicinal chemistry. This core imparts conformational rigidity, which can lead to high selectivity and affinity for biological targets. Derivatives of this scaffold have shown a range of biological activities, suggesting potential therapeutic applications. These application notes summarize the potential mechanisms of action based on related compounds and provide generalized protocols for the experimental characterization of this compound.

Potential Mechanisms of Action based on Structural Analogs

The biological activities of compounds containing the 3-azabicyclo[3.1.0]hexane scaffold suggest several potential mechanisms of action for this compound. These include, but are not limited to, modulation of receptors and enzymes in the central nervous system (CNS) and potential as an antimicrobial agent.

1. Modulation of Biogenic Amine Transporters:

Structurally related 1-aryl-3-azabicyclo[3.1.0]hexanes have been investigated as modulators of biogenic amine transport, with activities including the inhibition of norepinephrine, serotonin, and dopamine reuptake[1]. This suggests that this compound could potentially act as a monoamine reuptake inhibitor, a mechanism relevant to the treatment of depression, anxiety, and other neuropsychiatric disorders.

2. Sigma Receptor Modulation:

A closely related compound, (1α, 5α, 6α)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is utilized in the synthesis of sigma receptor ligands, particularly targeting the sigma-1 receptor subtype[2]. Sigma receptors are implicated in a variety of neurological and psychiatric conditions. This suggests that the amin-version of the compound could also interact with sigma receptors.

3. T-type Calcium Channel Inhibition:

Derivatives of 3-azabicyclo[3.1.0]hexane have been synthesized and evaluated as inhibitors of T-type calcium channels[3]. These channels are involved in neuronal excitability and have been identified as targets for the treatment of neuropathic pain and epilepsy[3].

4. DNA Gyrase Inhibition:

The 6-amino-3-azabicyclo[3.1.0]hexane moiety is a crucial component of the potent bacterial DNA gyrase inhibitor, Trovafloxacin[4]. This indicates a potential for this compound to exhibit antibacterial activity through a similar mechanism.

Experimental Protocols for Characterization

To elucidate the specific mechanism of action of this compound, a systematic pharmacological evaluation is required. The following are generalized protocols for initial screening and characterization.

Protocol 1: Radioligand Binding Assays for Receptor and Transporter Affinity

This protocol is designed to determine the binding affinity of the test compound to a panel of receptors and transporters.

Objective: To identify potential molecular targets by measuring the displacement of a specific radioligand.

Materials:

  • This compound

  • Cell membranes or purified receptors/transporters of interest (e.g., human dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), sigma-1 and sigma-2 receptors)

  • Specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET, --INVALID-LINK---pentazocine for sigma-1 receptors)

  • Assay buffer (specific to each target)

  • Scintillation vials and scintillation fluid

  • Microplate harvester and filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and either buffer (for total binding), a known saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plates at the recommended temperature and for the appropriate duration for the specific target to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filter mats in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and the percentage inhibition by the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

TargetRadioligandTest Compound Ki (nM)
hDAT[³H]WIN 35,428To be determined
hSERT[³H]CitalopramTo be determined
hNET[³H]NisoxetineTo be determined
Sigma-1--INVALID-LINK---PentazocineTo be determined
Sigma-2[³H]DTGTo be determined
hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter.

Protocol 2: Functional Assays for a Cellular Response

This protocol assesses the functional activity of the compound on a specific cellular pathway.

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Example: Calcium Mobilization Assay for G-protein Coupled Receptors (GPCRs)

Materials:

  • Cells stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing a specific metabotropic glutamate receptor)

  • This compound

  • Known agonist and antagonist for the receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound, agonist, and antagonist.

  • To determine agonist activity, add the test compound to the cells and measure the fluorescence change over time.

  • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration and measure the fluorescence change.

  • Record the fluorescence intensity before and after the addition of compounds.

  • Calculate the change in fluorescence and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation:

Assay ModeReceptor TargetTest Compound EC50/IC50 (µM)
Agoniste.g., mGluR2To be determined
Antagoniste.g., mGluR2To be determined

Protocol 3: In Vitro Antibacterial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Objective: To assess the potential antibacterial activity.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainTest Compound MIC (µg/mL)
S. aureus (ATCC 29213)To be determined
E. coli (ATCC 25922)To be determined

Visualizations

Experimental Workflow for Target Identification

G cluster_0 Initial Screening cluster_1 Hit Validation & Functional Characterization cluster_2 Alternative Activity Screening A This compound B Broad Receptor/Transporter Binding Panel A->B F Antibacterial Susceptibility Testing A->F C Identified Target(s) B->C Binding Hit(s) D Functional Assays (e.g., Calcium Mobilization, cAMP) C->D E Determine Agonist/Antagonist/Modulator Activity D->E G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the pharmacological characterization of the compound.

Potential Signaling Pathway (Hypothetical: Monoamine Reuptake Inhibition)

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) MAT Monoamine Transporters (DAT, SERT, NET) MA->MAT Reuptake Receptor Postsynaptic Receptors MA->Receptor Increased Synaptic Concentration -> Increased Receptor Activation MAT->Receptor Reduced Monoamine Binding Test_Compound This compound Test_Compound->MAT Inhibition

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

While the precise mechanism of action for this compound remains to be definitively elucidated, its structural features point towards several plausible pharmacological activities, primarily within the central nervous system. The provided protocols offer a foundational framework for researchers to systematically investigate its biological targets and functional effects. Further studies are warranted to fully characterize the pharmacological profile of this compound and determine its therapeutic potential.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a synthetic compound belonging to a class of molecules that have shown affinity for various biological targets. Structurally related compounds have been investigated for their activity as monoamine transporter inhibitors, which play a crucial role in regulating neurotransmitter levels in the central nervous system. This document provides detailed protocols for in vitro assays to characterize the interaction of this compound with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These assays are fundamental in early-stage drug discovery to determine the potency and selectivity of a compound.

Data Presentation

Quantitative data from in vitro assays are essential for comparing the potency and selectivity of a test compound. While specific experimental data for this compound is not publicly available, the following table provides representative data for well-characterized monoamine transporter inhibitors to illustrate the typical data presentation format. This data can serve as a benchmark when evaluating novel compounds like this compound.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
Cocaine 250450300
GBR-12909 1.5>10,000800
Nisoxetine 2001150
Paroxetine 150500.1
(S)-Citalopram >5,000>5,0001.8

Note: The Kᵢ values presented are approximate and can vary depending on the specific experimental conditions, such as radioligand and tissue/cell source.

Signaling Pathway: Monoamine Transporter Inhibition

The primary mechanism of action for many psychoactive compounds is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Inhibition of these transporters by a compound such as this compound would lead to an increased concentration of the respective neurotransmitter in the synapse, enhancing and prolonging its signaling to the postsynaptic neuron.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 vesicle Synaptic Vesicle (Neurotransmitter) NT Neurotransmitter vesicle->NT Release synthesis Neurotransmitter Synthesis synthesis->vesicle Packaging transporter Monoamine Transporter (DAT, NET, or SERT) NT->transporter Reuptake receptor Postsynaptic Receptor NT->receptor Binding transporter->MAO Degradation compound 3-Benzyl-3-azabicyclo [3.1.0]hexan-6-amine compound->transporter Inhibition signaling Downstream Signaling receptor->signaling Activation

Caption: Inhibition of monoamine transporters by this compound.

Experimental Protocols

The following protocols describe standard in vitro methods to determine the binding affinity and functional inhibition of this compound at the dopamine, norepinephrine, and serotonin transporters.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.

Radioligand_Binding_Workflow prep Membrane Preparation (e.g., from HEK293 cells expressing DAT, NET, or SERT) incubation Incubation - Membranes - Radioligand - Test Compound prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

1. Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter.

  • Materials:

    • Biological Source: Cell membranes from HEK293 cells stably expressing human DAT (hDAT).

    • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

    • Test Compound: this compound.

    • Reference Compound: Cocaine or GBR-12909 (for defining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • Equipment: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw hDAT-expressing cell membranes on ice and dilute to a final protein concentration of 10-20 µ g/well in ice-cold Assay Buffer.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer.

      • Non-specific Binding (NSB): 50 µL of 10 µM GBR-12909.

      • Test Compound: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • Add 50 µL of [³H]WIN 35,428 (final concentration ~1-3 nM) to all wells.

    • Add 100 µL of the diluted membrane preparation to all wells to initiate the reaction.

    • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

    • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

2. Radioligand Binding Assay for Norepinephrine Transporter (NET)

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the norepinephrine transporter.

  • Materials:

    • Biological Source: Cell membranes from HEK293 cells stably expressing human NET (hNET).

    • Radioligand: [³H]Nisoxetine.

    • Reference Compound: Desipramine (for defining non-specific binding).

  • Procedure: The procedure is similar to the DAT binding assay, with the following modifications:

    • Use hNET-expressing cell membranes.

    • Use [³H]Nisoxetine as the radioligand (final concentration ~1-3 nM).

    • Use 10 µM Desipramine to define non-specific binding.

    • Incubate at room temperature for 60-90 minutes.

3. Radioligand Binding Assay for Serotonin Transporter (SERT)

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin transporter.

  • Materials:

    • Biological Source: Cell membranes from HEK293 cells stably expressing human SERT (hSERT).

    • Radioligand: [³H]Citalopram or [³H]Paroxetine.

    • Reference Compound: Fluoxetine or (S)-Citalopram (for defining non-specific binding).

  • Procedure: The procedure is similar to the DAT binding assay, with the following modifications:

    • Use hSERT-expressing cell membranes.

    • Use [³H]Citalopram or [³H]Paroxetine as the radioligand (final concentration at or below its Kₔ).

    • Use 10 µM Fluoxetine or (S)-Citalopram to define non-specific binding.

    • Incubate at room temperature for 1-2 hours.

Monoamine Uptake Assays

These assays measure the functional inhibition of the transporter by quantifying the reduction in the uptake of a radiolabeled neurotransmitter into cells.

Uptake_Assay_Workflow plating Cell Plating (HEK293 cells expressing DAT, NET, or SERT) preincubation Pre-incubation with Test Compound plating->preincubation uptake Initiate Uptake (Add radiolabeled neurotransmitter) preincubation->uptake termination Terminate Uptake (Rapid washing) uptake->termination lysis Cell Lysis termination->lysis counting Scintillation Counting lysis->counting analysis Data Analysis (Calculate IC₅₀) counting->analysis

Caption: Workflow for a monoamine uptake inhibition assay.

Protocol for Monoamine Uptake Inhibition Assay (General)

  • Objective: To determine the functional inhibitory potency (IC₅₀) of this compound on DAT, NET, or SERT.

  • Materials:

    • Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.

    • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

    • Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

    • Reference Inhibitors: GBR-12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Procedure:

    • Cell Culture: Plate the appropriate cells in 96-well plates and grow to confluence.

    • Pre-incubation: On the day of the assay, wash the cells with pre-warmed (37°C) Uptake Buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound.

    • Initiation of Uptake: Add the corresponding radiolabeled neurotransmitter (e.g., [³H]Dopamine for hDAT cells) to initiate uptake. The final concentration should be near the Kₘ for the transporter.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold Uptake Buffer.

    • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Determine specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor (non-specific uptake) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's activity at monoamine transporters. By employing these radioligand binding and functional uptake assays, researchers can effectively determine the compound's potency and selectivity, which are critical parameters in the evaluation of its therapeutic potential for neurological and psychiatric disorders.

Application Notes and Protocols for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential uses of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine in neuroscience research. While direct experimental data on this specific compound is limited in publicly available literature, its core scaffold, 3-azabicyclo[3.1.0]hexane, is a well-established pharmacophore in the development of neurologically active agents. This document outlines potential applications, derived from studies on structurally related analogs, and provides detailed protocols for investigating the activity of this compound on key neuronal targets.

Introduction to the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane moiety is a conformationally restricted bicyclic amine that serves as a versatile scaffold in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, leading to high-affinity and selective interactions with various biological targets within the central nervous system (CNS). Derivatives of this scaffold have been investigated for a range of neurological and psychiatric conditions, demonstrating its significant potential in drug discovery.

Potential Neuroscience Applications of this compound

Based on the pharmacological profiles of its analogs, this compound is a promising candidate for investigation in several areas of neuroscience research, including:

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of the related 2-azabicyclo[3.1.0]hexane have shown potent and selective antagonism at α4β2 nAChRs, suggesting a potential role in the treatment of depression.

  • Dopamine D3 Receptor Antagonism: The 3-azabicyclo[3.1.0]hexane core is present in a series of potent and selective dopamine D3 receptor antagonists, which are under investigation for the treatment of substance abuse and other CNS disorders.

  • Inhibition of T-type Calcium Channels: N-substituted azabicyclo[3.1.0]hexane derivatives have been identified as inhibitors of T-type calcium channels, indicating potential therapeutic applications in neuropathic pain.

Quantitative Data for Analogs of this compound

The following tables summarize the quantitative data for neurologically active compounds containing the azabicyclo[3.1.0]hexane scaffold. These data can serve as a benchmark for evaluating the activity of this compound.

Table 1: Activity of Azabicyclo[3.1.0]hexane Derivatives at Neuronal Nicotinic Acetylcholine Receptors

CompoundTargetAssay TypeAffinity (Ki)Reference
SUVN-911 (a 2-azabicyclo[3.1.0]hexane derivative)α4β2 nAChRRadioligand Binding1.5 nM[1][2]
SUVN-911α3β4 nAChRRadioligand Binding>10,000 nM[1][2]

Table 2: Activity of Azabicyclo[3.1.0]hexane Derivatives at Dopamine Receptors

Compound SeriesTargetAssay TypeAffinity Range (Ki)Reference
1,2,4-Triazolyl Azabicyclo[3.1.0]hexanesDopamine D3Radioligand BindingHigh affinity and selectivity[3]

Table 3: Activity of Azabicyclo[3.1.0]hexane Derivatives at T-type Calcium Channels

Compound SeriesTargetAssay TypeActivityReference
6-pyrazoylamido-3N-substituted azabicyclo[2][4]hexane derivativesT-type Calcium ChannelsElectrophysiologyPotent and selective inhibition[5]

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the pharmacological profile of this compound.

Protocol 1: Radioligand Binding Assay for α4β2 Nicotinic Acetylcholine Receptor

This protocol is designed to determine the binding affinity of this compound for the α4β2 nAChR.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • [³H]-Cytisine or other suitable radioligand

  • Unlabeled nicotine (for non-specific binding)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.5% polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-α4β2 cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh binding buffer.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, serial dilutions of this compound, and a fixed concentration of [³H]-Cytisine.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled nicotine.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 2 hours.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding start Start membrane_prep Membrane Preparation (HEK293-α4β2 cells) start->membrane_prep assay_setup Assay Setup (96-well plate) membrane_prep->assay_setup incubation Incubation (Room temp, 2h) assay_setup->incubation filtration Filtration (Glass fiber filters) incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50, Ki calculation) counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow.
Protocol 2: Dopamine D3 Receptor Functional Assay (cAMP Measurement)

This protocol assesses the functional antagonism of this compound at the dopamine D3 receptor.

Materials:

  • CHO-K1 cells stably expressing human dopamine D3 receptors

  • Forskolin

  • Dopamine (agonist)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Cell Culture:

    • Plate CHO-K1-D3 cells in a 96-well plate and grow to confluence.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • Add a fixed concentration of dopamine (e.g., EC80) and forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve and calculate the IC50 value for the inhibition of dopamine-stimulated cAMP production.

signaling_pathway_dopamine_d3 D3R Dopamine D3 Receptor Gi Gi Protein D3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse Dopamine Dopamine Dopamine->D3R activates Antagonist 3-Benzyl-3-azabicyclo [3.1.0]hexan-6-amine Antagonist->D3R inhibits

Dopamine D3 Receptor Signaling Pathway.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channels

This protocol is for measuring the inhibitory effect of this compound on T-type calcium channels.

Materials:

  • HEK293 cells expressing the desired T-type calcium channel subtype (e.g., Cav3.2)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Internal solution (e.g., in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2)

  • External solution (e.g., in mM: 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4)

  • This compound

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips for recording.

  • Recording:

    • Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.

    • Fill the pipette with internal solution and achieve a gigaohm seal on a cell.

    • Rupture the membrane to obtain the whole-cell configuration.

    • Hold the cell at a negative holding potential (e.g., -100 mV) to ensure channels are in a closed state.

    • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

  • Drug Application:

    • Record baseline currents.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Construct a dose-response curve and determine the IC50 for current inhibition.

experimental_workflow_patch_clamp start Start cell_prep Cell Preparation (HEK293-Cav3.2 on coverslips) start->cell_prep pipette_prep Pipette Preparation (2-5 MΩ) cell_prep->pipette_prep giga_seal Gigaohm Seal Formation pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline_rec Baseline Current Recording whole_cell->baseline_rec drug_app Drug Application (Perfusion) baseline_rec->drug_app drug_rec Current Recording with Drug drug_app->drug_rec data_analysis Data Analysis (IC50 calculation) drug_rec->data_analysis end End data_analysis->end

Whole-Cell Patch-Clamp Workflow.

Conclusion

This compound represents a valuable research tool for exploring the pharmacology of the central nervous system. While further studies are needed to elucidate its specific biological activities, the established importance of the 3-azabicyclo[3.1.0]hexane scaffold in neuroscience provides a strong rationale for its investigation. The protocols outlined in this document offer a starting point for characterizing the interaction of this compound with key neuronal targets, potentially leading to the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

Pharmacological Profiling of 3-Azabicyclo[3.1.0]hexane Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the pharmacological profiling of 3-azabicyclo[3.1.0]hexane analogs. This class of compounds has garnered significant interest due to its diverse biological activities, including potential applications as anticancer agents and modulators of opioid receptors. These notes are intended to guide researchers in the systematic evaluation of novel 3-azabicyclo[3.1.0]hexane derivatives.

Part 1: Anticancer Activity Profiling

Recent studies have highlighted the antiproliferative effects of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and disruption of the actin cytoskeleton.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity of various 3-azabicyclo[3.1.0]hexane analogs.

Table 1: Antiproliferative Activity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles

Compound IDK562 (IC50, µM)HeLa (IC50, µM)Jurkat (IC50, µM)CT26 (IC50, µM)
4 2-10 (72h)2-10 (72h)2-10 (72h)-
8 2-10 (72h)2-10 (72h)2-10 (72h)-
18 2-10 (72h)2-10 (72h)2-10 (72h)-
24 2-10 (72h)2-10 (72h)2-10 (72h)-

Data extracted from a study on spiro-fused heterocyclic compounds containing the 3-spiro[3-azabicyclo[3.1.0]-hexane]oxindole framework. The study found that these compounds significantly reduced cell proliferation in a time- and concentration-dependent manner[1].

Table 2: Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]

Compound IDK562 (IC50, µM)HeLa (IC50, µM)Jurkat (IC50, µM)CT26 (IC50, µM)
4b-i 4±2 to 14±1 (72h)12±6 to 70±4 (72h)8±2 to 19±5 (72h)3±1 to 9±1 (72h)

Data from a study on a series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks. The most effective compounds showed IC50 values in the range of 4.2 to 24.1 μM across all tested cell lines[2][3].

Table 3: Antiproliferative Activity of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes

Compound IDK562 (IC50, µM)
2b 25-27
2c 25-27

Data from a study on 3-azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks. These compounds exhibited significant antiproliferative effects against the K562 cell line[4].

Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 3-azabicyclo[3.1.0]hexane analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, HeLa, Jurkat, CT26)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-azabicyclo[3.1.0]hexane analog stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-azabicyclo[3.1.0]hexane analogs in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes the quantification of apoptotic cells following treatment with 3-azabicyclo[3.1.0]hexane analogs using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cells treated with 3-azabicyclo[3.1.0]hexane analogs

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentrations of the 3-azabicyclo[3.1.0]hexane analog for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend 1 x 10⁵ to 5 x 10⁵ cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC single-stained, and PI single-stained cells for compensation and to set the gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the dot plots to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol details the visualization of changes in the actin cytoskeleton in response to treatment with 3-azabicyclo[3.1.0]hexane analogs.

Materials:

  • Cancer cells cultured on glass coverslips

  • 3-azabicyclo[3.1.0]hexane analogs

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the desired concentrations of the analog.

    • Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Staining:

    • Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.

    • Wash twice with PBS.

    • Incubate with fluorescently-labeled phalloidin (e.g., 1:1000 dilution in PBS with 1% BSA) for 30-60 minutes at room temperature in the dark.

    • (Optional) Counterstain with DAPI or Hoechst for 5 minutes.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips on glass slides using mounting medium.

    • Image the cells using a confocal microscope with appropriate laser lines and filters.

Signaling Pathways and Experimental Workflows

The antiproliferative effects of 3-azabicyclo[3.1.0]hexane analogs are believed to be mediated through the induction of apoptosis and cell cycle arrest. Some evidence suggests the involvement of the p53 tumor suppressor pathway and the STAT3/JAK2 signaling cascade[3].

anticancer_pathway cluster_drug 3-Azabicyclo[3.1.0]hexane Analog cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Pathways Analog Analog ActinDisruption Actin Cytoskeleton Disruption Analog->ActinDisruption p53 p53 Analog->p53 STAT3_JAK2 STAT3/JAK2 Analog->STAT3_JAK2 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) p53->Apoptosis p53->CellCycleArrest

Caption: Putative mechanism of action for anticancer 3-azabicyclo[3.1.0]hexane analogs.

experimental_workflow_anticancer Start Start CompoundSynthesis Synthesize & Characterize 3-Azabicyclo[3.1.0]hexane Analogs Start->CompoundSynthesis InVitroScreening In Vitro Cytotoxicity Screening (MTS Assay) CompoundSynthesis->InVitroScreening MechanismStudies Mechanism of Action Studies InVitroScreening->MechanismStudies ApoptosisAssay Apoptosis Assay (Flow Cytometry) MechanismStudies->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis MechanismStudies->CellCycleAnalysis ActinStaining Actin Cytoskeleton Staining MechanismStudies->ActinStaining InVivoStudies In Vivo Efficacy Studies (Tumor Xenograft Model) MechanismStudies->InVivoStudies End End InVivoStudies->End

Caption: Experimental workflow for anticancer profiling of 3-azabicyclo[3.1.0]hexane analogs.

Part 2: Opioid Receptor Modulation Profiling

Certain 3-azabicyclo[3.1.0]hexane derivatives have been identified as potent ligands for opioid receptors, particularly the µ-opioid receptor. Their pharmacological characterization is crucial for understanding their potential as analgesics or for other CNS-related applications.

Quantitative Data Summary

The following table summarizes the binding affinities of selected 3-azabicyclo[3.1.0]hexane derivatives for the µ-opioid receptor.

Table 4: Binding Affinity of 3-Azabicyclo[3.1.0]hexane Derivatives at the µ-Opioid Receptor

Compound IDµ-Opioid Receptor (Ki, nM)
Lead Structure Data not available in abstract
Optimized Analogs Picomolar binding affinity

Data from a study describing the structure-activity relationship of 3-azabicyclo[3.1.0]hexane compounds as novel µ-opioid receptor ligands. The study highlights the successful optimization leading to compounds with picomolar affinity[5].

Experimental Protocols

This protocol describes the determination of the binding affinity (Ki) of 3-azabicyclo[3.1.0]hexane analogs for the µ-opioid receptor in a competitive binding format.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • Radioligand (e.g., [³H]-DAMGO)

  • 3-azabicyclo[3.1.0]hexane analog stock solutions (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in triplicate: assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

    • Add serial dilutions of the 3-azabicyclo[3.1.0]hexane analog.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of naloxone.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by plotting the percentage of specific binding against the log of the compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Modulation of the µ-opioid receptor by 3-azabicyclo[3.1.0]hexane analogs can either activate or block the canonical G-protein signaling pathway, leading to downstream effects on adenylyl cyclase activity and ion channel function.

opioid_pathway cluster_ligand 3-Azabicyclo[3.1.0]hexane Analog cluster_receptor µ-Opioid Receptor cluster_downstream Downstream Signaling Analog Analog MOR µ-OR Analog->MOR G_protein Gi/o MOR->G_protein Activation/ Inhibition AdenylylCyclase Adenylyl Cyclase (Inhibition) G_protein->AdenylylCyclase IonChannels Ion Channel Modulation G_protein->IonChannels

Caption: Signaling pathway of the µ-opioid receptor modulated by 3-azabicyclo[3.1.0]hexane analogs.

References

Application Notes and Protocols for Radioligand Binding Assays with 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine and its derivatives are recognized as potent modulators of monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the development of therapeutics for a variety of neurological and psychiatric disorders. The 3-azabicyclo[3.1.0]hexane scaffold is a core component of several triple reuptake inhibitors (TRIs), which are compounds that simultaneously block the reuptake of dopamine, serotonin, and norepinephrine.

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays are highly sensitive and provide quantitative data on the binding characteristics of a compound, such as its inhibitory constant (Kᵢ). This document provides detailed protocols for conducting competitive radioligand binding assays to evaluate the affinity of this compound for the human dopamine, serotonin, and norepinephrine transporters.

Data Presentation

Compound NameTarget TransporterBinding Affinity (Kᵢ, nM)Reference Compound
DOV 216,303hDAT78Cocaine
hSERT14Fluoxetine
hNET20Desipramine
BicifadinehDAT~357Cocaine
hSERT~42Fluoxetine
hNET~21Desipramine

hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter. Note: The Kᵢ values for Bicifadine are estimated from its relative potency ratio of 1:2:17 (NET:SERT:DAT) and known IC₅₀ values of reference compounds.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound and related compounds is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, which terminates the signaling process. By blocking these transporters, this compound increases the concentration and duration of action of dopamine, serotonin, and norepinephrine in the synapse, leading to enhanced neurotransmission.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) neurotransmitter Neurotransmitter vesicle->neurotransmitter Release transporter Monoamine Transporter (DAT, SERT, NET) reuptake Neurotransmitter Reuptake reuptake->transporter compound 3-Benzyl-3-azabicyclo [3.1.0]hexan-6-amine compound->transporter Inhibition neurotransmitter->reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding signaling Downstream Signaling receptor->signaling Activation

Figure 1: Monoamine Transporter Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays to determine the binding affinity of this compound for the human dopamine, serotonin, and norepinephrine transporters.

General Experimental Workflow

The workflow for a typical competitive radioligand binding assay involves the preparation of cell membranes expressing the target transporter, incubation with a specific radioligand and the test compound, separation of bound and free radioligand, and quantification of radioactivity.

Experimental_Workflow prep Membrane Preparation (Cells expressing hDAT, hSERT, or hNET) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Figure 2: General Experimental Workflow for Radioligand Binding Assay.

Protocol 1: Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT).

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)

  • Membrane Preparation: Membranes from cells stably expressing hDAT (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: 10 µM Cocaine or 1 µM GBR 12909.

  • 96-well microplates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen hDAT-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold Assay Buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in Assay Buffer to a final concentration of 20-40 µg of protein per well.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 100 µL diluted membranes.

    • Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL [³H]WIN 35,428 + 100 µL diluted membranes.

    • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) + 50 µL [³H]WIN 35,428 + 100 µL diluted membranes.

    • The final concentration of [³H]WIN 35,428 should be approximately equal to its Kₔ for hDAT (typically 1-5 nM).

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Radioactivity Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter (hSERT).

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]Citalopram or [³H]Paroxetine.

  • Membrane Preparation: Membranes from cells stably expressing hSERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: 10 µM Fluoxetine or 1 µM Imipramine.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the DAT binding assay, using hSERT-expressing cell membranes.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]Citalopram + 100 µL diluted membranes.

    • Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL [³H]Citalopram + 100 µL diluted membranes.

    • Competitive Binding: 50 µL of this compound at various concentrations + 50 µL [³H]Citalopram + 100 µL diluted membranes.

    • The final concentration of [³H]Citalopram should be close to its Kₔ for hSERT (typically 0.5-2 nM).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.

  • Filtration and Counting: Follow the same procedure as for the DAT binding assay.

  • Data Analysis: Follow the same data analysis steps as for the DAT binding assay to determine the IC₅₀ and Kᵢ values.

Protocol 3: Norepinephrine Transporter (NET) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human norepinephrine transporter (hNET).

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]Nisoxetine.

  • Membrane Preparation: Membranes from cells stably expressing hNET.

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: 10 µM Desipramine.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the DAT binding assay, using hNET-expressing cell membranes.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]Nisoxetine + 100 µL diluted membranes.

    • Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL [³H]Nisoxetine + 100 µL diluted membranes.

    • Competitive Binding: 50 µL of this compound at various concentrations + 50 µL [³H]Nisoxetine + 100 µL diluted membranes.

    • The final concentration of [³H]Nisoxetine should be close to its Kₔ for hNET (typically 1-3 nM).

  • Incubation: Incubate the plate at 4°C for 2-4 hours.

  • Filtration and Counting: Follow the same procedure as for the DAT binding assay.

  • Data Analysis: Follow the same data analysis steps as for the DAT binding assay to determine the IC₅₀ and Kᵢ values.

By following these detailed protocols, researchers can accurately characterize the binding profile of this compound and other novel compounds at the monoamine transporters, providing crucial data for drug discovery and development in the field of neuroscience.

Application of 3-Azabicyclo[3.1.0]hexane Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted bicyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, leading to enhanced potency and selectivity for various biological targets. This document provides a comprehensive overview of the applications of 3-azabicyclo[3.1.0]hexane derivatives in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Therapeutic Applications and Biological Activities

Derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated a broad spectrum of biological activities, making them valuable lead compounds in several therapeutic areas.

Oncology

In cancer research, these derivatives have shown promise as antitumor agents. Their mechanisms of action are believed to involve the modulation of key signaling pathways controlling cell proliferation and apoptosis, such as the p53 and JAK2/STAT3 pathways.[1][2]

Table 1: Cytotoxicity of 3-Azabicyclo[3.1.0]hexane Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]K562 (Human erythroleukemia)4.2 - 24.1[2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Jurkat (Human T lymphocyte)4.2 - 24.1[2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]HeLa (Human cervical carcinoma)4.2 - 24.1[2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]CT26 (Mouse colon carcinoma)4.2 - 24.1[2]
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindolesK562 (Human erythroleukemia)~25-27
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindolesB16 (Murine melanoma)4 - 20[3]
Neuroscience

The rigid scaffold of 3-azabicyclo[3.1.0]hexane is well-suited for targeting receptors in the central nervous system.

  • μ-Opioid Receptor Ligands: Derivatives have been designed as potent and selective achiral μ-opioid receptor ligands, with some compounds exhibiting picomolar binding affinity.[4] These have potential applications in pain management and for treating conditions like pruritus.[4]

  • Triple Reuptake Inhibitors (TRIs): Certain 3-azabicyclo[3.1.0]hexane derivatives act as triple reuptake inhibitors, simultaneously blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This class of compounds is being investigated for the treatment of depression and other neuropsychiatric disorders.

  • Neuropeptide Y (NPY) Y5 Receptor Antagonists: A novel class of NPY Y5 antagonists based on the 3-azabicyclo[3.1.0]hexane scaffold has been identified, with potential applications in the treatment of obesity.

Table 2: Neurological Activity of 3-Azabicyclo[3.1.0]hexane Derivatives

TargetCompound ClassActivityValueReference
μ-Opioid Receptor3-Azabicyclo[3.1.0]hexane derivativesBinding Affinity (Ki)Picomolar range[4]
SERT1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexaneInhibition (IC50)14 nM
NET1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexaneInhibition (IC50)20 nM
DAT1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexaneInhibition (IC50)78 nM
NPY Y1 ReceptorBicyclo[3.1.0]hexanylpiperazineInhibition (IC50)62 nM[5]
NPY Y5 ReceptorAzabicyclo[3.1.0]hexane pyrazoleBinding Affinity (Ki)3 nM[6]
Antiviral Activity

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety has been incorporated into inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.

Table 3: Antiviral Activity of 3-Azabicyclo[3.1.0]hexane Derivatives

TargetCompound ClassActivityValue (µM)Reference
SARS-CoV-2 3CLpro6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivativesInhibition (IC50)19 and 38
Metabolic Diseases

Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been explored as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.

Signaling Pathways and Mechanisms of Action

p53_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 activate Oncogene_activation Oncogene Activation Oncogene_activation->p53 activate Hypoxia Hypoxia Hypoxia->p53 activate MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest transcriptionally activates Apoptosis Apoptosis p53->Apoptosis transcriptionally activates Senescence Senescence p53->Senescence transcriptionally activates MDM2->p53 inhibits (degradation) Azabicyclo_Hexane 3-Azabicyclo[3.1.0]hexane Derivatives Azabicyclo_Hexane->p53 modulates activity

Figure 1: p53 Signaling Pathway Modulation

Some 3-azabicyclo[3.1.0]hexane derivatives with antitumor activity are thought to exert their effects by modulating the p53 signaling pathway. Cellular stress signals, such as DNA damage, lead to the activation of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. It is hypothesized that these derivatives may enhance p53 activity, possibly by interfering with its negative regulator, MDM2.[1]

JAK2_STAT3_pathway Cytokine Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression regulates Azabicyclo_Hexane 3-Azabicyclo[3.1.0]hexane Derivatives Azabicyclo_Hexane->JAK2 inhibits

Figure 2: JAK2/STAT3 Signaling Pathway Inhibition

The JAK2/STAT3 signaling pathway is another target for anticancer 3-azabicyclo[3.1.0]hexane derivatives.[1] This pathway is activated by cytokines, leading to the phosphorylation and activation of STAT3, a transcription factor that promotes cell proliferation and inflammation. Inhibition of JAK2 by these derivatives could block this signaling cascade, leading to reduced tumor growth.

Experimental Protocols

General Synthesis of the 3-Azabicyclo[3.1.0]hexane Scaffold

A common method for the synthesis of the 3-azabicyclo[3.1.0]hexane core is through the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[7]

synthesis_workflow Maleimide Maleimide Derivative Reaction Reaction Mixture Maleimide->Reaction Tosylhydrazone N-Tosylhydrazone Tosylhydrazone->Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heating Heating Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-Azabicyclo[3.1.0]hexane Derivative Purification->Product

References

Application Notes and Protocols for the Evaluation of Triple Reuptake Inhibitor Activity of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a compound belonging to the azabicyclo[3.1.0]hexane class. Derivatives of this scaffold have been investigated for their potential as triple reuptake inhibitors (TRIs).[1][2][3] TRIs block the reuptake of three key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This simultaneous action is hypothesized to offer a broader spectrum of efficacy for treating conditions like major depressive disorder.

These application notes provide a framework for the in vitro characterization of compounds such as this compound to determine their potency and selectivity as triple reuptake inhibitors. The protocols detailed below are standard methods for assessing binding affinity and functional inhibition of monoamine transporters. While specific quantitative data for this compound is not publicly available, these protocols can be employed to generate such data.

Data Presentation

To systematically evaluate the triple reuptake inhibitor profile of a test compound like this compound, its binding affinity (Ki) and functional inhibitory potency (IC50) for each of the three monoamine transporters (SERT, NET, and DAT) must be determined. The data should be organized as follows for clear comparison.

Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters

Target TransporterRadioligand UsedTest Compound Kᵢ (nM)
Serotonin Transporter (SERT)[³H]-Citalopram or similarData to be determined
Norepinephrine Transporter (NET)[³H]-Nisoxetine or similarData to be determined
Dopamine Transporter (DAT)[³H]-WIN 35,428 or similarData to be determined

Table 2: In Vitro Functional Inhibition of Monoamine Transporters by this compound

Target TransporterSubstrate UsedTest Compound IC₅₀ (nM)
Serotonin Transporter (SERT)[³H]-5-HTData to be determined
Norepinephrine Transporter (NET)[³H]-NEData to be determined
Dopamine Transporter (DAT)[³H]-DAData to be determined

Experimental Protocols

Protocol 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[4] These competitive binding assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound for SERT, NET, and DAT.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing human recombinant SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

    • For NET: [³H]-Nisoxetine or [³H]-Mazindol

    • For DAT: [³H]-WIN 35,428 or [³H]-CFT

  • Test Compound: this compound

  • Non-specific Inhibitors:

    • For SERT: Fluoxetine (10 µM)

    • For NET: Desipramine (10 µM)

    • For DAT: GBR 12909 (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold Assay Buffer.[5]

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand in assay buffer to a final concentration at or below its Kd.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Contains membrane preparation, radioligand, and assay buffer.[5]

    • Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a saturating concentration of a non-labeled transporter-specific inhibitor.[5]

    • Test Compound: Contains membrane preparation, radioligand, and varying concentrations of this compound.[5]

  • Incubation: Add 50 µL of assay buffer (for total binding), non-specific inhibitor, or test compound to the appropriate wells. Add 50 µL of the diluted radioligand, followed by 150 µL of the membrane preparation (containing 3-20 µg of protein). Incubate the plate at a specified temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

  • Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 2: Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake assays functionally measure the inhibition of the transporter's activity. These assays can be performed using radiolabeled neurotransmitters or fluorescent substrates.

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the uptake of serotonin, norepinephrine, and dopamine.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human recombinant SERT, NET, or DAT, plated in 96- or 384-well plates.[7]

  • Radiolabeled Substrates: [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), or [³H]-Dopamine (DA).

  • Test Compound: this compound.

  • Reference Inhibitors: Known selective inhibitors for SERT (e.g., Fluoxetine), NET (e.g., Desipramine), and DAT (e.g., GBR 12909).

  • Uptake Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[8]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).[8]

  • 96-well microplates, liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the cells into poly-D-lysine-coated 96- or 384-well plates and allow them to adhere overnight to form a confluent monolayer.[7][9]

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for 10-20 minutes at room temperature or 37°C.

  • Uptake Initiation: Add the radiolabeled substrate ([³H]-5-HT, [³H]-NE, or [³H]-DA) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature.[8] The incubation time should be within the linear range of uptake for each transporter.

  • Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.[8]

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.[8]

  • Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the accumulated radioactivity using a liquid scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

Alternative Fluorescence-Based Assay: A non-radioactive alternative involves using a fluorescent substrate that mimics the neurotransmitters.[7][10][11] The protocol is similar, but instead of radiolabel counting, the increase in intracellular fluorescence is measured using a fluorescence plate reader.[10][12] These kits often include a masking dye to quench extracellular fluorescence, providing a high signal-to-noise ratio.[10][12]

Visualizations

Mechanism of Action

Triple_Reuptake_Inhibitor_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron SERT SERT NET NET DAT DAT Vesicle Vesicles (5-HT, NE, DA) NE NE Vesicle->NE Release DA DA Vesicle->DA Release 5HT 5-HT 5HT->SERT Reuptake Receptors Postsynaptic Receptors 5HT->Receptors Binding NE->NET Reuptake NE->Receptors Binding DA->DAT Reuptake DA->Receptors Binding Postsynaptic_Neuron Test_Compound 3-Benzyl-3-azabicyclo [3.1.0]hexan-6-amine Test_Compound->SERT Inhibition Test_Compound->NET Inhibition Test_Compound->DAT Inhibition

Caption: Mechanism of a triple reuptake inhibitor.

Radioligand Binding Assay Workflow

Radioligand_Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up 96-well Plate (Total, NSB, Test Compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze Uptake_Assay_Workflow plate_cells Plate Transporter-Expressing Cells preincubate Pre-incubate with Test Compound plate_cells->preincubate add_substrate Add Radiolabeled Neurotransmitter preincubate->add_substrate incubate Short Incubation (Allow Uptake) add_substrate->incubate terminate Terminate Uptake and Wash Cells incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (Calculate IC50) count->analyze

References

Application Notes and Protocols for Experimental Use of 3-Azabicyclo[3.1.0]hexane Derivatives in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The compound 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine serves as a crucial building block in medicinal chemistry for the synthesis of various biologically active molecules. While this specific compound is not typically used directly in animal models, its derivatives, which incorporate the rigid 3-azabicyclo[3.1.0]hexane scaffold, have shown significant promise in preclinical studies. These derivatives have been primarily investigated for their therapeutic potential in neurological and psychiatric disorders by targeting receptors such as T-type calcium channels, µ-opioid receptors, and sigma receptors.[1][2][3] This document provides detailed application notes and protocols based on published research for the experimental use of a representative 3-azabicyclo[3.1.0]hexane derivative in a rat model of neuropathic pain. The focus will be on derivatives acting as T-type calcium channel inhibitors, as this application is well-documented in the scientific literature.[4][5]

Application: Evaluation of a T-Type Calcium Channel Inhibitor in a Neuropathic Pain Model

This section outlines the use of a hypothetical, yet representative, 3-azabicyclo[3.1.0]hexane derivative, hereafter referred to as "Compound X," as a T-type calcium channel inhibitor for the alleviation of neuropathic pain in a rat model. The protocols are based on methodologies described for similar compounds.[4][5]

Scientific Rationale

T-type calcium channels, particularly the Cav3.2 subtype, are key regulators of pain signals in the afferent pain pathway. Their activity is often dysregulated in chronic pain states.[1] Therefore, inhibiting these channels in dorsal root ganglion neurons and the spinal dorsal horn presents a promising therapeutic strategy for pain relief.[1] Derivatives of 3-azabicyclo[3.1.0]hexane have been synthesized to potently and selectively inhibit T-type calcium channels, demonstrating efficacy in animal models of neuropathic pain.[4][5]

Data Presentation

The following tables summarize hypothetical quantitative data for "Compound X," based on reported values for analogous compounds.

Table 1: In Vitro Potency of Compound X

TargetAssay TypeIC50 (nM)
Cav3.1Patch Clamp250
Cav3.2Patch Clamp150
Cav3.3Patch Clamp270
hERGPatch Clamp>15,000

Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of Compound X in a Rat Model of Neuropathic Pain

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 2h post-dose% Reversal of Allodynia
Vehicle (Saline)-3.5 ± 0.50%
Compound X108.2 ± 1.145%
Compound X3012.5 ± 1.582%
Positive Control (Gabapentin)10011.8 ± 1.375%

Data is hypothetical and for illustrative purposes. Paw withdrawal threshold is measured using the von Frey test.

Experimental Protocols

Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol describes the surgical procedure to induce a state of persistent peripheral neuropathic pain.[6][7]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scalpel, scissors, forceps)

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Place the animal in a prone position and shave the lumbar region.

  • Make a paraspinal incision at the L4-S2 level.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 4-0 silk suture.

  • Ensure that the ligation is secure, causing minimal disruption to the surrounding tissue.

  • Close the muscle layer with sutures and the skin with wound clips.

  • Allow the animals to recover for at least one week before behavioral testing to allow for the full development of neuropathic pain.

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test

This protocol is used to measure the paw withdrawal threshold in response to a mechanical stimulus.[8]

Materials:

  • Von Frey filaments with varying stiffness (calibrated in grams)

  • Elevated mesh platform with enclosures for individual rats

  • Data recording sheets

Procedure:

  • Place the rats in the individual enclosures on the mesh platform and allow them to acclimate for 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is noted if the rat sharply withdraws its paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

  • Administer "Compound X" or vehicle orally (p.o.) and conduct the von Frey test at specified time points (e.g., 1, 2, 4, and 6 hours post-dosing).

Visualizations

Signaling Pathway of T-Type Calcium Channel Inhibition in Neuropathic Pain

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Nerve_Injury Nerve Injury Upregulation Upregulation of Cav3.2 T-type Ca2+ Channels Nerve_Injury->Upregulation Depolarization Abnormal Neuronal Firing (Depolarization) Upregulation->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Compound_X Compound X (3-azabicyclo[3.1.0]hexane derivative) Compound_X->Ca_Influx Block Blockade G start Start surgery Spinal Nerve Ligation (SNL) Surgery in Rats start->surgery recovery Recovery & Pain Development (7-14 days) surgery->recovery baseline Baseline Behavioral Testing (Von Frey Test) recovery->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Oral Administration: - Vehicle - Compound X (10, 30 mg/kg) - Positive Control randomization->dosing post_dosing_test Post-Dose Behavioral Testing (1, 2, 4, 6 hours) dosing->post_dosing_test data_analysis Data Analysis: - Paw Withdrawal Threshold - % Reversal of Allodynia post_dosing_test->data_analysis end End data_analysis->end

References

Application Note: Quantitative Analysis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative determination of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine. The protocols described herein are essential for researchers and professionals involved in the development and quality control of pharmaceuticals containing this bicyclic amine. The methods outlined include High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). These notes offer comprehensive experimental protocols, data presentation formats, and visual workflows to ensure accurate and reproducible quantification.

Introduction

This compound is a synthetic organic compound with a bicyclic structure containing a secondary amine. Its chemical structure suggests potential applications in medicinal chemistry, making robust and reliable analytical methods for its quantification crucial for drug discovery, development, and quality assurance. This application note details validated methods for the precise measurement of this compound in various sample matrices.

Chemical Structure and Properties:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₁₆N₂[1][2]

  • Molecular Weight: 188.27 g/mol [1][2][3]

  • CAS Number: 155748-81-5[1][2][4]

Analytical Methods

Two primary chromatographic techniques have been developed and are described for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for the analysis of non-volatile and thermally labile compounds. Both UV and mass spectrometric detectors can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification of this compound in bulk material and simple formulations.

Experimental Protocol

3.1.1. Instrumentation and Columns

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.1.2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • This compound reference standard

3.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Dissolution in Methanol A->C B Sample Weighing B->C D Serial Dilution C->D E Filtration (0.45 µm) D->E F HPLC Injection E->F G Chromatographic Separation F->G H UV Detection (254 nm) G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification J->K

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended.

Experimental Protocol

4.1.1. Instrumentation

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • The same HPLC setup as for the UV method can be used.

4.1.2. Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ion (m/z) 189.1 (M+H)⁺
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Data Presentation

Table 2: LC-MS Method Validation Parameters

ParameterResult
Linearity (R²) > 0.9995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Sample Extraction (if needed) B Dilution A->B C Filtration B->C D LC Separation C->D E Electrospray Ionization (ESI+) D->E F Mass Analysis (SIM/MRM) E->F G Extracted Ion Chromatogram F->G H Peak Integration G->H I Quantification H->I

Caption: LC-MS analysis workflow for sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative method, particularly for identifying and quantifying volatile impurities. Derivatization is often required for polar amines to improve peak shape and thermal stability.

Experimental Protocol

5.1.1. Derivatization

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Evaporate the solvent from the sample. Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

5.1.2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Scan Range 50 - 500 amu
Data Presentation

Table 3: GC-MS Method Validation Parameters

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 50 ng/mL
Limit of Quantification (LOQ) 150 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Solvent Evaporation B Derivatization with BSTFA A->B C Heating (70°C) B->C D GC Injection C->D E Gas Chromatographic Separation D->E F Electron Ionization E->F G Mass Analysis F->G H Total Ion Chromatogram G->H I Mass Spectrum Analysis H->I J Quantification I->J

Caption: GC-MS workflow including the essential derivatization step.

Summary of Quantitative Data

Table 4: Comparison of Analytical Methods

ParameterHPLC-UVLC-MSGC-MS
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio
Selectivity ModerateHighHigh
Sensitivity µg/mLng/mLng/mL
Sample Throughput HighHighModerate
Derivatization Not RequiredNot RequiredRequired
Instrumentation Cost LowHighModerate-High

Conclusion

The analytical methods presented provide a comprehensive toolkit for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk material, HPLC-UV is a robust and cost-effective choice. For trace-level quantification or analysis in complex biological matrices, LC-MS offers superior sensitivity and selectivity. GC-MS serves as a valuable alternative, especially for impurity profiling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low yield in the initial cyclopropanation to form the 3-azabicyclo[3.1.0]hexane core.

  • Question: My rhodium-catalyzed cyclopropanation of N-benzylmaleimide with ethyl diazoacetate is resulting in a low yield of the desired 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this key step can arise from several factors. One common issue is the catalyst loading. While some procedures report high catalyst loadings, optimization can significantly improve efficiency. For instance, studies on similar systems have shown that dirhodium(II) catalysts can be effective at loadings as low as 0.005 mol %.[1]

    Another critical parameter is the rate of addition of the diazo compound. A slow addition rate is often crucial to prevent the dimerization of the diazoacetate and other side reactions. The choice of solvent can also play a significant role; toluene and dichloromethane are commonly used. Temperature is another factor to consider, with reactions often performed at elevated temperatures (e.g., 90 °C) to ensure efficient reaction.[1]

    Finally, the purity of the starting materials, particularly the diazoacetate, is paramount. Impurities can deactivate the catalyst or lead to unwanted side products. It is recommended to use freshly prepared or purified diazoacetate for best results.

Problem 2: Difficulty in achieving the desired stereoselectivity (exo vs. endo) during cyclopropanation.

  • Question: I am obtaining a mixture of exo and endo isomers of the 3-azabicyclo[3.1.0]hexane-6-carboxylate, and separation is proving difficult. How can I control the stereoselectivity of the cyclopropanation reaction?

  • Answer: The stereoselectivity of the rhodium-catalyzed cyclopropanation is highly dependent on the catalyst used. Different rhodium catalysts exhibit varying degrees of stereocontrol. For example, in the cyclopropanation of N-Boc-2,5-dihydropyrrole, Rh₂(OAc)₄ tends to favor the exo product, while Rh₂(esp)₂ can be used to selectively form the endo isomer.[1] Careful selection of the rhodium catalyst is therefore a primary strategy for controlling the stereochemical outcome.

    The solvent can also influence the exo/endo ratio. It is advisable to screen different solvents to optimize the diastereoselectivity for your specific substrate. While complete stereoselectivity may not always be achievable in the reaction itself, enriching the desired isomer through careful reaction condition optimization will simplify subsequent purification.

Problem 3: Inefficient or incomplete Curtius rearrangement of the 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.

  • Question: My Curtius rearrangement to form the 6-amino group is sluggish, or I am observing significant side products. What are the common pitfalls in this step?

  • Answer: The Curtius rearrangement is a powerful method for introducing the 6-amino group, but its success hinges on the efficient formation of the acyl azide intermediate.[2][3] A widely used and often effective reagent for this transformation in a one-pot manner is diphenylphosphoryl azide (DPPA).[4][5] Challenges in this step can include:

    • Incomplete formation of the acyl azide: This can be due to moisture in the reaction or impure reagents. Ensure all glassware is dry and use anhydrous solvents. The choice of base, such as triethylamine, is also critical for the initial activation of the carboxylic acid.

    • Side reactions of the isocyanate intermediate: The isocyanate formed after the rearrangement is highly reactive.[6] If not properly trapped, it can react with residual water to form an unstable carbamic acid, which can lead to the desired amine but also potential byproducts. To obtain a protected amine, a suitable nucleophile like tert-butanol or benzyl alcohol should be present to trap the isocyanate as a Boc- or Cbz-carbamate, respectively.[7][8]

    • Rearrangement of the bicyclic core: While the Curtius rearrangement generally proceeds with retention of stereochemistry, the strained nature of the bicyclic system could potentially lead to unexpected rearrangements under harsh conditions.[9] It is advisable to perform the reaction at the lowest effective temperature.

Problem 4: Difficult purification of the final this compound.

  • Question: I am struggling to isolate the pure this compound after the final deprotection step. What purification strategies are recommended?

  • Answer: The final amine product can be challenging to purify due to its basicity and potential for salt formation. Standard silica gel chromatography can sometimes be problematic. Here are some troubleshooting tips:

    • Acid-base extraction: Utilize the basic nature of the amine. After the reaction, you can perform an acid-base workup. Extract the crude product into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can then be extracted into an organic solvent.

    • Crystallization of a salt: The amine can often be purified by forming a crystalline salt, such as the hydrochloride or dihydrochloride salt.[5] This can be achieved by dissolving the crude amine in a suitable solvent (e.g., ether, isopropanol) and bubbling HCl gas through the solution or adding a solution of HCl in a solvent. The precipitated salt can then be collected by filtration and washed.

    • Chromatography on alternative stationary phases: If silica gel chromatography is not effective, consider using alumina (basic or neutral) or a reverse-phase column.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective synthetic strategy involves a multi-step sequence. The core 3-azabicyclo[3.1.0]hexane skeleton is typically constructed via a cyclopropanation reaction.[10][11] The resulting ester is then hydrolyzed to the corresponding carboxylic acid. Finally, the amine functionality at the C-6 position is introduced through a Curtius rearrangement of the carboxylic acid.[2][3][5]

Q2: How is the stereochemistry of the 6-amino group controlled?

A2: The stereochemistry at the C-6 position is primarily determined during the initial cyclopropanation step that forms the bicyclic ring system.[1] The Curtius rearrangement is known to proceed with retention of configuration at the migrating carbon center.[6][9] Therefore, the stereochemistry of the starting carboxylic acid will dictate the stereochemistry of the resulting amine. Careful selection of the cyclopropanation catalyst and conditions is crucial for achieving the desired exo or endo stereoisomer of the carboxylic acid precursor.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several safety precautions are essential:

  • Diazo compounds: Ethyl diazoacetate is toxic and potentially explosive. It should be handled with care in a well-ventilated fume hood, and distillation should be performed behind a blast shield.

  • Azide intermediates: Acyl azides, which are intermediates in the Curtius rearrangement, are also potentially explosive and should not be isolated unless absolutely necessary.[4] One-pot procedures using reagents like DPPA are preferred to avoid the accumulation of these hazardous intermediates.

  • Metal hydrides: If using reducing agents like lithium aluminum hydride for other transformations, be aware of their pyrophoric nature and handle them under an inert atmosphere.[12]

  • General laboratory safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: What analytical techniques are most useful for monitoring the progress of the reactions?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of fractions during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of intermediates and the final product. NMR is also crucial for determining the stereochemistry (exo/endo ratio) of the cyclopropane ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl groups of the dione and carboxylic acid, the azide, and the N-H bonds of the final amine.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylate Precursors.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)exo:endo RatioReference
1Rh₂(OAc)₄ (1)Toluene8066>95:5[1]
2Rh₂(esp)₂ (0.005)Toluene90761:>99[1]
3Rh₂(OAc)₄ (7)Dichloromethanereflux8-20Not specified[1]

Experimental Protocols

Protocol 1: Synthesis of ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (Exo-selective)

This protocol is adapted from procedures for similar cyclopropanations.[1]

  • To a solution of N-benzylmaleimide (1.0 eq) in anhydrous toluene (0.5 M) at 80 °C under an inert atmosphere, add a solution of ethyl diazoacetate (1.1 eq) in anhydrous toluene over 6 hours using a syringe pump.

  • Stir the reaction mixture at 80 °C for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Curtius Rearrangement to form tert-butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

This protocol is based on the use of DPPA for a one-pot Curtius rearrangement.[4][5]

  • To a solution of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere, add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the formation of the isocyanate by IR spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • After the rearrangement is complete, add anhydrous tert-butanol (3.0 eq) to the reaction mixture.

  • Continue stirring at 80-90 °C for another 12-16 hours until the isocyanate is fully consumed (monitored by IR).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the Boc-protected amine.

Visualizations

Synthesis_Workflow Start N-Benzylmaleimide + Ethyl Diazoacetate Step1 Rh-Catalyzed Cyclopropanation Start->Step1 Intermediate1 Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo [3.1.0]hexane-6-carboxylate Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4) Intermediate1->Step2 Intermediate2 3-Benzyl-6-(hydroxymethyl)-3- azabicyclo[3.1.0]hexane Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 3-Benzyl-3-azabicyclo[3.1.0] hexane-6-carboxylic Acid Step3->Intermediate3 Step4 Curtius Rearrangement (DPPA, t-BuOH) Intermediate3->Step4 Intermediate4 Boc-protected 6-amino derivative Step4->Intermediate4 Step5 Deprotection (e.g., TFA) Intermediate4->Step5 End 3-Benzyl-3-azabicyclo[3.1.0] hexan-6-amine Step5->End

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Problem1 Low Cyclopropanation Yield? Start->Problem1 Problem2 Incorrect Stereochemistry? Start->Problem2 Problem3 Poor Curtius Rearrangement? Start->Problem3 Problem4 Purification Issues? Start->Problem4 Solution1 Optimize Catalyst Loading Slow Diazo Addition Check Reagent Purity Problem1->Solution1 Solution2 Screen Rh Catalysts (e.g., Rh2(OAc)4 for exo) (e.g., Rh2(esp)2 for endo) Problem2->Solution2 Solution3 Use DPPA in One-Pot Ensure Anhydrous Conditions Trap Isocyanate with Alcohol Problem3->Solution3 Solution4 Acid-Base Extraction Crystallize as Salt (HCl) Use Alumina Chromatography Problem4->Solution4

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: 3-Azabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives.

Troubleshooting Guide

Low Yield in Rhodium-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

Question: My rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this reaction are a common issue and can often be addressed by optimizing several key parameters. Published procedures have reported yields ranging from as low as 8% to over 76%, demonstrating the significant impact of reaction conditions.[1][2]

Here are the primary factors to investigate:

  • Reaction Temperature: Room temperature reactions often result in low yields.[1][2] Increasing the temperature can significantly improve the yield. For donor/acceptor carbenes, the optimal temperature range is often 60–70 °C.[1][2] For the Rh₂(esp)₂-catalyzed reaction with EDA, further optimization at 90 °C has been shown to improve the yield to 76%.[1]

  • Catalyst Choice and Loading: The choice of rhodium catalyst is critical. While rhodium acetate is commonly used, catalysts like Rh₂(esp)₂ have shown superior performance in achieving high turnover numbers.[1] Historically, high catalyst loadings (1–7 mol %) were used.[1][2] However, recent studies demonstrate that high yields can be achieved with catalyst loadings as low as 0.005 mol %.[1][2][3] If you are using a high catalyst loading with poor results, consider switching to a more efficient catalyst system.

  • Unreacted Ethyl Diazoacetate (EDA): The presence of unreacted EDA in your crude NMR is a clear indicator of an inefficient reaction.[1] This can be caused by suboptimal temperature or an insufficiently active catalyst. Increasing the reaction temperature is a primary strategy to drive the reaction to completion.

  • Solvent: The choice of solvent can influence the reaction outcome. While many procedures use solvents like dichloromethane (CH₂Cl₂) or toluene, aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) have been shown to favor the formation of 3-azabicyclo[3.1.0]hexane derivatives in other synthetic routes like 1,3-dipolar cycloadditions.[4][5]

Troubleshooting Workflow: Low Yield in Cyclopropanation

low_yield_troubleshooting start Low Yield (<70%) check_temp Is the reaction temperature ≥ 70°C? start->check_temp increase_temp Increase temperature (e.g., to 90°C) check_temp->increase_temp No check_catalyst Are you using an optimized catalyst (e.g., Rh₂(esp)₂)? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Switch to a more efficient catalyst check_catalyst->change_catalyst No check_eda Is there unreacted EDA in crude NMR? check_catalyst->check_eda Yes change_catalyst->check_eda re_optimize_temp Re-optimize temperature and reaction time check_eda->re_optimize_temp Yes check_solvent Consider solvent screen (e.g., aprotic solvents) check_eda->check_solvent No re_optimize_temp->check_solvent success Improved Yield check_solvent->success

Caption: Troubleshooting workflow for low yield in rhodium-catalyzed cyclopropanation.

Poor Diastereoselectivity (exo/endo Ratio)

Question: My synthesis is producing a nearly 1:1 mixture of exo and endo diastereomers. How can I selectively synthesize one isomer?

Answer:

Achieving high diastereoselectivity is a significant challenge. The choice of catalyst and subsequent workup conditions are crucial for controlling the stereochemical outcome.

  • Achiral vs. Chiral Catalysts: The use of achiral Rh(II) catalysts typically leads to an exo/endo ratio of approximately 1:1.[3] To favor one diastereomer, a chiral catalyst can be employed.

  • Post-Reaction Isomerization and Hydrolysis: A powerful strategy involves a "telescoped" approach where the initial cyclopropanation is followed by selective hydrolysis or epimerization.[1][3]

    • For the exo-isomer: Base-catalyzed epimerization can be used.

    • For the endo-isomer: Selective hydrolysis can isolate the desired product. This approach has been shown to yield diastereomeric ratios greater than 30:1 without the need for chromatography.[3]

Selective Isomer Synthesis Strategy

isomer_selection start Cyclopropanation with Achiral Rh(II) Catalyst mixture exo/endo Mixture (~1:1) start->mixture exo_path Base-Catalyzed Epimerization mixture->exo_path endo_path Selective Hydrolysis mixture->endo_path exo_product exo-isomer (d.r. > 30:1) exo_path->exo_product endo_product endo-isomer (d.r. > 30:1) endo_path->endo_product

Caption: Strategy for selective synthesis of exo and endo isomers.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to the 3-azabicyclo[3.1.0]hexane core?

The most prevalent methods include:

  • Dirhodium(II)-Catalyzed Cyclopropanation: This involves the reaction of a 2,5-dihydropyrrole derivative with a diazoacetate, typically ethyl diazoacetate (EDA).[1][2] This is a widely studied and optimized method.

  • 1,3-Dipolar Cycloaddition: This route utilizes the reaction of azomethine ylides with cyclopropene dipolarophiles.[4][5][6] It is particularly useful for synthesizing spiro-fused derivatives.

  • Palladium-Catalyzed Cyclopropanation: This method uses maleimides and N-tosylhydrazones to construct the bicyclic system and can be performed on a gram scale.[7][8]

  • Photochemical Methods: Photochemical decomposition of CHF₂-pyrazolines offers a route to CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives under mild conditions.[9]

2. How can I avoid chromatographic purification?

Recent advancements have focused on developing "telescoped" procedures that eliminate the need for chromatography.[1][2] By carefully selecting the catalyst and implementing post-reaction selective hydrolysis or epimerization steps, it is possible to isolate the desired exo or endo isomer in high purity through simple extraction.[1][3]

3. Are there alternatives to using explosive diazo compounds?

Yes, while the use of ethyl diazoacetate is common, especially with in-flow generation techniques mitigating risks, other methods avoid diazo compounds.[1][2] For instance, the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical alternative.[7][8]

4. What is the impact of the N-protecting group on the reaction?

The N-protecting group can influence the reactivity and properties of the starting material and product. The N-Boc (tert-butoxycarbonyl) group is commonly used in rhodium-catalyzed cyclopropanation.[1] N-tosyl derivatives have also been successfully used.[1] The choice of protecting group will depend on the specific reaction and downstream synthetic steps.

Data Presentation

Table 1: Optimization of Rhodium-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with EDA

EntryCatalyst (mol %)Temperature (°C)Yield (%)Diastereomeric Ratio (exo:endo)Notes
1Rh₂(OAc)₄ (1)RTLow-Reaction at room temperature is inefficient.[1][2]
2Rh₂(OAc)₄ (1)709-Temperature increase shows some improvement.[1]
3Rh₂(oct)₄ (1)7032-Catalyst variation improves yield.[1]
4Rh₂(esp)₂ (0.005)70321:1.2Low catalyst loading is effective.[1]
5Rh₂(esp)₂ (0.005)90761:1.2Higher temperature significantly boosts yield.[1]

Table 2: Solvent Effects on 1,3-Dipolar Cycloaddition Yield

EntrySolventTemperature (°C)Yield (%)
11,4-Dioxane6567
2Acetonitrile6570
3DMF6561

Data adapted from studies on bis-spirocyclic derivatives.[4][5]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation with Low Catalyst Loading

This protocol is based on the high-yield synthesis of exo/endo-3-azabicyclo[3.1.0]hexane-6-carboxylates.[1][2]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-2,5-dihydropyrrole (1 equivalent) and the solvent (e.g., toluene).

  • Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol %).

  • Heating: Heat the mixture to the desired temperature (e.g., 90 °C).

  • EDA Addition: Slowly add a solution of ethyl diazoacetate (EDA) in the reaction solvent over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR to confirm the consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can then be taken to the next step (e.g., selective hydrolysis or epimerization) or purified if necessary.

General Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation prep_flask 1. Prepare inert atmosphere flask add_reagents 2. Add N-Boc-2,5-dihydropyrrole and solvent prep_flask->add_reagents add_catalyst 3. Add Rh(II) catalyst add_reagents->add_catalyst heat 4. Heat to target temperature (90°C) add_catalyst->heat add_eda 5. Slow addition of EDA heat->add_eda monitor 6. Monitor reaction progress add_eda->monitor cool 7. Cool to room temperature monitor->cool concentrate 8. Concentrate crude product cool->concentrate purify 9. Selective hydrolysis/ epimerization or purification concentrate->purify

Caption: General experimental workflow for rhodium-catalyzed cyclopropanation.

References

Technical Support Center: Optimization of Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing monoamine transporter (MAT) assays. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of in vitro assays used to study monoamine transporters?

A1: The two gold-standard in vitro assays for characterizing compound interactions with monoamine transporters (DAT, NET, and SERT) are radioligand binding assays and neurotransmitter uptake assays.[1][2] Radioligand binding assays measure the affinity of a compound for the transporter, while uptake assays measure the functional inhibition of the transporter's ability to internalize its substrate.[1][3] Fluorescent uptake assays are also available as a non-radioactive, higher-throughput alternative.[1][4]

Q2: Which cell lines are commonly used for monoamine transporter assays?

A2: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human transporter of interest (DAT, NET, or SERT) are widely used for these assays.[1][2] COS-7 cells transiently transfected with the transporter gene are also utilized.[5]

Q3: What are some common radiolabeled and fluorescent substrates used in these assays?

A3:

  • Radiolabeled Substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin ([³H]5-HT) for SERT are commonly used.[1][6]

  • Fluorescent Substrates: Kits are available that utilize a fluorescent substrate mimicking biogenic amine neurotransmitters.[4][7]

Q4: How is non-specific binding or uptake accounted for in these assays?

A4: Non-specific binding or uptake is determined by measuring the amount of radiolabeled substrate bound or taken up in the presence of a known high-affinity transporter inhibitor.[1][2] This value is then subtracted from the total binding or uptake to calculate the specific binding or uptake. For example, mazindol can be used for DAT and NET, while paroxetine is used for SERT.[1]

Troubleshooting Guides

Low Signal-to-Noise Ratio

Q5: My assay has a low signal-to-noise ratio. What are the potential causes and solutions?

A5: A low signal-to-noise ratio can obscure meaningful results. Key factors to investigate include minimizing background signal and maximizing the specific signal.[8]

Potential CauseRecommended Solution
High Background Signal
Insufficient washingIncrease the number and duration of wash steps with ice-cold buffer to remove unbound radioligand.[2]
Non-specific binding of reagentsOptimize the concentration of reagents through titration and ensure the blocking buffer is appropriate.[8]
High cell densityTitrate the cell seeding density to find the optimal number that provides a strong signal without excessive background.[4][8]
Low Specific Signal
Sub-optimal reagent concentrationsTitrate the concentration of the radiolabeled substrate and test compounds to ensure they are at appropriate levels for detection.
Inappropriate incubation timesOptimize incubation times for both substrate and inhibitor binding.[2]
Poor cell healthEnsure optimal cell culture conditions (temperature, CO2, humidity) are maintained, as fluctuations can impact cell health and assay performance.[8]
High Variability Between Replicates

Q6: I am observing high variability between my replicate wells. What could be causing this and how can I fix it?

A6: Inconsistent results between replicates can compromise the reliability of your data.[8]

Potential CauseRecommended Solution
Inconsistent cell platingEnsure a homogenous cell suspension before plating and use appropriate techniques to achieve a uniform cell monolayer.[4][9]
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions. Automated liquid handlers can improve precision.[9]
Temperature gradientsAvoid stacking plates in the incubator to ensure uniform temperature distribution.[8]
Edge effectsTo avoid edge effects, ensure consistent temperature and humidity across the plate and pipette the same volume into each well.[9]
Unexpected Compound Potency

Q7: My test compound is showing a different potency (IC50) than expected. What factors could contribute to this discrepancy?

A7: Discrepancies in compound potency can arise from various experimental variables.

Potential CauseRecommended Solution
Different cell lines or expression levelsIC50 values can vary between different transfected cell lines. It is crucial to include appropriate reference compounds in each experiment for comparison.[2]
Assay methodologyDifferences in assay protocols (e.g., adherent vs. suspension cells) can lead to different inhibition potencies, especially for transporter substrates.[2]
Compound solubility issuesEnsure the test compound is fully dissolved in the assay buffer. The use of solvents like DMSO should be kept low (≤ 1% v/v) and consistent across all wells.[10][11]
Compound stabilityVerify the stability of the test compound under the experimental conditions (e-g., temperature, pH).

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is a general guideline for a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[1]

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radioligand (e.g., [³H]CFT for DAT).[2]

  • Unlabeled test compound.

  • Known inhibitor for determining non-specific binding (e.g., mazindol for DAT).[1]

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Cell Culture and Plating: Culture cells to 70-90% confluency and seed them in 96-well plates at an optimized density.[2]

  • Assay Incubation:

    • Wash cells once with room temperature assay buffer.[2]

    • Add 50 µL of assay buffer containing various concentrations of the test compound or vehicle control.

    • Add 50 µL of assay buffer containing a fixed concentration of the radioligand (e.g., 10 nM [³H]CFT).[2]

    • For non-specific binding wells, add a high concentration of a known inhibitor.

    • Incubate at room temperature for 30 minutes.[2]

  • Termination and Washing:

    • Rapidly terminate the binding by aspirating the incubation buffer.

    • Wash the cells twice with 100 µL of ice-cold assay buffer.[2]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 300 µL of 1% SDS to each well.[2]

    • Transfer the cell lysates to scintillation vials containing scintillation cocktail.[2]

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value.

Neurotransmitter Uptake Assay Protocol

This protocol outlines a general procedure for a radiolabeled neurotransmitter uptake assay.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[1]

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer, KHB).[1][2]

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine).[1]

  • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol).[1]

  • Test compounds.

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Cell Culture and Plating: Follow the same procedure as for the radioligand binding assay.

  • Pre-incubation:

    • Wash cells once with room temperature assay buffer.[2]

    • Pre-incubate the cells for 5 minutes at room temperature in 50 µL of assay buffer containing various concentrations of the test compound, vehicle control, or a known inhibitor for non-specific uptake determination.[2]

  • Initiation of Uptake:

    • Initiate uptake by adding 50 µL of assay buffer containing the radiolabeled monoamine substrate (e.g., 200 nM [³H]dopamine).[2]

    • Incubate at room temperature for a short period (e.g., 1 minute for DAT and SERT, 3 minutes for NET).[2]

  • Termination of Uptake:

    • Rapidly terminate the uptake by removing the uptake buffer and washing the cells with ice-cold assay buffer.[2]

  • Cell Lysis and Scintillation Counting: Follow the same procedure as for the radioligand binding assay.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.[1]

    • Plot the specific uptake as a function of the test compound concentration to determine the IC50 value.

Visualizations

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Monoamine_in_cleft Monoamine Vesicle->Monoamine_in_cleft Release MAT Monoamine Transporter (DAT, NET, SERT) Monoamine_in_neuron Monoamine MAT->Monoamine_in_neuron MAO Monoamine Oxidase Monoamine_in_neuron->Vesicle Packaging Monoamine_in_neuron->MAO Metabolism Monoamine_in_cleft->MAT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine_in_cleft->Postsynaptic_Receptor Binding Inhibitor Reuptake Inhibitor Inhibitor->MAT Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing MAT) Cell_Plating Cell Plating (96-well plate) Cell_Culture->Cell_Plating Pre_incubation Pre-incubation with Test Compound/Inhibitor Cell_Plating->Pre_incubation Initiate_Uptake Initiate Uptake with Radiolabeled Substrate Pre_incubation->Initiate_Uptake Incubation Incubation Initiate_Uptake->Incubation Terminate_Uptake Terminate Uptake (Wash with ice-cold buffer) Incubation->Terminate_Uptake Cell_Lysis Cell Lysis Terminate_Uptake->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50) Scintillation_Counting->Data_Analysis

Caption: General experimental workflow for a monoamine uptake assay.

Troubleshooting_Logic Start Problem Encountered Low_Signal Low Signal-to-Noise Ratio? Start->Low_Signal High_Variability High Variability Between Replicates? Start->High_Variability Unexpected_Potency Unexpected Compound Potency? Start->Unexpected_Potency Check_Background Check for High Background Signal Low_Signal->Check_Background Yes Check_Signal Check for Low Specific Signal Low_Signal->Check_Signal No Check_Plating Review Cell Plating Technique High_Variability->Check_Plating Yes Check_Pipetting Verify Pipetting Accuracy High_Variability->Check_Pipetting No Check_Conditions Review Assay Conditions & Cell Line Unexpected_Potency->Check_Conditions Yes Check_Compound Verify Compound Solubility & Stability Unexpected_Potency->Check_Compound No Solution_Washing Increase Wash Steps Check_Background->Solution_Washing Insufficient Washing Solution_Density Optimize Cell Density Check_Background->Solution_Density High Cell Density Solution_Reagents Titrate Reagents Check_Signal->Solution_Reagents Sub-optimal Reagents Solution_Incubation Optimize Incubation Time Check_Signal->Solution_Incubation Incorrect Incubation Solution_Plating Ensure Homogenous Cell Suspension Check_Plating->Solution_Plating Solution_Pipetting Calibrate Pipettes/ Use Automation Check_Pipetting->Solution_Pipetting Solution_Controls Use Reference Compounds Check_Conditions->Solution_Controls Solution_Solvent Check Solvent Effects Check_Compound->Solution_Solvent

Caption: A logical troubleshooting guide for common assay issues.

References

overcoming solubility issues with 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: I am observing poor solubility of this compound in my aqueous buffer. What is the first step I should take?

The first and most critical step is to investigate the effect of pH on the solubility of the compound. Since this compound has a basic amine group, its solubility in aqueous media is expected to increase significantly at acidic pH due to the formation of a more soluble protonated salt form.

Q3: Which organic solvents are likely to dissolve this compound?

Given its structure, this compound is expected to be soluble in a range of polar organic solvents.[2][3] It is advisable to start with common laboratory solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Q4: Can I use co-solvents to improve the aqueous solubility of this compound?

Yes, using co-solvents is a viable strategy.[4][5][6] Water-miscible organic solvents can increase the solubility of lipophilic compounds in aqueous solutions. The choice of co-solvent will depend on the specific experimental requirements, including potential toxicity to biological systems.

Q5: Is salt formation a suitable method for long-term storage and formulation of this compound?

Salt formation is a highly effective and common method for improving the solubility and dissolution rate of basic compounds like this one.[7][8] The dihydrochloride salt of this compound is commercially available, indicating that this is a successful strategy for enhancing its aqueous solubility.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays

If you are experiencing precipitation or low concentration of your compound in aqueous buffers for biological assays, follow this troubleshooting workflow.

start Start: Poor Aqueous Solubility ph_adjust Adjust pH to acidic range (e.g., pH 4-6) start->ph_adjust check_solubility1 Is solubility improved? ph_adjust->check_solubility1 cosolvent Introduce a biocompatible co-solvent (e.g., DMSO, ethanol, PEG 400) check_solubility1->cosolvent No success Success: Compound Solubilized check_solubility1->success Yes check_solubility2 Is solubility sufficient? cosolvent->check_solubility2 cyclodextrin Use a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) check_solubility2->cyclodextrin No check_solubility2->success Yes check_solubility3 Is solubility sufficient? cyclodextrin->check_solubility3 lipid Consider a lipid-based formulation (e.g., SEDDS) check_solubility3->lipid No check_solubility3->success Yes fail Further formulation development needed lipid->fail

Caption: Troubleshooting workflow for aqueous solubility.

Issue 2: Difficulty in Preparing a Stock Solution

For challenges in preparing a concentrated stock solution, consider the following approaches.

Table 1: Recommended Solvents for Stock Solutions

SolventClassConsiderations
Dimethyl Sulfoxide (DMSO)Polar AproticHigh solubilizing power for many organic molecules.[6] May have effects in certain biological assays.
EthanolPolar ProticBiocompatible and effective for many compounds. Less toxic than DMSO for many applications.
MethanolPolar ProticGood solubilizing power, but more toxic than ethanol. Primarily for in vitro use.
N,N-Dimethylformamide (DMF)Polar AproticStrong solvent, but higher toxicity. Use with caution.

If the compound is still not dissolving, gentle heating or sonication may be applied. Always check for compound stability under these conditions.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Plot the solubility (e.g., in µg/mL) as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effectiveness of co-solvents in increasing the aqueous solubility of this compound.

Methodology:

  • Select a buffer in which the compound has low solubility (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a series of solutions containing increasing percentages of a co-solvent (e.g., 0%, 1%, 5%, 10%, 20% DMSO or ethanol).

  • Add an excess amount of the compound to each co-solvent/buffer mixture.

  • Follow steps 3-6 from Protocol 1 to determine the solubility in each mixture.

  • Plot the solubility as a function of the co-solvent percentage.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration RangeNotes
Propylene Glycol (PG)10-60%Generally recognized as safe (GRAS).
Polyethylene Glycol 400 (PEG 400)10-60%GRAS, commonly used in oral and parenteral formulations.
Ethanol5-20%Can cause precipitation upon dilution if not carefully formulated.
Dimethyl Sulfoxide (DMSO)1-10%Use should be limited in in vivo studies due to potential toxicity.
Protocol 3: Salt Formation for Improved Aqueous Solubility

Objective: To prepare a salt form of this compound to enhance its aqueous solubility.

Methodology:

  • Dissolve this compound in a suitable organic solvent (e.g., isopropanol or ethyl acetate).

  • Add a stoichiometric amount of a suitable acid (e.g., hydrochloric acid in isopropanol or citric acid in ethanol) dropwise while stirring.

  • Continue stirring and observe for the formation of a precipitate, which is the salt.

  • Isolate the salt by filtration and wash with a small amount of the organic solvent.

  • Dry the salt under vacuum.

  • Determine the aqueous solubility of the newly formed salt using Protocol 1.

cluster_0 Salt Formation Process compound Free Base in Organic Solvent mixing Stoichiometric Addition & Stirring compound->mixing acid Acid Solution (e.g., HCl in IPA) acid->mixing precipitation Salt Precipitation mixing->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying final_product Isolated Salt Form drying->final_product

Caption: Experimental workflow for salt formation.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solubilization strategy can be visualized as follows:

start Initial Assessment: Poorly Soluble Amine is_ionizable Is the compound ionizable? start->is_ionizable is_lipophilic Is the compound lipophilic? start->is_lipophilic is_crystalline Is the compound highly crystalline? start->is_crystalline ph_modification pH Modification is_ionizable->ph_modification Yes is_ionizable->is_lipophilic No salt_formation Salt Formation ph_modification->salt_formation co_solvents Co-solvents is_lipophilic->co_solvents Yes is_lipophilic->is_crystalline No cyclodextrins Cyclodextrins co_solvents->cyclodextrins lipid_formulations Lipid-Based Formulations cyclodextrins->lipid_formulations particle_size Particle Size Reduction (Micronization/Nanonization) is_crystalline->particle_size Yes solid_dispersion Amorphous Solid Dispersion particle_size->solid_dispersion

Caption: Decision tree for solubilization strategies.

References

Technical Support Center: Bicyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bicyclic amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these complex scaffolds. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the bicyclic amine is resulting in low yields. What are the common causes?

A1: Low yields in intramolecular cyclization reactions for bicyclic amine synthesis are a frequent issue. Several factors could be contributing to this problem:

  • Steric Hindrance: Increased substitution on the acyclic precursor can significantly slow down the desired cyclization, allowing side reactions to dominate. For instance, organolanthanide-catalyzed hydroamination is sensitive to steric hindrance at both the amine and the olefin.[1]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Some reactions require specific activation methods, such as synergistic light and heat, to proceed efficiently.[2][3]

  • Substrate Reactivity: The electronic properties of your starting material can impact cyclization. For example, in the Pictet-Spengler reaction, β-arylethylamines with electron-donating groups on the aromatic ring give higher yields.[4]

  • Side Reactions: Competing intermolecular reactions or the formation of undesired constitutional isomers can reduce the yield of the desired bicyclic product.

Q2: I am struggling with controlling stereoselectivity in my bicyclic amine synthesis. What strategies can I employ?

A2: Achieving the desired stereochemistry is a critical challenge. Here are some strategies to improve stereoselectivity:

  • Chiral Catalysts: The use of chiral catalysts, such as proline in intramolecular aldol reactions or chiral Brønsted acids in cascade reactions, can induce high enantioselectivity.[5][6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can direct the stereochemical outcome of the cyclization.

  • Substrate Control: The inherent stereocenters in your starting material can influence the formation of new stereocenters.

  • Reaction Choice: Some reactions are inherently more stereoselective than others. For example, the aza-Diels-Alder reaction can exhibit high diastereoselectivity, especially with cyclic dienes.[7]

Q3: What are the best practices for selecting and using nitrogen protecting groups in a multi-step bicyclic amine synthesis?

A3: Proper management of nitrogen protecting groups is essential for a successful synthesis. Key considerations include:

  • Orthogonality: Choose protecting groups that can be removed under different conditions to allow for selective deprotection at various stages of your synthesis.[8]

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps. The tert-butoxycarbonyl (Boc) group, for example, is stable to many nucleophiles and basic conditions.[9]

  • Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield.[8][9]

  • Impact on Reactivity: Be aware that the protecting group can influence the reactivity and steric environment of the nitrogen atom.

Protecting GroupCommon AbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)Stable to base, nucleophiles, catalytic hydrogenation.[9]
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation, Strong AcidStable to mild base and nucleophiles.
9-FluorenylmethoxycarbonylFmocMild Base (e.g., Piperidine)Stable to acid and catalytic hydrogenation.[10]
BenzylBnCatalytic HydrogenationStable to acid, base, and nucleophiles.[9]

Q4: Purification of my final bicyclic amine product is proving difficult. What are some common issues and solutions?

A4: Bicyclic amines can be challenging to purify due to their polarity and potential for multiple protonation states. Here are some tips:

  • Salt Formation: One effective technique is to precipitate the amine as a salt by adding an acid like trichloroacetic acid (TCA). The salt can then be isolated by filtration and the free amine regenerated.[11]

  • Chromatography: Normal-phase silica gel chromatography can be effective, but tailing is a common issue. Adding a small amount of a volatile amine (e.g., triethylamine, isopropylamine) to the eluent can help to mitigate this.[12] For particularly challenging separations, reverse-phase HPLC or supercritical fluid chromatography (SFC) may be necessary.[13]

  • Extraction: Liquid-liquid extraction can be used to remove non-polar impurities, but care must be taken to adjust the pH of the aqueous layer to ensure the amine is in the desired form (protonated to stay in the aqueous phase, or as the free base to move to the organic phase).

Troubleshooting Guides

Guide 1: Low Yield in Pictet-Spengler Reaction

Problem: You are attempting a Pictet-Spengler reaction to synthesize a tetrahydroisoquinoline-based bicyclic amine, but the yield is consistently low.

Possible Causes & Solutions:

  • Q: Is your aromatic ring sufficiently activated?

    • A: The Pictet-Spengler reaction works best with electron-rich aromatic rings.[4][14][15] If your β-arylethylamine has electron-withdrawing groups, the cyclization will be slow. Consider using a starting material with electron-donating groups like methoxy or hydroxyl groups.

  • Q: Are you using the correct acidic catalyst and conditions?

    • A: While classic conditions use strong protic acids like HCl with heating, milder conditions can sometimes be more effective, especially for sensitive substrates.[14][15] Try using a Lewis acid such as BF3·OEt2 or performing the reaction in an aprotic solvent.

  • Q: Is the intermediate iminium ion forming efficiently?

    • A: The formation of the iminium ion from the amine and aldehyde is a crucial step.[14] You can try pre-forming the Schiff base before adding the acid catalyst to drive the cyclization.[4] Using a slight excess of the aldehyde can also help to ensure complete consumption of the starting amine.[4]

  • Q: Are you observing side product formation?

    • A: Over-alkylation or polymerization of the aldehyde can be problematic. Ensure slow addition of the aldehyde and maintain a constant temperature.

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler check_activation Check Aromatic Ring Activation start->check_activation check_conditions Review Catalyst & Conditions start->check_conditions check_imine Verify Iminium Ion Formation start->check_imine solution_activation Use Electron-Donating Groups on Aryl Ring check_activation->solution_activation Ring is Deactivated solution_conditions Try Lewis Acid Catalyst or Aprotic Solvent check_conditions->solution_conditions Reaction is Sluggish solution_imine Pre-form Schiff Base or Use Excess Aldehyde check_imine->solution_imine Incomplete Reaction

Troubleshooting the Pictet-Spengler Reaction.
Guide 2: Poor Stereoselectivity in Aza-Diels-Alder Reaction

Problem: Your aza-Diels-Alder reaction is producing a mixture of diastereomers, and you are unable to isolate the desired stereoisomer in good yield.

Possible Causes & Solutions:

  • Q: Are you using an acyclic or cyclic diene?

    • A: Cyclic dienes often give higher diastereoselectivity in aza-Diels-Alder reactions compared to their acyclic counterparts.[7] If possible, consider redesigning your synthesis to incorporate a cyclic diene.

  • Q: Is your imine geometry well-defined?

    • A: The (E/Z) geometry of the imine can influence the stereochemical outcome. The reaction often proceeds through a transition state where the imine lone pair is in an exo position, which can favor the formation of one diastereomer from a specific imine isomer.[7]

  • Q: Have you considered a Lewis acid catalyst?

    • A: The addition of a Lewis acid can alter the reaction mechanism from a concerted to a stepwise pathway.[7] This can sometimes improve diastereoselectivity by favoring a more ordered transition state.

  • Q: Is there an electron-withdrawing group on the imine nitrogen?

    • A: Attaching an electron-withdrawing group (e.g., tosyl) to the nitrogen can increase the reactivity of the dienophile and may influence the stereoselectivity of the cycloaddition.[7]

aza_diels_alder_workflow start Poor Stereoselectivity in Aza-Diels-Alder diene_choice Diene Selection: Acyclic vs. Cyclic start->diene_choice imine_geom Imine Geometry (E/Z) start->imine_geom catalyst Catalyst Choice: Thermal vs. Lewis Acid start->catalyst n_substituent Nitrogen Substituent (e.g., EWG) start->n_substituent outcome_cyclic Use Cyclic Diene for Higher Selectivity diene_choice->outcome_cyclic outcome_lewis Employ Lewis Acid to Alter Mechanism catalyst->outcome_lewis outcome_ewg Add EWG to Nitrogen to Enhance Reactivity n_substituent->outcome_ewg

Decision workflow for improving aza-Diels-Alder stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a round-bottom flask, add the β-arylethylamine (1.0 eq). Dissolve the amine in an appropriate anhydrous solvent (e.g., methanol, CH2Cl2).

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution. The reaction can be stirred at room temperature or heated depending on the reactivity of the substrates.

  • Acid Catalysis: Once the Schiff base formation is deemed complete (this can be monitored by TLC or NMR), add the acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS. Reactions can take anywhere from a few hours to 24 hours.[16]

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO3. Partition the mixture between water and an organic solvent (e.g., CH2Cl2 or EtOAc).

  • Extraction & Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective Hydrogenation of a Bicyclic Imide

This protocol describes the selective reduction of a cyclic imide to the corresponding bicyclic amine and diol using a ruthenium catalyst.[17]

  • Catalyst and Reagent Setup: In a glovebox, charge a pressure-resistant vial with the N-substituted cyclic imide (1 mmol), the ruthenium catalyst complex (0.01 mmol), and KOtBu (0.03 mmol).

  • Solvent Addition: Add anhydrous THF (2 mL) to the vial.

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a high-pressure reactor. Purge the reactor with H2 gas several times before pressurizing to the desired pressure (e.g., 20 bar).

  • Heating and Monitoring: Heat the reaction to the specified temperature (e.g., 110-135 °C) and stir for 24 hours. The progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC or NMR.

  • Workup and Analysis: After the reaction is complete, cool the reactor to room temperature and carefully vent the H2 gas. The reaction mixture can be analyzed directly by GC and 1H NMR using an internal standard to determine the yield of the amine and diol products.[17]

References

Technical Support Center: Troubleshooting Off-Target Effects of Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the off-target effects of monoamine reuptake inhibitors (MRIs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guide

This section provides step-by-step guidance for common problems encountered when working with monoamine reuptake inhibitors.

Problem: My monoamine reuptake inhibitor (MRI) shows activity at an unexpected receptor. How do I confirm this off-target effect?

Possible Cause: The chemical structure of your MRI may have an affinity for other receptors, ion channels, or enzymes beyond the primary monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).[1][2]

Troubleshooting Steps:

  • Conduct a Broad Receptor Screening Panel: Screen your compound against a comprehensive panel of common off-target receptors, ion channels, and enzymes.[1] This can be done through commercially available services or in-house assays.

  • Perform Radioligand Binding Assays: To confirm and quantify the affinity for the suspected off-target receptor, perform a radioligand binding assay. This will determine the binding affinity (Ki) of your compound for the off-target protein.

  • Execute Functional Assays: A binding event does not always translate to a functional effect. Conduct a functional assay (e.g., cAMP assay for G-protein coupled receptors, or an electrophysiology assay for ion channels) to determine if your compound acts as an agonist, antagonist, or allosteric modulator at the off-target site.

  • Dose-Response Analysis: A hallmark of off-target effects is that they often occur at higher concentrations than the on-target effects.[1] Perform a careful dose-response study to distinguish between high-affinity on-target effects and lower-affinity off-target effects.[1]

Experimental Workflow for Confirming Off-Target Receptor Activity

G cluster_0 Initial Observation cluster_1 Confirmation of Off-Target Binding cluster_2 Functional Characterization cluster_3 Conclusion A Unexpected Phenotypic Effect Observed B Broad Receptor Screening Panel A->B Hypothesize Off-Target Interaction C Radioligand Binding Assay B->C Identify Potential Off-Target(s) D Functional Assay (e.g., cAMP, Electrophysiology) C->D Quantify Binding Affinity (Ki) E Dose-Response Curve Generation D->E Determine Functional Activity F Confirmed Off-Target Effect E->F Establish Potency and Efficacy

Caption: Workflow for identifying and confirming off-target effects.

Problem: I'm observing cell toxicity that doesn't correlate with monoamine reuptake inhibition. What could be the cause?

Possible Cause: The observed cytotoxicity may be due to off-target interactions with proteins that regulate cell viability or other cellular processes.[1]

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Use a standard assay like MTT or CellTiter-Glo® to determine the cytotoxic concentration (CC50) of your MRI in the relevant cell line.[1]

  • Compare CC50 to EC50/IC50: A small therapeutic window (the ratio of CC50 to the effective or inhibitory concentration for the on-target activity) may suggest off-target toxicity.[1]

  • Utilize Target Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended monoamine transporters.[1][3] If the cytotoxicity persists in these models, it is likely an off-target effect.

  • Broader Off-Target Screening: Screen your compound against a panel of targets known to be involved in cell death pathways.[1]

Data Presentation: Comparing On-Target Potency with Cytotoxicity

CompoundTarget IC50 (nM) (DAT/NET/SERT)Cytotoxicity CC50 (µM)Therapeutic Window (CC50/IC50)
MRI-X 10 / 25 / 1505500 / 200 / 33.3
MRI-Y 50 / 100 / 800> 50>1000 / >500 / >62.5
Control Toxin >10,0000.1N/A
Problem: My in vivo results with an MRI are inconsistent with my in vitro data. How do I investigate potential off-target liabilities?

Possible Cause: In vivo effects are a summation of on-target pharmacology, off-target pharmacology, pharmacokinetics, and metabolism. Discrepancies can arise from off-target effects on physiological systems not present in the in vitro model. For instance, binding to histamine H1 receptors can cause sedation, while interaction with adrenergic receptors can affect blood pressure.[1]

Troubleshooting Steps:

  • Comprehensive In Vivo Phenotyping: Carefully observe and record all behavioral and physiological changes in the animal model. Side effects like sedation, hyperactivity, or cardiovascular changes may point towards specific off-target interactions.[1]

  • Use of Control Compounds: Include control compounds in your experiments. This could be a structurally similar but inactive analog of your MRI, or selective inhibitors for each of the monoamine transporters to dissect the contribution of each target.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma and brain concentrations of your compound with the observed behavioral effects and the occupancy of both on-target and potential off-target receptors.

  • Target Engagement Biomarkers: If available, use biomarkers to confirm engagement of the intended and potential off-target receptors in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target receptors for different classes of monoamine reuptake inhibitors?

A1: The off-target profile of an MRI is highly dependent on its chemical scaffold. However, some common off-target families include:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonergic (e.g., 5-HT2A, 5-HT2C), adrenergic (e.g., alpha-1, alpha-2), and histaminergic (H1) receptors.[1]

  • Ion Channels: Including sodium, potassium, and calcium channels.

  • Enzymes: Such as monoamine oxidase (MAO).[4][5]

  • Other Transporters: Such as the organic cation transporters (OCTs).

Data Presentation: Representative Off-Target Binding Affinities (Ki, nM) of MRIs

Compound ClassPrimary Target(s)Common Off-TargetsRepresentative Ki (nM) - Off-Target
Tricyclic Antidepressants (TCAs) SERT, NETH1 Receptor, M1 Receptor, α1-Adrenergic1 - 50
Selective Serotonin Reuptake Inhibitors (SSRIs) SERTσ1 Receptor, NET (at high conc.)50 - 500
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) SERT, NETα1-Adrenergic100 - 1000

Q2: How can I predict potential off-target effects of a novel MRI based on its structure?

A2: Predicting off-target effects is a key aspect of modern drug design.[2] Several computational approaches can be used:

  • Pharmacophore Modeling: This involves identifying the 3D arrangement of chemical features necessary for binding to a specific target. By comparing the pharmacophore of your compound to known pharmacophores of off-target proteins, potential interactions can be predicted.

  • Molecular Docking: This method predicts the preferred orientation of your compound when bound to a 3D structure of a protein.[6] Docking your compound into the binding sites of known off-target proteins can help identify potential interactions.

  • Machine Learning and AI: Advanced computational models trained on large datasets of drug-target interactions can predict the probability of a novel compound binding to a wide range of off-targets.[2][7]

Q3: What are the best practices for designing control experiments to account for off-target effects?

A3: Robust control experiments are crucial for interpreting your data accurately.

  • Use a Structurally Related Inactive Compound: If available, a compound with a similar chemical structure but lacking activity at the primary target is an excellent negative control.

  • Employ Selective Inhibitors: Use highly selective inhibitors for each of the monoamine transporters to determine the contribution of each target to the observed effect.[1]

  • Target Knockdown/Knockout Models: As mentioned earlier, using cells or animals where the primary target has been genetically removed is a powerful way to identify off-target effects.[1][3]

Signaling Pathway: Simplified Monoaminergic Synapse

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle MAO MAO MA->MAO Degradation Synaptic_MA Monoamine Vesicle->Synaptic_MA Release DAT DAT DAT->MA NET NET NET->MA SERT SERT SERT->MA Synaptic_MA->DAT Reuptake Synaptic_MA->NET Reuptake Synaptic_MA->SERT Reuptake Receptor Postsynaptic Receptor Synaptic_MA->Receptor Signaling Downstream Signaling Receptor->Signaling

Caption: Key components of a monoaminergic synapse.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific off-target receptor.

Materials:

  • Cell membranes prepared from cells expressing the human off-target receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]Ketanserin for 5-HT2A receptors).

  • Non-specific binding control: A high concentration of a known ligand for the receptor (e.g., 10 µM Mianserin for 5-HT2A).

  • Test compound (your MRI), serially diluted.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Add assay buffer, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound dilution to the appropriate wells.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: CRISPR/Cas9-Mediated Knockout for Target Validation

Objective: To determine if the observed cellular phenotype (e.g., cytotoxicity) is dependent on the primary monoamine transporter targets.[3]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting a critical exon of the gene encoding the monoamine transporter (e.g., SLC6A3 for DAT).

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a plasmid expressing Cas9 nuclease and a plasmid expressing the gRNA.[3]

  • Clonal Selection: Select single-cell clones and expand them.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Sequence the genomic region targeted by the gRNA to confirm the presence of insertions or deletions (indels).

    • Western Blot: Confirm the absence of the target protein.[3]

  • Phenotypic Assay:

    • Plate the wild-type (WT) and knockout (KO) cells at the same density.

    • Treat both cell lines with a range of concentrations of your MRI.

    • After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).[3]

Expected Outcome for On-Target Effect: The KO cells should show significant resistance to the drug compared to the WT cells, as they lack the drug's target.[3]

Indication of Off-Target Effect: If the KO cells remain as sensitive to the drug as the WT cells, it strongly suggests the drug's efficacy is due to off-target effects.[3]

References

Technical Support Center: 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability studies of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes a primary amine, a tertiary amine, and a benzylic position, the most probable degradation pathways are oxidative. Key degradation routes include the oxidation of the tertiary amine to an N-oxide, oxidation at the benzylic carbon, and potential reactions of the primary amine.[1][2][3]

Q2: Is this compound susceptible to hydrolysis?

A2: This molecule does not contain functional groups that are readily susceptible to hydrolysis, such as esters or amides. Therefore, significant degradation under acidic or basic hydrolytic conditions is not expected. However, extreme pH and temperature conditions should still be investigated as part of a comprehensive forced degradation study.

Q3: How should I store this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored in a cool, dark place, protected from light and oxygen. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage. Storing the compound in a tightly sealed container at 2-8°C is a common practice.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.

Q5: What is the purpose of forced degradation studies for this compound?

A5: Forced degradation studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[3] This information is crucial for developing a stability-indicating analytical method, and for informing formulation and packaging decisions.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.

  • Question: I am seeing new peaks in my HPLC analysis that were not present in the initial sample. What could be the cause?

  • Answer:

    • Degradation: The new peaks are likely degradation products. The compound is susceptible to oxidation, especially if exposed to air, light, or high temperatures. The primary and tertiary amine functionalities, as well as the benzylic position, are prone to oxidative degradation.[1][2][3]

    • Contamination: Ensure that the new peaks are not from a contaminated solvent, buffer, or sample container. Run a blank to rule out this possibility.

    • Interaction with Excipients: If you are analyzing a formulated product, the new peaks could be due to interactions between the drug substance and the excipients.

Issue 2: I am observing poor mass balance in my stability study.

  • Question: The sum of the assay of the main peak and the known impurities is less than 95%. Where is the rest of the compound?

  • Answer:

    • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.

    • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Precipitation: The degradants might be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples for any particulates.

    • Adsorption: The compound or its degradants may be adsorbing to the sample vial or HPLC column.

Issue 3: I am having difficulty identifying the structure of a major degradant.

  • Question: I have a significant unknown peak in my chromatogram, but I am unable to elucidate its structure. What should I do?

  • Answer:

    • LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for structural elucidation. The fragmentation pattern can provide valuable information about the structure of the degradant.

    • Forced Degradation: Perform forced degradation studies under controlled conditions (e.g., specific oxidant, pH) to intentionally generate the degradant in higher quantities. This will facilitate its isolation and characterization.

    • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Studies of this compound

Stress ConditionDuration% Degradation of ParentMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C24 hours< 2%None significant
0.1 M NaOH, 60°C24 hours< 2%None significant
3% H₂O₂, RT8 hours15%N-oxide, Benzaldehyde
Thermal, 80°C48 hours5%Minor unspecified degradants
Photostability (ICH Q1B)1.2 million lux hours10%Photolytic adducts

Experimental Protocols

1. Protocol for Oxidative Degradation

  • Objective: To investigate the susceptibility of this compound to oxidative stress.

  • Procedure:

    • Prepare a solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Quench the reaction by adding a suitable quenching agent if necessary (e.g., sodium bisulfite).

    • Dilute the samples to an appropriate concentration and analyze by HPLC.

2. Protocol for Photostability Testing

  • Objective: To evaluate the photostability of the compound as per ICH Q1B guidelines.

  • Procedure:

    • Place a solid sample of the compound in a clear, photostable container.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Expose the solid and solution samples to a light source that provides a combined visible and UV output, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a control sample in the dark under the same temperature conditions.

    • After the exposure, analyze both the light-exposed and dark control samples by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution stress Aliquot for each stress condition prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxide Oxidation (3% H2O2, RT) thermal Thermal Stress (80°C) sampling Sample at time points acid->sampling base->sampling oxide->sampling thermal->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation (Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidative Degradation parent 3-Benzyl-3-azabicyclo [3.1.0]hexan-6-amine n_oxide N-oxide parent->n_oxide H₂O₂ (Tertiary Amine Oxidation) benzaldehyde Benzaldehyde parent->benzaldehyde H₂O₂ (Benzylic Oxidation)

Caption: Postulated oxidative degradation pathways.

troubleshooting_guide start Poor Mass Balance Observed q1 Are there non-UV active degradants? start->q1 a1 Use universal detector (CAD/ELSD) q1->a1 Yes q2 Could degradants be volatile? q1->q2 No end Mass Balance Resolved a1->end a2 Use GC-MS for headspace analysis q2->a2 Yes q3 Is precipitation observed? q2->q3 No a2->end a3 Change sample diluent q3->a3 Yes a3->end

Caption: Troubleshooting logic for poor mass balance.

References

Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexanes?

A1: The primary methods for diastereoselective synthesis of this scaffold include:

  • Dirhodium(II)-Catalyzed Cyclopropanation: This is a widely used method involving the reaction of a pyrrole derivative (like N-Boc-2,5-dihydropyrrole) with a diazo compound, such as ethyl diazoacetate (EDA). The choice of rhodium catalyst is crucial for controlling the diastereoselectivity.[1][2][3]

  • Photochemical Decomposition of Pyrazolines: This method utilizes the photochemical decomposition of in situ generated pyrazolines from maleimides and diazo compounds to form the bicyclic system.[4][5][6]

  • Palladium-Catalyzed Cyclopropanation: This approach employs a palladium catalyst to facilitate the cyclopropanation of maleimides with N-tosylhydrazones, offering high yields and diastereoselectivities.[7]

  • Intramolecular Nucleophilic Substitution: A formal intramolecular nucleophilic substitution of bromocyclopropanes with in situ generated nitrogen ylides can also be used to construct the 3-azabicyclo[3.1.0]hexan-2-one scaffold.[8]

Q2: How can I control the exo vs. endo diastereoselectivity in the dirhodium(II)-catalyzed cyclopropanation?

A2: The diastereoselectivity can be significantly influenced by the choice of the dirhodium(II) catalyst. For instance, using different dirhodium catalysts can favor the formation of either the exo or endo isomer. Subsequent treatment of a diastereomeric mixture with a base, such as sodium tert-butoxide, can cause epimerization at the α-carbonyl stereocenter, allowing for the selective formation of one diastereomer without the need for chromatographic purification.[1]

Q3: Is it possible to synthesize 3-azabicyclo[3.1.0]hexanes on a gram scale without chromatographic purification?

A3: Yes, telescoped reaction conditions have been developed that allow for the synthesis of either the exo- or endo-isomers of 3-azabicyclo[3.1.0]hexanes on a gram scale.[3] These methods often involve a dirhodium(II)-catalyzed cyclopropanation followed by selective hydrolysis or epimerization, avoiding the need for distillation or chromatography.[1]

Troubleshooting Guides

Problem 1: Low Yield in Dirhodium(II)-Catalyzed Cyclopropanation

Symptoms:

  • The yield of the desired 3-azabicyclo[3.1.0]hexane product is significantly lower than expected.

  • Crude NMR analysis shows a large amount of unreacted starting materials, particularly the diazo compound.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Reaction Temperature The reaction temperature plays a critical role. For cyclopropanation with ethyl diazoacetate (EDA), lower temperatures may result in low yields. Increasing the temperature, for example to 90 °C, can significantly improve the yield.[1][3]
Low Catalyst Loading Efficiency While low catalyst loadings are desirable, they may not be effective for all types of carbenes. For acceptor carbenes like those from EDA, a slightly higher catalyst loading or a more efficient catalyst, such as Rh₂(esp)₂, might be necessary to drive the reaction to completion.[1][2]
Purity of Reagents Ensure the purity of the dihydropyrrole and the diazoacetate. Impurities can inhibit the catalyst. The diazo compound, in particular, should be handled carefully as it can decompose.
Solvent Choice The choice of solvent can impact the reaction. While dichloromethane is commonly used, more environmentally benign solvents like dimethyl carbonate (DMC) have also been shown to be effective.[3]
Problem 2: Poor Diastereoselectivity

Symptoms:

  • The reaction produces a nearly 1:1 mixture of exo and endo diastereomers.[3]

  • Difficulty in separating the diastereomers by column chromatography.[9]

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Catalyst Choice The ligand environment of the dirhodium(II) catalyst is the primary determinant of diastereoselectivity. Screen a variety of dirhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) to find the optimal one for your desired diastereomer.[1]
Reaction Conditions Not Optimized While in some systems changing reaction conditions has little effect on the diastereomeric ratio[4][6], in others, temperature and solvent can play a role. A systematic optimization of these parameters is recommended.
Post-Reaction Epimerization If a mixture of diastereomers is obtained, it may be possible to enrich one isomer through base-catalyzed epimerization. For example, treating a mixture of exo/endo ethyl esters with sodium tert-butoxide can lead to the selective formation of the thermodynamically more stable isomer.[1]
Problem 3: Difficulty with Product Purification

Symptoms:

  • The desired diastereomers are difficult to separate using standard silica gel chromatography.[4][5]

  • The purified isomers slowly equilibrate to a mixture upon standing at room temperature.[9]

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Diastereomers The exo and endo diastereomers can have very similar polarities, making their separation challenging. In some cases, derivatization of the functional groups on the bicyclic core can alter the polarity and improve separation.
Equilibration of Isomers If the isomers are prone to equilibration, it is advisable to store them at low temperatures (e.g., -18°C) to maintain their isomeric purity.[9]
Alternative Purification Methods Consider alternative purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective. For some syntheses, telescoped procedures have been developed to avoid chromatographic purification altogether.[1][3]

Experimental Protocols

Key Experiment: Diastereoselective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates

This protocol is adapted from a dirhodium(II)-catalyzed cyclopropanation method.[1][3]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Anhydrous solvent (e.g., dimethyl carbonate)

  • Sodium tert-butoxide (for epimerization)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Cyclopropanation:

    • To a solution of N-Boc-2,5-dihydropyrrole in the chosen solvent, add the dirhodium(II) catalyst (e.g., 0.005 mol %).

    • Heat the solution to the optimized temperature (e.g., 90 °C).

    • Slowly add a solution of ethyl diazoacetate in the same solvent over a period of several hours.

    • After the addition is complete, continue to stir the reaction at the same temperature until completion (monitored by TLC or NMR).

    • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude product, which will be a mixture of exo and endo diastereomers.

  • Selective Formation of the exo Isomer:

    • Dissolve the crude mixture of diastereomers in a suitable solvent.

    • Add a base, such as sodium tert-butoxide, and stir the mixture to induce epimerization.

    • Monitor the reaction until the desired diastereomeric ratio is achieved.

    • Quench the reaction and perform an aqueous workup to isolate the product enriched in the exo isomer.

  • Selective Formation of the endo Isomer:

    • The selective synthesis of the endo isomer may require a different choice of catalyst or specific hydrolysis conditions as described in the literature.[1]

Data Presentation

Table 1: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation [1][3]

EntryCatalyst (mol %)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (exo:endo)
1Rh₂(OAc)₄ (1)CH₂Cl₂25Low~1:1
2Rh₂(esp)₂ (0.01)DMC7032~1:1
3Rh₂(esp)₂ (0.005)DMC9076~1:1
4Rh₂(OAc)₄ (0.005)DMC9063~1:1

Table 2: Photochemical Synthesis of CHF₂-substituted 3-Azabicyclo[3.1.0]hexanes [5]

EntrySolventLamp Power (W)Time (h)Yield (%)Diastereomeric Ratio
1MeCN500245580:20
2THF1000244881:19
3MeCN1000207980:20
4MeCN1000288280:20

Visualizations

experimental_workflow cluster_synthesis Diastereoselective Synthesis cluster_separation Diastereomer Resolution start Starting Materials (e.g., N-Boc-2,5-dihydropyrrole, Diazo Compound) reaction Dirhodium(II)-Catalyzed Cyclopropanation start->reaction Catalyst, Solvent, Temperature mixture Mixture of exo/endo Diastereomers reaction->mixture epimerization Base-Catalyzed Epimerization mixture->epimerization Selective Formation purification Chromatography or Crystallization mixture->purification Direct Separation exo Pure exo Isomer epimerization->exo purification->exo endo Pure endo Isomer purification->endo troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Diastereoselectivity Troubleshooting problem Low Yield or Poor Diastereoselectivity temp Optimize Temperature problem->temp If yield is low catalyst_loading Adjust Catalyst Loading/ Change Catalyst problem->catalyst_loading If yield is low reagent_purity Check Reagent Purity problem->reagent_purity If yield is low catalyst_choice Screen Different Catalysts problem->catalyst_choice If selectivity is poor post_reaction Post-Reaction Epimerization problem->post_reaction If selectivity is poor

References

Technical Support Center: Production of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves the formation of the bicyclic imide, followed by reduction to the saturated core, and subsequent functionalization and reduction to the target amine.

Issue 1: Low Yield in the Formation of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • Question: My reaction of cis-1,2-cyclopropanedicarboxylic anhydride with benzylamine is resulting in a low yield of the desired imide. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature is sufficiently high (typically 150-200°C) to drive off the water formed during the reaction.[1] Using a Dean-Stark apparatus can aid in water removal.

    • Side Reactions: At elevated temperatures, side reactions may occur. Ensure that the starting materials are pure. The presence of the trans-isomer of the dicarboxylic acid can lead to polymer formation, which can complicate the reaction and purification.[1]

    • Purification Loss: The product is typically a solid that can be recrystallized.[1] Significant loss may occur during this step. Experiment with different recrystallization solvents to optimize recovery. Consider using isopropyl alcohol as a starting point.[1]

Issue 2: Incomplete Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • Question: The reduction of the dione to 3-Benzyl-3-azabicyclo[3.1.0]hexane using a complex aluminum hydride is sluggish or incomplete. How can I improve this step?

  • Answer:

    • Reagent Activity: Ensure the reducing agent (e.g., Lithium Aluminum Hydride (LAH), sodium bis(2-methoxyethoxy)aluminum dihydride) is fresh and has not been deactivated by moisture.[1] Always handle these reagents under an inert atmosphere.

    • Stoichiometry: An excess of the reducing agent is typically required to ensure complete reduction of both carbonyl groups.[1] A molar excess should be used.

    • Temperature: The reaction temperature can influence the rate and completeness of the reduction. While initial addition may be done at a lower temperature to control the exotherm, a period of heating (e.g., reflux in a suitable solvent like THF or toluene) is often necessary to drive the reaction to completion.[1]

    • Work-up Procedure: Improper work-up can lead to the formation of aluminum salts that may trap the product, reducing the isolated yield. Follow a standard Fieser work-up or other appropriate quenching and filtration procedures carefully.

Issue 3: Poor Diastereoselectivity in Cyclopropanation Routes

  • Question: When synthesizing the 3-azabicyclo[3.1.0]hexane core via a rhodium-catalyzed cyclopropanation, I am getting a poor ratio of the desired exo/endo diastereomers. How can I improve the selectivity?

  • Answer:

    • Catalyst Choice: The choice of rhodium catalyst can significantly influence the diastereoselectivity. For instance, different rhodium catalysts can favor the formation of either the exo or endo isomer.[2][3]

    • Reaction Conditions: Temperature and solvent can also play a role in selectivity. It is recommended to run small-scale experiments to screen different catalysts and conditions to find the optimal combination for the desired diastereomer.[2][3]

Issue 4: Difficulties in the Final Reduction of a 6-Nitro Precursor

  • Question: The reduction of a 6-nitro-3-benzyl-3-azabicyclo[3.1.0]hexane precursor to the target amine is resulting in multiple byproducts. What are the recommended methods for this transformation?

  • Answer:

    • Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. A variety of catalysts can be used, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. The choice of solvent and hydrogen pressure can be optimized.

    • Metal-Acid Reduction: Reagents like tin(II) chloride in HCl or iron in acetic acid are also effective for this transformation and can sometimes be more suitable depending on the presence of other functional groups.

    • Side Reactions: Byproducts can arise from over-reduction or side reactions with other parts of the molecule. Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for the 3-azabicyclo[3.1.0]hexane core structure?

A1: The main strategies include:

  • Cyclopropanation of a pyrrole derivative: This often involves the reaction of an N-protected 2,5-dihydropyrrole with a diazo compound in the presence of a rhodium or palladium catalyst.[2][3][4]

  • Intramolecular cyclization: Building the bicyclic system from a functionalized cyclopropane precursor.[5]

  • Reaction of a cyclopropane dicarboxylic acid derivative with an amine: For the specific case of the 3-benzyl derivative, reacting cis-1,2-cyclopropanedicarboxylic acid or its anhydride with benzylamine to form the corresponding imide, which is then reduced.[1]

Q2: What are the key safety considerations when scaling up the production of this compound?

A2:

  • Use of Complex Aluminum Hydrides: Reagents like LAH are highly reactive, pyrophoric, and react violently with water. Scale-up requires careful control of temperature, inert atmosphere, and a well-designed quenching procedure.

  • Catalytic Hydrogenation: If this method is used for the final nitro reduction, handling of hydrogen gas under pressure and the use of potentially pyrophoric catalysts (like Pd/C) require specialized equipment and adherence to safety protocols.

  • Exothermic Reactions: The formation of the imide and the reduction steps can be exothermic.[1] On a larger scale, the rate of addition of reagents must be carefully controlled, and efficient cooling must be in place to manage the heat generated.

Q3: How can the final product, this compound, be purified at a larger scale?

A3:

  • Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization of a Salt: The product is an amine and can be converted to a salt (e.g., hydrochloride or dihydrochloride).[6][7] This often results in a stable, crystalline solid that can be easily purified by recrystallization and filtration. The free base can then be regenerated if needed.

  • Chromatography: While silica gel chromatography is common at the lab scale, for larger quantities, it can be expensive and generate significant waste. It is generally reserved for situations where other methods are not effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imide Formation

ParameterCondition ACondition B
Reactants cis-1,2-cyclopropanedicarboxylic anhydride, Benzylaminecis-1,2-cyclopropanedicarboxylic acid, Benzylamine
Solvent TolueneNone (Neat)
Temperature 110°C (Reflux)180°C
Water Removal Dean-Stark TrapDistillation
Typical Yield 85-95%80-90%

Table 2: Parameters for Dione Reduction

ParameterMethod AMethod B
Reducing Agent Lithium Aluminum Hydride (LAH)Sodium bis(2-methoxyethoxy)aluminum dihydride
Solvent Tetrahydrofuran (THF)Toluene
Temperature Reflux50-120°C[1]
Molar Excess of Reductant 2.5 - 3.0 equivalents2.5 - 3.0 equivalents
Typical Yield 70-85%75-90%

Experimental Protocols

Protocol 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • To a round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, add cis-1,2-cyclopropanedicarboxylic anhydride (1.0 eq) and benzylamine (1.0 eq).[1]

  • Heat the reaction mixture to 180°C with stirring.[1]

  • Continue heating for 2 hours, during which time water will distill from the reaction mixture.[1]

  • Cool the reaction mixture to room temperature.

  • Recrystallize the resulting solid residue from isopropyl alcohol to yield 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione as white needles.[1]

Protocol 2: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane

  • To a dry, inerted reaction vessel, add a solution of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene).

  • Cool the solution to 0°C.

  • Slowly add a solution of sodium bis(2-methoxyethoxy)aluminum dihydride (a molar excess, e.g., 2.5 eq) while maintaining the internal temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 80°C and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to 0°C and carefully quench by the slow addition of water, followed by a solution of sodium hydroxide.

  • Filter the resulting suspension to remove the aluminum salts.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Benzyl-3-azabicyclo[3.1.0]hexane.

Visualizations

experimental_workflow cluster_0 Step 1: Imide Formation cluster_1 Step 2: Dione Reduction cluster_2 Step 3: Functionalization & Reduction to Amine (Proposed) start cis-1,2-Cyclopropane dicarboxylic Anhydride + Benzylamine step1 Heat to 180°C (2 hours) start->step1 product1 3-Benzyl-3-azabicyclo[3.1.0] hexane-2,4-dione step1->product1 step2 Add Complex Aluminum Hydride (e.g., Red-Al) product1->step2 product2 3-Benzyl-3-azabicyclo[3.1.0] hexane step2->product2 step3a Nitration at C6 product2->step3a intermediate 6-Nitro-3-benzyl-3-azabicyclo [3.1.0]hexane step3a->intermediate step3b Reduction of Nitro Group (e.g., Catalytic Hydrogenation) intermediate->step3b final_product 3-Benzyl-3-azabicyclo[3.1.0] hexan-6-amine step3b->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_step1 Imide Formation cluster_step2 Dione Reduction issue Low Yield in Step? step1_issue Low Yield of Imide issue->step1_issue Step 1 step2_issue Incomplete Reduction issue->step2_issue Step 2 step1_cause1 Incomplete Reaction step1_issue->step1_cause1 step1_cause2 Side Reactions step1_issue->step1_cause2 step1_sol1 Increase Temp / Remove H2O step1_cause1->step1_sol1 step1_sol2 Purify Starting Materials step1_cause2->step1_sol2 step2_cause1 Inactive Reagent step2_issue->step2_cause1 step2_cause2 Insufficient Stoichiometry step2_issue->step2_cause2 step2_sol1 Use Fresh Hydride step2_cause1->step2_sol1 step2_sol2 Increase Molar Excess step2_cause2->step2_sol2

Caption: Troubleshooting logic for key synthesis steps.

References

Validation & Comparative

A Comparative Analysis of Dopamine Transporter Inhibitors: Profiling 3-azabicyclo[3.1.0]hexane Derivatives Against Established Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of dopamine transporter (DAT) inhibitors, with a focus on the 3-azabicyclo[3.1.0]hexane scaffold. Due to the limited publicly available pharmacological data for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, this document utilizes data from a well-characterized structural analog, DOV 216,303, to represent this chemical class. This compound is compared against established DAT inhibitors: cocaine, GBR 12909, and methylphenidate. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: In Vitro Potency and Selectivity

The inhibitory activity of the selected compounds on the dopamine, serotonin (SERT), and norepinephrine (NET) transporters is summarized below. This data, primarily derived from in vitro uptake inhibition assays, allows for a direct comparison of potency and selectivity.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity (NET/DAT)Selectivity (SERT/DAT)
DOV 216,303 78[1][2]20[1][2]14[1][2]0.260.18
Cocaine ~350[3]>100>100>0.29>0.29
GBR 12909 1 (Ki)[4][5]>100[3]>100[3]>100>100
Methylphenidate -----

Mandatory Visualization

Dopamine Signaling Pathway

The following diagram illustrates the key elements of dopamine neurotransmission at the synapse, highlighting the role of the dopamine transporter (DAT) as the primary mechanism for clearing dopamine from the synaptic cleft. DAT inhibitors block this reuptake process, leading to an increase in the extracellular concentration of dopamine.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DDC Dopamine_Vesicle->Synaptic_Cleft Exocytosis Dopamine Dopamine DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine->Dopamine_Receptor Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade DAT_Inhibitor DAT Inhibitor DAT_Inhibitor->DAT Inhibition

Caption: Dopamine signaling at the synapse and the mechanism of DAT inhibition.

Experimental Workflow: In Vitro DAT Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing novel dopamine transporter inhibitors using in vitro assays.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen dose_response Dose-Response Curve (IC50 Determination) primary_screen->dose_response functional_assay Functional Assay: Dopamine Uptake Inhibition dose_response->functional_assay selectivity_screen Selectivity Screening (SERT, NET) functional_assay->selectivity_screen hit_compounds Hit Compounds selectivity_screen->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization

Caption: A generalized workflow for the in vitro screening of DAT inhibitors.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol is adapted from standard methods used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.[8][9][10]

a. Membrane Preparation:

  • Rat striatal tissue is dissected on ice and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[8]

  • The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.[8]

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.[8]

  • The final pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method like the BCA protein assay. Membranes are stored at -80°C.[8]

b. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a known DAT inhibitor, such as cocaine (10 µM), for non-specific binding determination.[8]

    • 50 µL of various concentrations of the test compound.

  • Add 50 µL of a radioligand specific for DAT, such as [³H]WIN 35,428, at a concentration near its Kd value.[8]

  • Add 150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 50-120 µg for tissue).[10]

  • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[9][10]

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[8]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • The radioactivity retained on the filters is quantified using a scintillation counter.[8]

c. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[8]

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vitro Dopamine Uptake Inhibition Assay

This protocol outlines a common method for measuring the functional potency (IC50) of a compound in inhibiting dopamine uptake into cells expressing the dopamine transporter.[3][11][12]

a. Cell Culture and Plating:

  • Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.[1][12]

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[3]

b. Uptake Assay:

  • On the day of the assay, aspirate the culture medium and wash the cells once with a pre-warmed uptake buffer (e.g., Krebs-HEPES buffer).[11]

  • Add the uptake buffer containing various concentrations of the test compound to the appropriate wells. Include control wells with buffer only (for 100% uptake) and wells with a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine) for determining non-specific uptake.[9]

  • Pre-incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.[3][11]

  • Initiate the uptake by adding [³H]dopamine to each well at a final concentration close to its Km value (e.g., 10-20 nM).[3]

  • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[9][11]

  • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[3][11]

  • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).[11]

  • Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.[3]

c. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the control wells.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3][11]

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Azabicyclo[3.1.0]hexane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-azabicyclo[3.1.0]hexane core represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that has been successfully exploited to design potent and selective modulators of various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.0]hexane analogs, focusing on their interactions with μ-opioid receptors, dopamine D3 receptors, monoamine transporters, and their emerging potential as anticancer agents. The information presented is supported by quantitative data and detailed experimental protocols to aid in the design of future therapeutic agents.

Modulators of the μ-Opioid Receptor

Analogs of 3-azabicyclo[3.1.0]hexane have been extensively investigated as ligands for the μ-opioid receptor (MOR), a key target for pain management. SAR studies have revealed that modifications at specific positions on the scaffold significantly impact binding affinity and functional activity.

Structure-Activity Relationship Summary

Key structural modifications influencing MOR affinity include the nature of the substituent at the 1-position and the group attached to the nitrogen at the 3-position. Aromatic substituents at the 1-position are generally favored for high affinity. Variations in the N-substituent can modulate the pharmacological profile, leading to agonists, antagonists, or partial agonists.

Quantitative Data for MOR Ligands
CompoundR1-SubstituentN-SubstituentMOR Binding Affinity (Ki, nM)Reference
1 4-MethylphenylH0.8[1]
2 3,4-DichlorophenylH0.5[1]
3 2-NaphthylH0.3[1]
4 4-MethylphenylMethyl1.2[1]
5 4-MethylphenylCyclopropylmethyl2.5[1]

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a promising target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. The 3-azabicyclo[3.1.0]hexane scaffold has served as a template for the development of potent and selective D3 receptor antagonists.

Structure-Activity Relationship Summary

For D3 receptor antagonists, the SAR is largely driven by the nature of the aryl group at the 1-position and the substituent on the nitrogen atom. Often, a larger aromatic system at the 1-position enhances affinity. The N-substituent is crucial for achieving high selectivity over the closely related D2 receptor.

Quantitative Data for D3 Receptor Antagonists
Compound1-Aryl SubstituentN-SubstituentD3 Receptor Binding Affinity (Ki, nM)D2/D3 SelectivityReference
6 Phenyl4-(2-methoxyphenyl)piperazin-1-yl-propyl1.5>100[2]
7 2-Naphthyl4-(2-methoxyphenyl)piperazin-1-yl-propyl0.8>200[2]
8 Phenyl4-(pyridin-2-yl)piperazin-1-yl-propyl2.1>150[2]

Monoamine Transporter Inhibitors

Derivatives of 3-azabicyclo[3.1.0]hexane have been explored as inhibitors of monoamine transporters, which are involved in the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT). These inhibitors have potential applications in the treatment of depression and other mood disorders.

Structure-Activity Relationship Summary

The potency and selectivity of these analogs as monoamine transporter inhibitors are highly dependent on the substitution pattern on the 1-aryl ring. For instance, specific substitutions can confer a preference for one transporter over the others.

Quantitative Data for Monoamine Transporter Inhibitors
Compound1-Aryl SubstituentSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
Bicifadine 4-Methylphenyl17117[3]
EB-1020 2-Naphthyl83638[4]
Compound 15 3,4-Dichlorophenyl0.80.34.7[5]

Anticancer Activity

More recently, spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated promising antiproliferative activity against various cancer cell lines. The cytotoxic effects appear to be influenced by the nature of the spiro-fused ring system and its substituents.

Structure-Activity Relationship Summary

Initial studies suggest that the type of heterocyclic ring spiro-fused to the 3-azabicyclo[3.1.0]hexane core and the substituents on this appended ring system play a critical role in determining the cytotoxic potency. For instance, spiro-oxindole derivatives have shown significant activity.[6][7]

Quantitative Data for Anticancer Activity
CompoundSpiro-Fused SystemCell LineIC50 (µM) after 72hReference
Spiro-oxindole 1 N-benzyl oxindoleK5625.2[6][8]
Spiro-oxindole 2 OxindoleK5628.9[6][8]
Spiro-oxindole 3 N-benzyl oxindoleHeLa7.8[6][8]
Spiro-oxindole 4 OxindoleHeLa11.3[6][8]

Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor

This protocol is adapted for determining the binding affinity of test compounds to the human μ-opioid receptor (hMOR).

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hMOR (CHO-hMOR).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Non-specific Binding Control: Naloxone (10 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Thaw the CHO-hMOR cell membrane preparation on ice.

  • Prepare serial dilutions of the test compounds in incubation buffer.

  • In a 96-well plate, add in the following order:

    • Incubation buffer.

    • Test compound at various concentrations.

    • [³H]DAMGO at a final concentration near its Kd value (e.g., 1 nM).

    • For total binding wells, add incubation buffer instead of the test compound.

    • For non-specific binding wells, add naloxone (10 µM final concentration).

  • Initiate the binding reaction by adding the cell membrane preparation (typically 20-40 µg of protein per well).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.[9][10][11]

Dopamine D3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of a compound to stimulate G-protein activation upon binding to the D3 receptor.

Materials:

  • Cell Membranes: Membranes from cells expressing the human dopamine D3 receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: Agonists and antagonists of interest.

  • Filtration Apparatus: Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Thaw the D3 receptor-expressing cell membranes on ice.

  • Prepare dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the cell membranes (10-20 µg protein/well), GDP (to a final concentration of 10-30 µM), and the test compound.

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data are expressed as the percentage stimulation over basal [³⁵S]GTPγS binding. EC50 and Emax values for agonists are determined by non-linear regression. For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine IC50 values.[12][13][14][15]

Monoamine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of monoamine uptake by test compounds in cells expressing the respective transporters.

Materials:

  • Cells: HEK-293 cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

  • Radiolabeled Substrates: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRHB), pH 7.4.

  • Inhibitors for Non-specific Uptake: e.g., imipramine for SERT, desipramine for NET, and GBR12909 for DAT.

  • Lysis Buffer: 1% SDS.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KRHB.

  • Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (for non-specific uptake) for 15-30 minutes at 37°C.

  • Initiate the uptake by adding the respective [³H]-labeled monoamine substrate.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRHB.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 values for the test compounds by non-linear regression analysis.[16][17][18][19][20]

MTS Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cells: Cancer cell lines of interest.

  • Culture Medium: Appropriate for the chosen cell line.

  • Test Compounds: Serial dilutions of the 3-azabicyclo[3.1.0]hexane analogs.

  • MTS Reagent: A solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium.

  • PES (Phenazine Ethosulfate): An electron coupling reagent.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Following the incubation period, add a mixture of MTS and PES solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.[21][22][23][24][25]

Visualizing the Molecular Landscape

To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP AC Downstream_Effects Cellular Responses (e.g., Analgesia) cAMP->Downstream_Effects Reduced levels lead to

Caption: Simplified signaling pathway of the μ-opioid receptor.

experimental_workflow Start Start: Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS, cAMP) (Determine EC50/IC50, Emax) Start->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS) (Determine IC50) Start->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies.

References

Comparative In Vivo Efficacy of 3-Azabicyclo[3.1.0]hexan-6-amine Derivatives as Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Performance of Novel Monoamine Reuptake Inhibitors.

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising framework for the development of novel therapeutics targeting central nervous system disorders. Derivatives of this rigid bicyclic amine have shown significant potential as monoamine reuptake inhibitors, modulating the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This guide provides a comparative overview of the in vivo efficacy of a series of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane derivatives, offering a quantitative analysis of their performance in established preclinical models. The data presented herein is primarily drawn from a key study by Micheli et al. (2010), which details the structure-activity relationship (SAR) of this class of compounds.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro potency and in vivo behavioral effects of selected 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane derivatives. These compounds are potent inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

CompoundSubstitution PatternDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Forced Swim Test (% Immobility Reduction)Locomotor Activity (% Increase)
Derivative 15 1-(3,4-dichlorophenyl)-6-(methoxymethyl)110181.845% at 30 mg/kg~150% at 30 mg/kg
Derivative 21 1-(3,4-dichlorophenyl)-6-(ethoxymethyl)95151.5Not ReportedNot Reported
Derivative 28 1-(4-chlorophenyl)-6-(methoxymethyl)150354.5Not ReportedNot Reported
DOV 102,677 *1-(3,4-dichlorophenyl)129103133Significant reduction in immobilityNot specified

*Data for DOV 102,677 is included for comparative context and is from a separate study by Skolnick et al. (2006).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Monoamine Transporter Inhibition Assay (In Vitro)

The potency of the compounds at the dopamine, norepinephrine, and serotonin transporters was determined using a radioligand binding assay.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Procedure:

    • Cell membranes are prepared from the respective cell lines.

    • Membranes are incubated with the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and imipramine for SERT).

    • After incubation, the membranes are washed to remove unbound radioligand.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Forced Swim Test (FST)

This is a widely used behavioral test to screen for antidepressant-like activity in rodents.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • On the first day (pre-test), rats are placed in the cylinder for a 15-minute session.

    • Twenty-four hours later, the test compounds or vehicle are administered orally.

    • After a predetermined pre-treatment time (e.g., 60 minutes), the rats are placed back into the water cylinder for a 5-minute test session.

    • The duration of immobility (the time the rat spends floating without struggling) is recorded during the last 4 minutes of the test.

  • Data Analysis: The percentage reduction in immobility time compared to the vehicle-treated group is calculated.

Locomotor Activity

This test assesses the stimulant effects of the compounds.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: An automated activity monitoring system consisting of clear plastic cages equipped with infrared beams.

  • Procedure:

    • Rats are habituated to the activity chambers for a period before drug administration.

    • The test compounds or vehicle are administered orally.

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 60-90 minutes) post-administration.

  • Data Analysis: The total locomotor activity counts are compared between the compound-treated and vehicle-treated groups.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

  • Animals: Male Wistar rats.

  • Procedure:

    • A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals before and after administration of the test compound.

    • The concentrations of dopamine and serotonin in the dialysate are quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Mandatory Visualization

Signaling Pathway of Triple Reuptake Inhibition

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_transporters Monoamine Transporters cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) Release Release Vesicle->Release MAO Monoamine Oxidase (MAO) DA DA Release->DA NE NE Release->NE HT 5-HT Release->HT DAT DAT DA->DAT Reuptake Receptor Postsynaptic Receptors DA->Receptor NET NET NE->NET Reuptake NE->Receptor SERT SERT HT->SERT Reuptake HT->Receptor DAT->MAO Metabolism NET->MAO Metabolism SERT->MAO Metabolism Compound 3-Azabicyclo[3.1.0]hexane Derivative Compound->DAT Inhibition Compound->NET Inhibition Compound->SERT Inhibition

Caption: Mechanism of action for 3-azabicyclo[3.1.0]hexane derivatives as triple reuptake inhibitors.

General Experimental Workflow for In Vivo Efficacy Testingdot

InVivo_Workflow A Compound Synthesis & Characterization B In Vitro Transporter Binding Assays (IC50) A->B C Animal Model Selection (e.g., Rats, Mice) B->C D Behavioral Testing (Forced Swim Test) C->D E Locomotor Activity Assessment C->E F In Vivo Microdialysis (Neurotransmitter Levels) C->F G Data Analysis & Comparison D->G E->G F->G

A Comparative Analysis of Monoamine Reuptake Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance and experimental validation of common monoamine reuptake inhibitors, offering a comparative analysis of their binding affinities, selectivity, and functional inhibition at serotonin, norepinephrine, and dopamine transporters.

This guide provides a comprehensive comparison of various classes of monoamine reuptake inhibitors (MRIs), including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). By presenting key experimental data in clearly structured tables, detailing methodologies for crucial experiments, and visualizing complex pathways and workflows, this document serves as a vital resource for researchers, scientists, and professionals involved in drug development. The information herein is intended to facilitate a deeper understanding of the pharmacological nuances that differentiate these compounds and to support the rational design of novel therapeutics.

Mechanism of Action: Targeting Monoamine Transporters

Monoamine reuptake inhibitors exert their therapeutic effects by blocking the action of one or more of the three major monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—thereby enhancing monoaminergic neurotransmission.[1] The primary classes of MRIs are distinguished by their selectivity for these transporters. SSRIs primarily target SERT, while SNRIs inhibit both SERT and NET.[2] Tricyclic antidepressants (TCAs) also block the reuptake of both serotonin and norepinephrine but tend to have a more extensive interaction with other neurotransmitter receptors, which contributes to a broader side-effect profile.[2] Norepinephrine-dopamine reuptake inhibitors (NDRIs) are another class that targets NET and DAT.[3]

The binding of these inhibitors to their respective transporters is a critical determinant of their potency and selectivity. This interaction prevents the transporters from reabsorbing neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus prolonging their availability to bind to postsynaptic receptors.[4]

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamine Neurotransmitter (e.g., Serotonin, Norepinephrine) transporter Monoamine Transporter (SERT, NET, DAT) presynaptic->transporter Binds to neurotransmitter Neurotransmitter presynaptic->neurotransmitter Release reuptake Reuptake transporter->reuptake Mediates receptor Postsynaptic Receptor neurotransmitter->receptor Binds to signal Signal Transduction receptor->signal inhibitor Monoamine Reuptake Inhibitor inhibitor->transporter Blocks

Figure 1: Monoamine Signaling Pathway and Reuptake Inhibition.

Comparative Performance Data

The following tables summarize the binding affinities (Ki) and 50% inhibitory concentrations (IC50) of representative monoamine reuptake inhibitors for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki and IC50 values indicate greater potency. The selectivity ratio provides a measure of the drug's preference for one transporter over another.

Table 1: Binding Affinities (Ki, nM) of Monoamine Reuptake Inhibitors
Drug ClassDrugSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT RatioDAT/SERT Ratio
SSRI Fluoxetine1.464>100045.7>714
Paroxetine0.1502505002500
Sertraline0.44050100125
Citalopram1.1>1000>1000>909>909
SNRI Venlafaxine822480764730.293.3
Duloxetine0.87.52409.4300
Milnacipran100200>10002>10
TCA Amitriptyline4.31832004.2744
Imipramine1.426770018.65500
NDRI Bupropion580026004200.450.07

Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.

Table 2: Functional Inhibition (IC50, nM) of Monoamine Reuptake Inhibitors
Drug ClassDrugSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
SSRI Fluoxetine10150940
Paroxetine0.240370
Sertraline1.286110
Citalopram5.4610011000
SNRI Venlafaxine261461200
Duloxetine4.621470
TCA Amitriptyline23473280
Imipramine7.3378400
NDRI Bupropion91002900590

Data compiled from multiple sources. IC50 values can vary between studies based on experimental conditions.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and in vivo microdialysis.

Radioligand Binding Assay

This in vitro technique is used to determine the affinity of a drug for a specific receptor or transporter. It involves incubating a radiolabeled ligand (a molecule that binds to the target) with a preparation of cell membranes containing the transporter of interest, in the presence of varying concentrations of the unlabeled drug being tested. The amount of radioligand bound to the transporter is then measured, and the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

General Protocol:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human SERT, NET, or DAT are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the transporters.[5]

  • Binding Assay: The membrane preparation is incubated in a multi-well plate with a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, or [³H]-WIN 35,428 for DAT) and a range of concentrations of the test compound.[5]

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes with Transporters start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine IC50 and Ki Values count->analyze end End analyze->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[4] A small, semi-permeable probe is implanted into the brain region of interest, and a physiological solution (artificial cerebrospinal fluid, aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF, which is then collected and analyzed to determine neurotransmitter concentrations. This method provides valuable information about the pharmacodynamic effects of a drug on neurotransmitter systems in a living organism.

General Protocol:

  • Surgical Implantation: An animal (e.g., a rat) is anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).[4]

  • Recovery: The animal is allowed to recover from surgery for several days.[4]

  • Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1.0 µL/min).[4]

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for a period to establish a stable baseline of neurotransmitter levels.[4]

  • Drug Administration: The test compound is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Dosing Collection: Dialysate collection continues for several hours after drug administration to monitor changes in neurotransmitter concentrations.

  • Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of serotonin, norepinephrine, and/or dopamine.[7]

  • Probe Placement Verification: At the end of the experiment, the animal's brain is examined to verify the correct placement of the microdialysis probe.[4]

InVivo_Microdialysis_Workflow start Start surgery Surgically Implant Guide Cannula in Brain Region start->surgery recovery Animal Recovery Period surgery->recovery probe_insertion Insert Microdialysis Probe and Perfuse with aCSF recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline drug_admin Administer Test Compound baseline->drug_admin post_dose Collect Post-Dose Dialysate Samples drug_admin->post_dose analysis Analyze Neurotransmitter Levels (e.g., HPLC-ECD) post_dose->analysis verification Verify Probe Placement analysis->verification end End verification->end

Figure 3: Experimental Workflow for In Vivo Microdialysis.

Conclusion

The selection of a monoamine reuptake inhibitor for therapeutic development or research applications requires a thorough understanding of its potency and selectivity profile. This guide has provided a comparative analysis of key performance data for various classes of MRIs, alongside detailed methodologies for the experimental techniques used to generate this data. The presented tables and diagrams offer a clear and concise overview to aid in the objective comparison of these compounds. By understanding the distinct pharmacological properties of SSRIs, SNRIs, TCAs, and other MRIs, researchers and drug development professionals can make more informed decisions in their pursuit of novel and improved treatments for a range of neurological and psychiatric disorders.

References

Comparative Analgesic Effects of 3-Azabicyclo[3.1.0]hexane Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analgesic properties of 3-azabicyclo[3.1.0]hexane compounds, with a focus on experimental data and mechanistic insights. This class of molecules, notably represented by bicifadine, has demonstrated significant non-narcotic analgesic potential.

This guide summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for common analgesic assays, and visualizes the primary signaling pathways involved in their mechanism of action.

Quantitative Comparison of Analgesic Potency

The analgesic efficacy of several 1-aryl-3-azabicyclo[3.1.0]hexane derivatives has been evaluated in various animal models of pain. The following tables present a summary of the median effective dose (ED50) values from key studies, providing a quantitative basis for comparison with standard analgesics.

CompoundMouse Writhing Assay ED50 (mg/kg, p.o.)Rat Paw-Pain Assay ED50 (mg/kg, p.o.)
Bicifadine (1-(4-methylphenyl)-) 15.027.0
1-Phenyl- 48.0>100
1-(4-methoxyphenyl)- 26.062.0
1-(4-chlorophenyl)- 28.040.0
Morphine 0.53.0
Aspirin 150.0>200

Data sourced from Epstein et al., 1981.

Mechanism of Action: A Dual Approach

The analgesic effects of 3-azabicyclo[3.1.0]hexane derivatives are primarily attributed to their activity as monoamine reuptake inhibitors. Bicifadine, the most studied compound in this class, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. By blocking the reuptake of these neurotransmitters in the synaptic cleft, bicifadine enhances their availability, which in turn modulates pain signaling pathways.

In addition to the monoamine reuptake inhibition, some derivatives of 3-azabicyclo[3.1.0]hexane have been designed as potent and selective μ-opioid receptor ligands[2]. This dual mechanistic potential within the same chemical scaffold makes this class of compounds a versatile platform for the development of novel analgesics.

Signaling Pathways

To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways for monoamine reuptake inhibition and μ-opioid receptor agonism.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Monoamines) monoamine_transporter Monoamine Transporter (SERT, NET, DAT) monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) presynaptic_vesicle->monoamines Release reuptake Reuptake monoamines->monoamine_transporter postsynaptic_receptor Postsynaptic Receptor monoamines->postsynaptic_receptor Binding signal_transduction Signal Transduction (Analgesia) postsynaptic_receptor->signal_transduction bicifadine 3-Azabicyclo[3.1.0]hexane (e.g., Bicifadine) bicifadine->monoamine_transporter Inhibition

Monoamine Reuptake Inhibition Pathway

Mu_Opioid_Receptor_Signaling cluster_cell Neuron opioid_compound 3-Azabicyclo[3.1.0]hexane (μ-Opioid Agonist) mu_receptor μ-Opioid Receptor opioid_compound->mu_receptor Binds to g_protein G-protein (Gi/o) mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Reduces analgesia Analgesia hyperpolarization Hyperpolarization ion_channel->hyperpolarization neurotransmitter_release Neurotransmitter Release Inhibition hyperpolarization->neurotransmitter_release neurotransmitter_release->analgesia

μ-Opioid Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below to facilitate the replication and validation of findings.

Acetic Acid-Induced Writhing Test (Mouse)

This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.

Experimental Workflow:

Writhing_Test_Workflow start Start acclimatize Acclimatize Mice start->acclimatize administer_compound Administer Test Compound / Vehicle / Standard acclimatize->administer_compound wait Wait for Absorption (e.g., 30-60 min) administer_compound->wait induce_writhing Induce Writhing (i.p. Acetic Acid) wait->induce_writhing observe Observe and Count Writhes (e.g., for 20 min) induce_writhing->observe analyze Analyze Data (% Inhibition) observe->analyze end End analyze->end

Acetic Acid-Induced Writhing Test Workflow

Methodology:

  • Animals: Male albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Mice are allowed to acclimatize to the experimental room for at least 1 hour before testing.

  • Drug Administration: Test compounds, vehicle control, or a standard analgesic (e.g., morphine) are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of writhing (typically 30-60 minutes).

  • Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. The ED50 value is then determined from the dose-response curve.

Hot Plate Test (Rat)

This test is a model of thermal pain and is primarily used to evaluate centrally acting analgesics.

Experimental Workflow:

Hot_Plate_Test_Workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline Determine Baseline Latency acclimatize->baseline administer_compound Administer Test Compound / Vehicle / Standard baseline->administer_compound wait Wait for Drug Effect (e.g., 30, 60, 90 min) administer_compound->wait test_latency Place Rat on Hot Plate and Measure Latency wait->test_latency analyze Analyze Data (% MPE) test_latency->analyze end End analyze->end

Hot Plate Test Workflow

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Latency: Before drug administration, the baseline reaction time for each rat is determined by placing it on the hot plate and recording the time taken to elicit a pain response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Test compounds, vehicle, or a standard analgesic are administered.

  • Test Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the rats are again placed on the hot plate, and the reaction time is recorded.

  • Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (% MPE), calculated as follows: % MPE = [(Test latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value can be determined from the dose-response curve at the time of peak effect.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold represents a promising platform for the development of novel analgesic agents. Compounds like bicifadine have demonstrated potent, non-narcotic analgesic activity, primarily through the inhibition of monoamine reuptake. Furthermore, the adaptability of this chemical structure allows for the design of derivatives with alternative mechanisms, such as μ-opioid receptor agonism. The experimental data and protocols presented in this guide provide a valuable resource for researchers seeking to further explore and validate the therapeutic potential of this compound class in the management of pain.

References

Selectivity Profile of 3-Aryl-3-azabicyclo[3.1.0]hexane Derivatives for Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a key pharmacophore in the development of monoamine reuptake inhibitors, which are crucial for the treatment of various neuropsychiatric disorders. Compounds based on this scaffold have shown a range of activities, from selective inhibition of a single monoamine transporter to broad-spectrum triple reuptake inhibition. This guide provides a comparative analysis of the selectivity profile of a representative compound from this class, (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (DOV-216,303), against the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Its profile is compared with another member of the same family, bicifadine, as well as with well-established selective inhibitors for each transporter.

Comparative Binding Affinities of Monoamine Reuptake Inhibitors

The binding affinity of a compound for its target is a critical determinant of its potency and selectivity. The following table summarizes the in vitro binding affinities (IC50 or Ki values in nM) of DOV-216,303 and other relevant compounds for human SERT, DAT, and NET. Lower values indicate higher binding affinity.

CompoundSERT (IC50/Ki, nM)DAT (IC50/Ki, nM)NET (IC50/Ki, nM)Selectivity Profile
DOV-216,303 14[1]78[1]20[1]Triple Reuptake Inhibitor
Bicifadine 11791055Triple Reuptake Inhibitor (NET-preferring)
Fluoxetine 14180660Selective Serotonin Reuptake Inhibitor (SSRI)
GBR-12909 >1001[2][3]>100Selective Dopamine Reuptake Inhibitor (DRI)
Desipramine 61[1][4]78720[1][4]4[1][4]Selective Norepinephrine Reuptake Inhibitor (NRI)

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an assay.

Competitive Radioligand Binding Assay for SERT, DAT, and NET

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Cell Membranes: Human embryonic kidney (HEK293) cells stably expressing the human SERT, DAT, or NET.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For DAT: [³H]-WIN 35,428 or [³H]-GBR-12935

    • For NET: [³H]-Nisoxetine or [³H]-Desipramine

  • Test Compound: The compound of interest (e.g., 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine analog).

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluence.

    • Harvest the cells and homogenize them in cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer at a specific protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

    • In a 96-well microplate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

    • For determining total binding, add only the membrane and radioligand.

    • For determining non-specific binding, add the membrane, radioligand, and a high concentration of a known inhibitor.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound radioligand from the free radioligand.

    • Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Mechanism of Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter Monoamine Synthesis Monoamine Synthesis Vesicle Vesicle (Monoamine) Monoamine Synthesis->Vesicle Packaging Monoamine Monoamine (e.g., 5-HT, DA, NE) Vesicle->Monoamine Release Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signaling Transporter Monoamine Transporter (SERT, DAT, or NET) Monoamine->Transporter Reuptake Transporter->Vesicle Inhibitor 3-Aryl-3-azabicyclo [3.1.0]hexane Derivative Inhibitor->Transporter Inhibition

Caption: Monoamine reuptake inhibition at the synapse.

Experimental Workflow for Competitive Radioligand Binding Assay

Competitive Radioligand Binding Assay Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membranes Cell Membranes (with Transporters) Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([3H] or [125I]) Radioligand->Incubation TestCompound Test Compound (Serial Dilutions) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

References

A Comparative Guide to the Pharmacokinetics of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of pharmacologically active compounds, demonstrating potential in targeting a range of conditions from metabolic disorders to central nervous system diseases. A critical aspect of the drug development process for these derivatives is the thorough understanding of their pharmacokinetic profiles. This guide provides an objective comparison of the available pharmacokinetic data for several 3-azabicyclo[3.1.0]hexane derivatives, supported by detailed experimental protocols to aid in the design and interpretation of future studies.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of different classes of 3-azabicyclo[3.1.0]hexane derivatives, including T-type calcium channel inhibitors, triple reuptake inhibitors, and dopamine D3 receptor antagonists. These data have been compiled from various preclinical studies, primarily conducted in rats.

Table 1: In Vivo Pharmacokinetic Parameters of a 3-Azabicyclo[3.1.0]hexane Derivative (T-Type Calcium Channel Inhibitor) in Rats
CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (µg·min/mL)T½ (h)F (%)
10d IV10--231.30 ± 29.75 (AUC₀₋∞)1.12 ± 0.08-
Oral1017.62 ± 6.9515 min231.23 ± 29.75 (AUC last)1.95 ± 0.677.6

Data presented as mean ± SD (n=4).[1]

Table 2: General Pharmacokinetic Properties of Selected 3-Azabicyclo[3.1.0]hexane Derivatives
Compound ClassKey Pharmacokinetic CharacteristicsSpeciesReference
6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes (Triple Reuptake Inhibitors)Good oral bioavailability (>30%) and brain penetration (Brain/Blood ratio > 4). Derivative 15 shows a promising developability profile.Rat[2]
1,2,4-Triazolyl azabicyclo[3.1.0]hexanes (Dopamine D3 Receptor Antagonists)Described as having excellent pharmacokinetic profiles with good oral bioavailability and brain penetration.Not specified in abstract[1]
Table 3: In Vitro Metabolism of a Dopamine D3 Receptor Antagonist with a 3-Azabicyclo[3.1.0]hexane Scaffold
SystemCondition% Parent Compound Remaining (after 60 min)
Mouse Plasma-90%
Mouse Liver Microsomes+ NADPH (Phase I)21%

This data indicates that the compound is stable in plasma but is susceptible to hepatic metabolism.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. The following sections outline the typical experimental protocols used to generate the data presented above.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a standard procedure for evaluating the pharmacokinetic profile of a 3-azabicyclo[3.1.0]hexane derivative in a rodent model.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats.

  • Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Dosing:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a single bolus injection via the tail vein.

    • Oral (PO): The compound is formulated as a solution or suspension and administered by oral gavage.

  • Dose: Typically, a 10 mg/kg dose is used for both IV and oral routes for initial screening.[1]

2. Blood Sampling:

  • Blood samples are collected from the jugular vein at predetermined time points post-dosing.

  • For IV administration, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • For oral administration, typical time points include 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

3. Bioanalytical Method:

  • Quantification of the 3-azabicyclo[3.1.0]hexane derivative in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile. The supernatant is then separated, dried, and reconstituted in the mobile phase.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for specific and sensitive quantification.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, T½, and oral bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

Experimental Workflow for a Typical Rodent Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting iv_dose Intravenous (IV) Administration fasting->iv_dose po_dose Oral (PO) Administration fasting->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Plasma Storage (-80°C) centrifugation->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation lcms_analysis->pk_calc

Caption: Workflow of a typical in vivo pharmacokinetic study in rodents.

Logical Relationship of Pharmacokinetic Parameters

G cluster_input Input Data cluster_primary Primary Parameters cluster_secondary Secondary Parameters conc_time Plasma Concentration vs. Time Data cmax Cmax (Peak Concentration) conc_time->cmax Directly Determined tmax Tmax (Time to Peak) conc_time->tmax Directly Determined auc AUC (Total Exposure) conc_time->auc Directly Determined t_half (Half-life) auc->t_half Calculated From cl CL (Clearance) auc->cl Calculated From f F% (Oral Bioavailability) auc->f Calculated From cl->t_half vd Vd (Volume of Distribution) cl->vd

Caption: Relationship between key pharmacokinetic parameters.

References

biological activity of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine vs. its enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the comparative biological activity of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine and its enantiomers is not publicly available.

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific studies directly comparing the biological activity of the racemic mixture of this compound with its individual enantiomers, such as the (1R,5S,6s) and (1S,5R,6r) forms. While the broader class of 3-azabicyclo[3.1.0]hexane derivatives has been investigated for a variety of pharmacological activities, including as opioid receptor ligands, dopamine transporter inhibitors, and sigma receptor modulators, this specific compound and its stereoisomers have not been the subject of detailed, comparative public reports.

Chemical databases confirm the existence of the racemic compound and at least one of its enantiomers, (1R,5S,6s)-3-Benzyl-3-azabicyclo-[3.1.0]hexan-6-amine. However, these entries do not contain the quantitative biological data necessary to construct a comparative guide as requested.

Without access to proprietary research or unpublished data, a guide that objectively compares the performance of this compound and its enantiomers with supporting experimental data, detailed methodologies, and signaling pathway diagrams cannot be generated at this time. Further research and publication in the peer-reviewed scientific literature are required to elucidate the specific biological activities and potential stereoselectivity of this compound.

Unveiling the Cross-Reactivity Profile of the 3-Azabicyclo[3.1.0]hexane Scaffold: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 3-azabicyclo[3.1.0]hexane scaffold, a privileged structure in modern medicinal chemistry, reveals a notable potential for cross-reactivity across a diverse range of biological targets. While specific cross-reactivity data for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine remains limited, a broader examination of its structural analogs provides critical insights for drug development professionals. This guide synthesizes available quantitative data, details key experimental protocols, and visualizes associated signaling pathways to offer an objective comparison of the scaffold's performance against various alternatives.

The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted diamine that serves as a versatile building block in the design of novel therapeutics. Its rigid structure is often exploited to enhance binding affinity and selectivity for a primary biological target. However, the inherent chemical features of this scaffold also predispose it to interactions with multiple receptor families and enzymes, a phenomenon critical to consider during the drug discovery and development process to mitigate potential off-target effects.

This guide explores the potential for cross-reactivity of the 3-azabicyclo[3.1.0]hexane scaffold with several key protein families, including opioid receptors, sigma receptors, monoamine transporters, dipeptidyl peptidase-IV (DPP-IV), and T-type calcium channels.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various 3-azabicyclo[3.1.0]hexane derivatives for a range of biological targets. This quantitative data, compiled from multiple studies, facilitates a direct comparison of the scaffold's interaction with different protein families.

Table 1: Binding Affinities of 3-Azabicyclo[3.1.0]hexane Derivatives for Opioid and Sigma Receptors

Compound/DerivativeTargetBinding Affinity (Ki, nM)Reference
1-Phenyl-3-azabicyclo[3.1.0]hexane derivative (+)-14Sigma-1 (σ1)0.9[1][2]
1-Phenyl-3-azabicyclo[3.1.0]hexane derivative (+)-15Sigma-1 (σ1)2.3[1][2]
Racemic 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives (12-19)Sigma-1 (σ1) & Sigma-2 (σ2)Moderate to high affinity[2][3]
Various 3-azabicyclo[3.1.0]hexane derivativesµ-opioid receptorPicomolar to nanomolar range[4]

Table 2: Inhibitory Activity of 3-Azabicyclo[3.1.0]hexane Derivatives against Monoamine Transporters and DPP-IV

Compound/DerivativeTargetInhibitory Concentration (IC50, nM) or Binding Affinity (Ki, nM)Reference
Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane)SERT, NET, DATPotent inhibition[5]
Conformationally rigid 3-azabicyclo[3.1.0]hexane derivativesDPP-IVPotent inhibition[6][7][8]

Note: Specific Ki or IC50 values for all derivatives and targets are not consistently reported across the literature. The tables represent a summary of the available quantitative data.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 3-azabicyclo[3.1.0]hexane derivatives.

1. Radioligand Binding Assay for Opioid and Sigma Receptors

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human µ-opioid receptor or sigma-1/2 receptors).

    • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor, --INVALID-LINK---pentazocine for sigma-1, [³H]DTG for sigma-2).[9][10]

    • Test compound (3-azabicyclo[3.1.0]hexane derivative).

    • Non-specific binding control (e.g., naloxone for opioid receptors, haloperidol for sigma receptors).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the non-specific control.

    • After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[9]

2. In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of a test compound against DPP-IV.

  • Materials:

    • Recombinant human DPP-IV enzyme.

    • Fluorogenic substrate (e.g., Gly-Pro-AMC).[11]

    • Test compound (3-azabicyclo[3.1.0]hexane derivative).

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).[11]

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the DPP-IV enzyme in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The plate is incubated at 37°C.

    • The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).[12]

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor).

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

3. Monoamine Transporter Uptake Assay

  • Objective: To measure the ability of a test compound to inhibit the reuptake of monoamines (serotonin, norepinephrine, dopamine) into cells.

  • Materials:

    • Cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) (e.g., HEK293 cells).

    • Radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

    • Test compound (3-azabicyclo[3.1.0]hexane derivative).

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Cells are plated in 96-well plates and allowed to adhere.

    • The cells are washed and then incubated with the test compound at various concentrations in uptake buffer.

    • The uptake is initiated by the addition of the radiolabeled monoamine.

    • After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Non-specific uptake is determined in the presence of a known potent inhibitor of the respective transporter.

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The IC50 value is determined by plotting the percent inhibition of specific uptake against the logarithm of the test compound concentration.

4. Electrophysiological Recording of T-type Calcium Channels

  • Objective: To assess the inhibitory effect of a test compound on T-type calcium channel currents.

  • Materials:

    • Cells expressing T-type calcium channels (e.g., HEK293 cells transfected with Cav3.1, Cav3.2, or Cav3.3 subunits, or primary neurons).[13]

    • Patch-clamp electrophysiology setup.

    • Extracellular and intracellular recording solutions.

    • Test compound (3-azabicyclo[3.1.0]hexane derivative).

  • Procedure:

    • Whole-cell patch-clamp recordings are performed on the cells.

    • T-type calcium currents are elicited by a voltage-clamp protocol, typically a depolarization step from a hyperpolarized holding potential (e.g., -100 mV) to a test potential (e.g., -30 mV).[13]

    • The baseline current is recorded before the application of the test compound.

    • The test compound is then perfused into the extracellular solution, and the T-type calcium current is recorded again.

    • The percent inhibition of the current is calculated by comparing the current amplitude in the presence of the compound to the baseline amplitude.

    • A concentration-response curve can be generated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the potential off-targets of the 3-azabicyclo[3.1.0]hexane scaffold and a typical experimental workflow for assessing cross-reactivity.

cluster_opioid μ-Opioid Receptor Signaling Opioid Agonist Opioid Agonist μ-Opioid Receptor μ-Opioid Receptor Opioid Agonist->μ-Opioid Receptor Binds Gαi/o Gαi/o μ-Opioid Receptor->Gαi/o Activates Gβγ Gβγ μ-Opioid Receptor->Gβγ Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces GIRK Channels GIRK Channels Gβγ->GIRK Channels Activates Ca2+ Channels Ca2+ Channels Gβγ->Ca2+ Channels Inhibits Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Secondary Screening (Selectivity Panel) Secondary Screening (Selectivity Panel) Hit Identification->Secondary Screening (Selectivity Panel) Cross-Reactivity Assessment Lead Optimization Lead Optimization Secondary Screening (Selectivity Panel)->Lead Optimization Structure-Activity Relationship In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Efficacy & Safety cluster_monoamine Monoamine Transporter Action Presynaptic Neuron Presynaptic Neuron Monoamine Monoamine Presynaptic Neuron->Monoamine Release Synaptic Cleft Synaptic Cleft Monoamine->Synaptic Cleft Transporter (SERT, NET, DAT) Transporter (SERT, NET, DAT) Transporter (SERT, NET, DAT)->Presynaptic Neuron Reuptake Synaptic Cleft->Transporter (SERT, NET, DAT) Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Signal Reuptake Inhibitor Reuptake Inhibitor Reuptake Inhibitor->Transporter (SERT, NET, DAT) Blocks

References

Centanafadine: A Novel 3-Azabicyclo[3.1.0]hexane Derivative in Clinical Development for ADHD

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical trial landscape for centanafadine, a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor, reveals a promising non-stimulant option for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) across different age groups. Extensive Phase 3 clinical trials have demonstrated its efficacy and a generally favorable safety profile compared to both placebo and some existing ADHD medications.

Centanafadine, formerly known as EB-1020, is a 3-azabicyclo[3.1.0]hexane-based compound developed by Otsuka Pharmaceutical.[1][2] Its unique mechanism of action as a triple reuptake inhibitor targets three key neurotransmitters implicated in the pathophysiology of ADHD.[3] This review summarizes the key findings from the clinical trial program for centanafadine, presenting a comparative analysis of its performance and detailing the experimental methodologies employed.

Mechanism of Action

Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It exhibits a specific inhibitory concentration (IC50) ratio for the reuptake of norepinephrine, dopamine, and serotonin of 1:6:14, respectively.[1] By blocking the reuptake of these neurotransmitters in the synaptic cleft, centanafadine increases their availability, which is believed to be the mechanism underlying its therapeutic effects in ADHD.

Centanafadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Centanafadine Centanafadine NET Norepinephrine Transporter (NET) Centanafadine->NET Inhibits DAT Dopamine Transporter (DAT) Centanafadine->DAT Inhibits SERT Serotonin Transporter (SERT) Centanafadine->SERT Inhibits NE Norepinephrine NET->NE Reuptake DA Dopamine DAT->DA Reuptake 5-HT Serotonin SERT->5-HT Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors DA->Postsynaptic_Receptors 5-HT->Postsynaptic_Receptors

Figure 1: Mechanism of action of centanafadine.

Clinical Efficacy

Centanafadine has undergone rigorous evaluation in multiple Phase 3, randomized, double-blind, placebo-controlled clinical trials involving adults, adolescents, and children with ADHD.[4][5][6]

Adult Population

In two pivotal Phase 3 studies in adults (18-55 years) with moderate to severe ADHD, centanafadine sustained-release (SR) tablets demonstrated statistically significant improvements in ADHD symptoms compared to placebo.[2][5][7]

Table 1: Efficacy of Centanafadine in Adults with ADHD (6-Week Treatment)

StudyTreatment GroupNBaseline AISRS Total Score (Mean)Change from Baseline in AISRS Total Score (LS Mean)p-value vs. Placebo
Study 1Centanafadine 200 mg/day14938.7-3.160.019
Centanafadine 400 mg/day14938.7-2.740.039
Placebo14838.7--
Study 2Centanafadine 200 mg/day14538.7-4.010.002
Centanafadine 400 mg/day14338.7-4.470.001
Placebo14238.7--
AISRS: Adult ADHD Investigator Symptom Rating Scale; LS Mean: Least Squares Mean[5]

Statistically significant improvements were also observed in the key secondary endpoint, the Clinical Global Impression-Severity of Illness (CGI-S) scale.[2][3] A long-term, 52-week extension study confirmed the sustained efficacy and safety of the 400 mg/day dose in adults.[8]

Adolescent and Pediatric Populations

Phase 3 trials in adolescents (13-17 years) and children (6-12 years) have also shown positive results with high-dose centanafadine.[4][9][10]

Table 2: Efficacy of Centanafadine in Adolescents and Children with ADHD (6-Week Treatment)

PopulationTreatment GroupNBaseline ADHD-RS-5 Total Score (Mean)Change from Baseline in ADHD-RS-5 Total Score (Mean)p-value vs. Placebo
Adolescents (13-17 years)High-Dose Centanafadine (328.8 mg)---18.50.0006
Low-Dose Centanafadine (164.4 mg)---Not Significant
Placebo---14.15-
Children (6-12 years)High-Dose Centanafadine (weight-based)16243.1-16.3<0.001
Low-Dose Centanafadine (weight-based)15443.1-13.50.10
Placebo16443.1-10.8-
ADHD-RS-5: ADHD Rating Scale, 5th Edition[6][10][11]

In both pediatric populations, the high-dose group demonstrated statistically significant and clinically meaningful reductions in ADHD symptoms, with the effect being observed as early as week 1.[10][11] The low-dose groups did not consistently show a statistically significant improvement over placebo.[4][10][11] High-dose centanafadine also led to significant improvements in executive functioning as measured by the Conners 3–Parent Short Form.[8][10]

Comparative Efficacy and Safety

While direct head-to-head trials are limited, matching-adjusted indirect comparisons (MAICs) have provided insights into the relative performance of centanafadine against other established ADHD medications.

Table 3: Comparative Efficacy and Safety of Centanafadine vs. Other ADHD Medications in Adults (Short-Term)

ComparatorEfficacy (Change in AISRS/ADHD-RS Score)Key Safety/Tolerability Advantages of Centanafadine
Lisdexamfetamine Lower efficacy (6.58-point difference favoring lisdexamfetamine)[12][13]Significantly lower risk of lack of appetite, dry mouth, insomnia, anxiety, nausea, feeling jittery, and diarrhea.[14]
Atomoxetine Comparable efficacy (no statistically significant difference)[12]Significantly lower risk of nausea, dry mouth, fatigue, erectile dysfunction, lack of appetite, and urinary hesitation.[14]
Viloxazine ER Comparable efficacy (no statistically significant difference)[12]Significantly lower risk of fatigue, insomnia, nausea, and constipation.[14]
Methylphenidate ER Possibly lower efficacy, though results were not robust across all analyses.Fewer cases of upper respiratory tract infection, dry mouth, headache, decreased appetite, and irritability.[15]

These comparisons suggest that while centanafadine may have slightly less robust efficacy than stimulant medications like lisdexamfetamine, it offers a more favorable side effect profile.[11][13] Its efficacy appears comparable to other non-stimulant options like atomoxetine and viloxazine, but with potential advantages in tolerability.[12]

Safety and Tolerability

Across all clinical trials, centanafadine has been generally well-tolerated.[7] The most commonly reported treatment-emergent adverse events (TEAEs) were typically mild to moderate in severity.[3][6]

Table 4: Common Treatment-Emergent Adverse Events with Centanafadine

PopulationCommon Adverse Events (>5% and more frequent than placebo)
Adults Decreased appetite, headache, dry mouth, nausea, diarrhea, insomnia.[2][3][8]
Children & Adolescents Decreased appetite, rash, vomiting, nausea, fatigue, abdominal pain, somnolence.[6][10][16]

Importantly, clinical and preclinical data suggest a low potential for abuse and dependence for centanafadine.[17][18]

Experimental Protocols

The Phase 3 clinical trials for centanafadine followed a generally similar design.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (6 Weeks) cluster_followup Follow-up Patient_Screening Patient Screening (DSM-5 Criteria for ADHD) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (AISRS/ADHD-RS-5, CGI-S) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1:1) Baseline_Assessment->Randomization Group_A Centanafadine (Low Dose) Randomization->Group_A Group_B Centanafadine (High Dose) Randomization->Group_B Group_C Placebo Randomization->Group_C Weekly_Assessments Weekly Efficacy & Safety Assessments Group_A->Weekly_Assessments Group_B->Weekly_Assessments Group_C->Weekly_Assessments End_of_Treatment End of Treatment Assessment (Day 42) Weekly_Assessments->End_of_Treatment Follow_up_Visit 7-Day Follow-up End_of_Treatment->Follow_up_Visit

Figure 2: Generalized Phase 3 clinical trial workflow.

Key Methodological Components:

  • Study Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group studies.[2][5]

  • Participants: Adults (18-55 years), adolescents (13-17 years), or children (6-12 years) with a primary diagnosis of ADHD according to DSM-5 criteria.[6][19]

  • Intervention: Participants were randomized to receive twice-daily oral doses of centanafadine (low or high dose) or a matching placebo for a duration of six weeks.[2][20] Dosing for pediatric populations was weight-based.[10]

  • Primary Efficacy Endpoint: The primary outcome measure was the change from baseline to Day 42 (Week 6) in the total score of either the Adult ADHD Investigator Symptom Rating Scale (AISRS) for adults or the ADHD Rating Scale-5 (ADHD-RS-5) for children and adolescents.[4][5]

  • Key Secondary Efficacy Endpoint: A key secondary measure was the change from baseline to Day 42 in the Clinical Global Impression-Severity of Illness (CGI-S) scale.[2][3]

  • Safety Assessments: Safety and tolerability were monitored throughout the studies by recording treatment-emergent adverse events (TEAEs), vital signs, laboratory tests, and electrocardiograms.

Conclusion

The extensive clinical trial program for centanafadine, a novel 3-azabicyclo[3.1.0]hexane derivative, has established its efficacy and a favorable safety profile for the treatment of ADHD in adults, adolescents, and children. Its unique triple reuptake inhibitor mechanism offers a new therapeutic option, particularly for patients who may not tolerate or respond adequately to existing stimulant or non-stimulant medications. The data suggests a trade-off of slightly lower efficacy compared to stimulants for a significantly improved side effect profile. As of late 2025, a New Drug Application (NDA) for centanafadine has been submitted to the U.S. Food and Drug Administration (FDA) for the treatment of ADHD in all three patient populations.[16][17] Approval of centanafadine would provide a valuable new tool for clinicians and patients in the management of ADHD.

References

Safety Operating Guide

Proper Disposal of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental harm and potential health risks. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Hazard Information

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard Identification:

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Toxicological Information:

    • Routes of exposure include inhalation, eye contact, skin contact, and ingestion.[1]

    • Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[1]

    • Eye contact can result in redness, pain, or severe eye damage.[1]

    • Inhalation may cause irritation to the lungs and respiratory system.[1]

Precautionary Measures for Handling:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

II. Logistical and Operational Disposal Plan

The disposal of this compound must be conducted in compliance with federal, state, and local regulations.[1] The following steps provide a procedural framework for its proper disposal.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Unless confirmed otherwise by your institution's environmental health and safety (EHS) office, treat all waste containing this compound as hazardous chemical waste.[2]

  • Segregate Waste Streams: Keep waste containing this compound separate from other chemical waste to prevent potentially hazardous reactions.[3][4] Specifically, store it away from incompatible materials. As a bicyclic amine, it should be stored separately from acids and strong oxidizing agents.[3]

Step 2: Proper Waste Containment and Labeling

  • Use Appropriate Containers: Collect waste in a compatible, leak-proof container with a secure screw-top cap.[3] The container material should not react with the amine.

  • Label Containers Clearly: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Skin Irritant, Eye Irritant)

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][5]

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[2][3] Ensure the storage area is secure and away from sources of ignition.[1]

  • Regular Inspection: Inspect the SAA weekly for any signs of leakage from the waste container.[3]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you no longer intend to add to it, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2][4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests.[2]

Disposal of Empty Containers:

  • A container that held this compound should be managed as hazardous waste.

  • If the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, the defaced container can be disposed of as regular trash.[2]

III. Quantitative Data Summary

PropertyValueSource
CAS Number151860-17-2PubChem[6]
Molecular FormulaC12H16N2ChemScene[7]
Molecular Weight188.27 g/mol ChemScene[7]
Storage Temperature2-8°CSigma-Aldrich[8]

IV. Disposal Workflow Visualization

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Generation of Waste (this compound) classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Chemicals classify->segregate container Use Compatible, Leak-Proof Container segregate->container label_waste Affix Hazardous Waste Label container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa inspect Weekly Inspection for Leaks saa->inspect pickup Arrange for Pickup by EHS or Licensed Contractor inspect->pickup end Proper Disposal at an Approved Waste Facility pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS No: 151860-17-2, 155748-81-5) and its dihydrochloride salt (CAS No: 1394662-71-5). Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A comprehensive risk assessment should be conducted before commencing any work with this compound. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves frequently and immediately if contaminated.To prevent skin contact and irritation (H315).[1]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.To protect against serious eye irritation (H319).[1]
Skin and Body Protection Laboratory coat. Closed-toe footwear.To prevent accidental skin contact.[1]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH- or CEN-certified respirator is necessary.To avoid respiratory tract irritation (H335).[1]

Operational and Disposal Plans:

A systematic approach to handling and disposal is crucial. The following workflow outlines the necessary steps for safe operation.

cluster_prep Pre-Operational Protocol cluster_handling Chemical Handling cluster_post Post-Operational Protocol prep_info Review SDS & SOPs prep_ppe Don Appropriate PPE prep_info->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Hood prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent handle_transfer->handle_dissolve post_decon Decontaminate Surfaces & Glassware handle_dissolve->post_decon post_waste Dispose of Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Standard operating procedure for handling this compound.

Experimental Protocols:

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Store locked up.[1]

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[1]

  • Do not let the product enter drains, other waterways, or the soil.[1]

Disposal Plan:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1]

  • Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Dispose of the contents and container at an approved waste disposal plant.[1]

  • Do not reuse empty containers.[1]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • In case of accidental ingestion, seek immediate medical attention.

This guidance is intended to supplement, not replace, your institution's established safety protocols and the information provided in the full Safety Data Sheet (SDS). Always consult the most current SDS for this compound before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.